Leelamine
Description
Properties
IUPAC Name |
[(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N/c1-14(2)15-6-8-17-16(12-15)7-9-18-19(3,13-21)10-5-11-20(17,18)4/h6,8,12,14,18H,5,7,9-11,13,21H2,1-4H3/t18-,19-,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVVXZOOGOGPDRZ-SLFFLAALSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)CN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC2=C(C=C1)[C@]3(CCC[C@@]([C@@H]3CC2)(C)CN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2041834 | |
| Record name | Dehydroabietylamine | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid, Pale yellow viscous liquid; [HSDB] | |
| Record name | 1-Phenanthrenemethanamine, 1,2,3,4,4a,9,10,10a-octahydro-1,4a-dimethyl-7-(1-methylethyl)-, (1R,4aS,10aR)- | |
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| Record name | Dehydroabietylamine | |
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Density |
1.5460 at 20 °C /technical grade/ | |
| Record name | DEHYDROABIETYLAMINE | |
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Vapor Pressure |
0.0000042 [mmHg], 4.2X10-6 mm Hg | |
| Record name | Dehydroabietylamine | |
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| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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| Record name | DEHYDROABIETYLAMINE | |
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Color/Form |
PALE YELLOW VISCOUS LIQUID /TECHNICAL GRADE/ | |
CAS No. |
1446-61-3, 99306-87-3 | |
| Record name | Dehydroabietylamine | |
| Source | CAS Common Chemistry | |
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| Record name | Dehydroabietylamine | |
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| Record name | DEHYDROABIETYLAMINE | |
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| Record name | 1-Phenanthrenemethanamine, 1,2,3,4,4a,9,10,10a-octahydro-1,4a-dimethyl-7-(1-methylethyl)-, (1R,4aS,10aR)- | |
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| Record name | Dehydroabietylamine | |
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| Record name | Dehydroabietylamine | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | (+)-Dehydroabietylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DEHYDROABIETYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33289O147P | |
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| Record name | DEHYDROABIETYLAMINE | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
317.65 deg K | |
| Record name | DEHYDROABIETYLAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5665 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Leelamine: A Lysosomotropic Agent for Disrupting Cellular Homeostasis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Leelamine, a natural diterpene amine derived from the bark of pine trees, has emerged as a potent lysosomotropic agent with significant anticancer properties.[1][2] Its mechanism of action is primarily initiated by its accumulation in acidic organelles, particularly lysosomes.[3][4][5] This sequestration disrupts fundamental cellular processes, including intracellular cholesterol trafficking, autophagic flux, and receptor-mediated endocytosis, ultimately leading to cancer cell death.[3][4][5] This technical guide provides a comprehensive overview of this compound's core functions as a lysosomotropic agent, detailing its impact on cellular pathways, summarizing key quantitative data, and outlining experimental protocols for its study.
Core Mechanism: Lysosomotropism and Cholesterol Dysregulation
This compound's efficacy is rooted in its chemical properties as a weakly basic and lipophilic amine. These characteristics allow it to readily traverse cellular membranes and subsequently become protonated and trapped within the acidic environment of lysosomes. The primary amino group of this compound is indispensable for this lysosomal accumulation.[6]
This accumulation within lysosomes is the critical initiating event that triggers a cascade of downstream cellular disruptions. Most notably, it inhibits the transport of cholesterol out of the lysosome, leading to a significant accumulation of cholesterol within this organelle and a subsequent depletion of available cholesterol for other cellular functions.[3][7][8] This disruption of cholesterol homeostasis is a central tenet of this compound-mediated cell death.[3][9]
Quantitative Data Summary
The following tables summarize the key quantitative findings from various studies on this compound's effects.
Table 1: In Vitro Efficacy of this compound and its Derivatives
| Compound | Cell Line | IC50 (µmol/L) | Reference |
| This compound | UACC 903 (Melanoma) | 1.2 | [6] |
| This compound | 1205 Lu (Melanoma) | 2.0 | [6] |
| This compound Derivative 5a (Trifluoroacetyl) | UACC 903 (Melanoma) | 1.2 | [6] |
| This compound Derivative 5a (Trifluoroacetyl) | 1205 Lu (Melanoma) | 2.0 | [6] |
| This compound Derivative 5b (Tribromoacetyl) | UACC 903 (Melanoma) | 1.0 | [6] |
| This compound Derivative 5b (Tribromoacetyl) | 1205 Lu (Melanoma) | 1.8 | [6] |
| Abietic Acid | UACC 903 (Melanoma) | > 100 | [6] |
| Abietic Acid | 1205 Lu (Melanoma) | > 100 | [6] |
Table 2: Effects of this compound on Cellular Processes
| Cellular Process | Cell Line | This compound Concentration (µmol/L) | Observed Effect | Reference |
| Endocytosis | UACC 903 | 3 | 68% decrease in endocytosis-positive cells | [3] |
| Endocytosis | UACC 903 | 5 | 88% decrease in endocytosis-positive cells | [3] |
Impact on Cellular Signaling Pathways
The disruption of cholesterol transport and lysosomal function by this compound has profound effects on multiple key signaling pathways that are often dysregulated in cancer.
Inhibition of Pro-Survival Pathways
This compound has been shown to inhibit the PI3K/Akt, MAPK, and STAT3 signaling pathways, which are critical for melanoma cell survival and proliferation.[4][10][11] The inhibition of the PI3K and MAPK pathways typically occurs within 3 to 6 hours of treatment, while the inhibition of the STAT3 pathway is observed after 12 hours.[10][11] This multi-target inhibition makes this compound a promising candidate to overcome the development of drug resistance.[10]
This compound inhibits key pro-survival signaling pathways.
Disruption of Autophagy
This compound treatment leads to the accumulation of autophagosomes, indicating a blockage of the autophagic flux.[3][12] This is demonstrated by the increased levels of LC3B and p62/SQSTM1 proteins.[3] The inhibition of autophagic flux contributes to this compound-mediated cell death.[3]
This compound disrupts autophagic flux by impairing lysosomal function.
Experimental Protocols
This section provides an overview of key experimental methodologies used to characterize this compound as a lysosomotropic agent.
Assessment of Lysosomotropism
A common method to assess the lysosomotropic properties of a compound is through competition with a fluorescent lysosomal dye, such as LysoTracker Red DND-99.[13][14]
-
Principle: Lysosomotropic compounds will compete with the dye for accumulation in the lysosomes, leading to a concentration-dependent decrease in the fluorescent signal.[14]
-
Protocol Outline:
-
Culture cells to a suitable confluency in a multi-well plate.
-
Treat cells with varying concentrations of this compound or a known lysosomotropic agent (e.g., chloroquine) for a specified duration.
-
In the final 30-60 minutes of incubation, add LysoTracker Red DND-99 to the culture medium.
-
Wash the cells with phosphate-buffered saline (PBS).
-
Analyze the fluorescence intensity using a fluorescence microscope or a plate reader. A decrease in fluorescence in this compound-treated cells compared to the control indicates lysosomotropism.
-
Analysis of Autophagic Flux
Western blotting for key autophagy markers is a standard technique to evaluate the impact of this compound on autophagic flux.[3]
-
Principle: An accumulation of LC3B-II and p62/SQSTM1 proteins suggests an inhibition of autophagosome degradation.
-
Protocol Outline:
-
Treat cultured cells with this compound at various concentrations and time points. Include a negative control (DMSO) and a positive control for autophagy inhibition (e.g., Bafilomycin A1).
-
Lyse the cells and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against LC3B and p62/SQSTM1, followed by an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate. An increase in the LC3B-II/LC3B-I ratio and p62 levels in this compound-treated samples indicates a blockage of autophagic flux.
-
Evaluation of Intracellular Cholesterol Accumulation
Fluorescence microscopy using filipin staining is a common method to visualize intracellular cholesterol.
-
Principle: Filipin is a fluorescent compound that binds specifically to unesterified cholesterol, allowing for its visualization within the cell.
-
Protocol Outline:
-
Culture cells on coverslips and treat with this compound. A known inhibitor of cholesterol transport like U18666A can be used as a positive control.
-
Fix the cells with paraformaldehyde.
-
Stain the cells with a filipin solution.
-
Mount the coverslips on slides and visualize using a fluorescence microscope. An increase in filipin staining, particularly in perinuclear vesicles, indicates cholesterol accumulation.
-
General workflow for studying the effects of this compound.
Conclusion
This compound represents a compelling lysosomotropic agent with a multi-faceted mechanism of action against cancer cells. Its ability to induce lysosomal dysfunction, disrupt cholesterol homeostasis, and inhibit critical pro-survival signaling pathways underscores its therapeutic potential. The experimental frameworks provided in this guide offer a starting point for researchers to further investigate and harness the unique properties of this compound in the context of drug discovery and development. Further research into the precise molecular interactions of this compound within the lysosome and its broader effects on cellular metabolism will be crucial for its clinical translation.
References
- 1. A Brief Overview of the Antitumoral Actions of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound mediates cancer cell death through inhibition of intracellular cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound mediates cancer cell death through inhibition of intracellular cholesterol transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound mediates cancer cell death through inhibition of intracellular cholesterol transport. | Sigma-Aldrich [sigmaaldrich.com]
- 6. Identifying the structure-activity relationship of this compound necessary for inhibiting intracellular cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. oncotarget.com [oncotarget.com]
- 9. researchgate.net [researchgate.net]
- 10. Targeting Multiple Key Signaling Pathways in Melanoma using this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. criver.com [criver.com]
Leelamine's Disruption of Intracellular Cholesterol Transport: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the molecular mechanisms by which leelamine, a diterpene amine derived from pine bark, disrupts intracellular cholesterol transport, a process with significant implications for cancer therapy. This compound's unique properties make it a promising candidate for targeting oncogenic pathways that are dependent on cholesterol homeostasis.
Core Mechanism of Action: Lysosomotropism and NPC1 Inhibition
This compound's primary mechanism of action is rooted in its chemical nature as a weakly basic amine, which confers upon it lysosomotropic properties.[1][2][3][4] This characteristic allows this compound to readily cross cellular membranes and accumulate within acidic organelles, particularly late endosomes and lysosomes (LE/L).[2][3][5][6]
Once sequestered within the lysosome, this compound is protonated and trapped. This accumulation is the critical first step that leads to the disruption of intracellular cholesterol trafficking.[6] The primary molecular target of this compound within the lysosome is believed to be the Niemann-Pick C1 (NPC1) protein.[2][6] NPC1, in conjunction with NPC2, is essential for the egress of free cholesterol from the lysosomal lumen into the cytosol.[2]
In silico molecular docking analyses suggest that this compound binds to the cholesterol-binding pocket of NPC1, effectively competing with cholesterol and inhibiting its export from the lysosome.[2][7] This blockade results in the pathological accumulation of unesterified cholesterol within the LE/L compartments, a phenotype that mimics the lysosomal storage disorder Niemann-Pick type C (NPC) disease.[1]
The amino group of this compound is crucial for its lysosomotropic properties and subsequent biological activity.[2][3] Structurally similar compounds lacking this amino group, such as abietic acid, do not exhibit the same inhibitory effects on cholesterol transport or cancer cell viability.[3]
Downstream Cellular Consequences
The this compound-induced blockade of cholesterol egress triggers a cascade of downstream cellular events that contribute to its anti-cancer effects.
2.1. Disruption of Cellular Homeostasis and Signaling Pathways: The accumulation of cholesterol in lysosomes leads to a deficiency of available free cholesterol for other essential cellular processes.[2][3] This disrupts receptor-mediated endocytosis and endosome trafficking.[2][3] The proper functioning of many receptor tyrosine kinases (RTKs), which are critical for cancer cell survival and proliferation, depends on endocytosis for signal transduction and regulation.[1] By inhibiting endocytosis, this compound causes an aberrant accumulation of RTKs in the perinuclear region and disrupts key oncogenic signaling pathways, including:
Inhibition of these pathways ultimately leads to a decrease in cancer cell survival.[1]
2.2. Inhibition of Autophagic Flux: Lysosomes are a crucial convergence point for the endocytic and autophagic pathways.[1] The accumulation of cholesterol within lysosomes due to this compound treatment impairs autophagic flux.[1][2] This is evidenced by the accumulation of autophagosome markers like LC3B and the autophagic flux marker p62/SQSTM1.[1][2] The inhibition of autophagy is detrimental to cancer cells as it prevents the disposal of toxic protein aggregates and the recycling of cellular components necessary for maintaining homeostasis.[1]
2.3. Induction of Caspase-Independent Cell Death: The cellular stress induced by cholesterol accumulation and the disruption of critical signaling and degradative pathways culminate in cancer cell death.[1][4] Notably, this cell death is often caspase-independent.[1][4] The critical role of cholesterol accumulation in this process is demonstrated by the fact that depletion of cholesterol using β-cyclodextrin can attenuate this compound-induced cell death.[1][4]
Quantitative Data Summary
The following tables summarize the quantitative data from studies investigating this compound's effects.
| Parameter | Cell Line | This compound Concentration | Observed Effect | Reference |
| Cholesterol Localization | Melanoma | 3 µmol/L | Significant alteration in cholesterol localization, comparable to U18666A treatment. | [1] |
| Cholesterol Localization | Melanoma | 5 µmol/L | More significant cholesterol accumulation, observed as large perinuclear droplets. | [1] |
| Cholesterol Localization | Normal Fibroblasts | 10 µmol/L | Significant alteration in cholesterol localization. | [1] |
| Endocytosis Inhibition | UACC 903 Melanoma | 3 µmol/L | 68% decrease in endocytosis-positive cells. | [1] |
| Endocytosis Inhibition | UACC 903 Melanoma | 5 µmol/L | 88% decrease in endocytosis-positive cells. | [1] |
| Endocytosis Inhibition | Normal Fibroblasts | 10 µmol/L | Inhibition of transferrin endocytosis observed. | [1] |
| Compound Comparison | Parameter | This compound Effect | U18666A Effect | Reference |
| Cholesterol Accumulation | Cholesterol Localization | Induces a staining pattern of cholesterol accumulation. | Induces a comparable staining pattern of cholesterol accumulation. | [1] |
Detailed Experimental Protocols
4.1. Protocol for Visualizing Intracellular Cholesterol Localization
This protocol is used to qualitatively assess the effect of this compound on the subcellular distribution of unesterified cholesterol.
Materials:
-
Cell culture medium and supplements
-
This compound
-
DMSO (vehicle control)
-
Filipin III complex (e.g., from Streptomyces filipinensis)[10][11]
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Glass coverslips
-
Fluorescence microscope with a UV filter set
Procedure:
-
Seed cells (e.g., melanoma cells) on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of this compound (e.g., 3 µM, 5 µM), U18666A (e.g., 1 µg/mL), or DMSO for a specified period (e.g., 24 hours).
-
After treatment, wash the cells three times with PBS.
-
Fix the cells with 4% PFA in PBS for 30 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Stain the cells with filipin III (e.g., 50 µg/mL in PBS) for 1 hour at room temperature in the dark. Filipin specifically binds to unesterified cholesterol.[10][11]
-
Wash the cells three times with PBS.
-
Mount the coverslips onto glass slides using an appropriate mounting medium.
-
Visualize the cells using a fluorescence microscope. Filipin fluorescence is typically excited around 340-380 nm and emission is detected around 385-470 nm.
-
Capture images to document the pattern of cholesterol distribution. A perinuclear accumulation of filipin staining indicates inhibition of cholesterol egress from late endosomes/lysosomes.
4.2. Protocol for High-Performance Thin-Layer Chromatography (HPTLC) of Cellular Lipids
This protocol allows for the semi-quantitative analysis of total cellular cholesterol.
Materials:
-
Treated and control cells from culture
-
PBS
-
Chloroform/Methanol solvent mixture (2:1, v/v)
-
HPTLC plates (e.g., silica gel 60)
-
Developing solvent (e.g., hexane/diethyl ether/acetic acid, 80:20:1, v/v/v)
-
Cholesterol standard
-
Phosphomolybdic acid spray reagent
-
Heating plate or oven
-
Densitometer for quantification
Procedure:
-
Harvest cells by scraping and wash with PBS.
-
Extract total lipids from the cell pellet using a chloroform/methanol (2:1) mixture. Vortex thoroughly and centrifuge to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen gas.
-
Resuspend the dried lipids in a small, known volume of chloroform/methanol.
-
Spot the lipid extracts and a cholesterol standard onto an HPTLC plate.
-
Develop the plate in a chromatography tank containing the developing solvent until the solvent front reaches the top of the plate.
-
Air dry the plate.
-
Spray the plate with a phosphomolybdic acid solution and heat it at 100-110°C for 10-15 minutes to visualize the lipid spots.
-
Quantify the cholesterol bands using a densitometer, comparing the intensity of the sample bands to the standard curve.
4.3. Protocol for Western Blotting to Assess Autophagic Flux
This protocol is used to measure the levels of key autophagy-related proteins.
Materials:
-
Treated and control cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-LC3B, anti-p62/SQSTM1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against LC3B and p62/SQSTM1 overnight at 4°C. A loading control like β-actin should also be probed.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and detect the chemiluminescent signal using an imaging system. An accumulation of both LC3B-II and p62 indicates a blockage in autophagic flux.[1]
Mandatory Visualizations
Caption: this compound's signaling pathway leading to cancer cell death.
Caption: Experimental workflow for cholesterol localization imaging.
References
- 1. This compound mediates cancer cell death through inhibition of intracellular cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identifying the structure-activity relationship of this compound necessary for inhibiting intracellular cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. This compound mediates cancer cell death through inhibition of intracellular cholesterol transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Brief Overview of the Antitumoral Actions of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Hydrochloride | 16496-99-4 | Benchchem [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. The cholesterol transport inhibitor U18666A inhibits type I feline coronavirus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of cholesterol trafficking with fluorescent probes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fb.cuni.cz [fb.cuni.cz]
The Diterpene Amine Leelamine: From Pine Bark to Potent Anti-Cancer Agent
An In-depth Technical Guide on the Origin, Synthesis, and Mechanism of Action of Leelamine for Researchers, Scientists, and Drug Development Professionals.
Abstract
This compound, a naturally occurring diterpene amine synonymous with dehydroabietylamine, has emerged as a promising small molecule in oncology research.[1] Isolated from the bark of pine trees (genus Pinus), this lipophilic compound exhibits potent anti-cancer properties by disrupting fundamental cellular processes.[1][2] Its unique mechanism of action, centered on the inhibition of intracellular cholesterol transport, leads to the simultaneous suppression of multiple oncogenic signaling pathways, including PI3K/Akt, MAPK, and STAT3.[3][4] This multi-targeted approach presents a compelling strategy to overcome the drug resistance often encountered with therapies targeting single proteins. This technical guide provides a comprehensive overview of the origin, chemical synthesis, and biological mechanism of this compound, offering valuable insights for its further development as a therapeutic agent.
Origin and Biosynthesis
This compound is a natural product found in the bark of various pine species.[1][2] It belongs to the abietane class of diterpenes, which are C20 compounds derived from the universal precursor geranylgeranyl diphosphate (GGPP). While the complete biosynthetic pathway of this compound has not been fully elucidated, it is hypothesized to share early steps with the well-characterized biosynthesis of diterpene resin acids in conifers.
The proposed biosynthetic pathway commences with the cyclization of GGPP, catalyzed by a diterpene synthase (diTPS), to form a carbocation intermediate, which then undergoes a series of rearrangements and cyclizations to yield the characteristic tricyclic abietane skeleton. Subsequent oxidation reactions, likely mediated by cytochrome P450 monooxygenases, would modify the abietane core.
The final and distinguishing step in this compound biosynthesis is the introduction of an amino group at the C-18 position. The precise enzymatic machinery responsible for this amination in pine trees remains to be identified. It is plausible that a transaminase enzyme catalyzes this step, utilizing an amino acid donor to convert a carboxylic acid or aldehyde precursor, such as dehydroabietic acid or dehydroabietinal, into the primary amine of this compound. Further research is required to isolate and characterize the specific enzymes involved in this crucial biosynthetic transformation.
Chemical Synthesis of this compound
The chemical synthesis of this compound, or dehydroabietylamine, is most commonly achieved through the semi-synthesis from a more abundant and structurally related natural product, abietic acid. Abietic acid is a major component of pine rosin and serves as a readily available chiral starting material. The key transformation is the conversion of the C-18 carboxylic acid group of abietic acid into a primary amine.
Synthetic Route from Abietic Acid
A representative synthetic route from abietic acid to this compound is outlined below. This multi-step process involves the initial aromatization of the C-ring of abietic acid, followed by the conversion of the carboxylic acid to an amide, and subsequent reduction to the desired amine.
Scheme 1: Synthesis of this compound from Abietic Acid
References
- 1. CYP76 Oxidation Network of Abietane Diterpenes in Lamiaceae Reconstituted in Yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. orgsyn.org [orgsyn.org]
- 3. oncotarget.com [oncotarget.com]
- 4. This compound mediates cancer cell death through inhibition of intracellular cholesterol transport - PubMed [pubmed.ncbi.nlm.nih.gov]
Leelamine's Impact on Oncogenic Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leelamine, a lipophilic diterpene amine derived from pine bark, has emerged as a promising anti-cancer agent with a unique mechanism of action. This technical guide provides an in-depth analysis of this compound's effects on key oncogenic signaling pathways. This compound functions as a lysosomotropic agent, accumulating in lysosomes and inhibiting intracellular cholesterol transport. This primary action triggers a cascade of downstream effects, including the disruption of receptor-mediated endocytosis and autophagic flux, ultimately leading to the suppression of critical cancer cell survival pathways such as PI3K/Akt/mTOR, MAPK/ERK, and STAT3. This document consolidates quantitative data on this compound's efficacy, details key experimental protocols for its study, and provides visual representations of its mechanism and impact on cellular signaling.
Core Mechanism of Action: Inhibition of Intracellular Cholesterol Transport
This compound's primary anticancer activity stems from its physicochemical properties as a weakly basic amine. This allows it to readily cross cellular membranes and accumulate in acidic organelles, particularly lysosomes.[1][2] This lysosomotropic characteristic is central to its mechanism of action.
Once concentrated in lysosomes, this compound disrupts the normal trafficking of cholesterol.[1][3] This leads to a massive accumulation of cholesterol within the lysosomal compartment, effectively sequestering it from other cellular locations where it is vital for various functions, including membrane integrity and signal transduction.[3] The inhibition of cholesterol egress from lysosomes is a key initiating event in this compound-induced cancer cell death.[1][3]
This disruption of cholesterol homeostasis has two major downstream consequences:
-
Inhibition of Receptor-Mediated Endocytosis: Proper cholesterol levels in cell membranes are crucial for the formation and function of endocytic vesicles. By depleting membrane cholesterol, this compound impairs receptor-mediated endocytosis, a process critical for the internalization and subsequent signaling of receptor tyrosine kinases (RTKs).[1][4][5]
-
Disruption of Autophagic Flux: this compound-induced lysosomal dysfunction also leads to a blockage of autophagic flux.[1][3] While it can induce the formation of autophagosomes, their fusion with dysfunctional lysosomes and the subsequent degradation of their contents are impaired.[4]
The culmination of these effects is the suppression of multiple oncogenic signaling pathways that are dependent on functional receptor signaling and cellular homeostasis.[3][6]
Figure 1: this compound's core mechanism of action.
Impact on Oncogenic Signaling Pathways
The disruption of upstream cellular processes by this compound leads to the potent and simultaneous inhibition of several key signaling pathways that are frequently hyperactivated in cancer.[6][7]
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. This compound treatment leads to a significant decrease in the phosphorylation of Akt (pAkt), a key node in this pathway, without affecting the total Akt protein levels.[6][8] This inhibition is a direct consequence of impaired RTK signaling due to the disruption of endocytosis.[3]
MAPK/ERK Pathway
The MAPK/ERK pathway plays a critical role in cell proliferation, differentiation, and survival. Similar to its effect on the PI3K/Akt pathway, this compound treatment results in the reduced phosphorylation of ERK (pErk), indicating a blockade of this signaling cascade.[6]
STAT3 Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that, when constitutively activated, promotes tumor cell proliferation, survival, and invasion. This compound has been shown to effectively inhibit the phosphorylation of STAT3 (pSTAT3), leading to its inactivation.[6][9] In multiple myeloma cells, this compound was found to attenuate the phosphorylation of STAT3 as well as its upstream activators JAK1, JAK2, and Src.[9]
Figure 2: this compound's inhibitory effect on oncogenic signaling pathways.
Quantitative Data on this compound's Efficacy
The anti-cancer effects of this compound have been quantified in numerous studies across various cancer types.
In Vitro Cytotoxicity
This compound demonstrates potent cytotoxic effects against a range of cancer cell lines, with notably lower toxicity towards normal cells.[2]
| Cell Line | Cancer Type | IC50 (µmol/L) | Exposure Time (h) | Reference |
| UACC 903 | Melanoma | ~1-2 | 72 | [2] |
| 1205 Lu | Melanoma | ~1-2 | 72 | [2] |
| WM35 | Melanoma | ~1-2 | 72 | [2] |
| A375 | Melanoma | ~1-2 | 72 | [2] |
| MDA-MB-231 | Breast Cancer | ~1-10 | Not Specified | [2] |
| MCF-7 | Breast Cancer | ~1-10 | Not Specified | [2] |
| SK-BR-3 | Breast Cancer | >90% viability at 1µM | 24 | [10] |
| BT-474 | Breast Cancer | >90% viability at 1µM | 24 | [10] |
| LNCaP | Prostate Cancer | ~1-10 | Not Specified | [2] |
| PC-3 | Prostate Cancer | ~1-10 | Not Specified | [2] |
| PANC-1 | Pancreatic Cancer | ~1-10 | Not Specified | [2] |
| HCT-116 | Colon Cancer | ~1-10 | Not Specified | [2] |
| Normal Cells | ||||
| HEMn-LP | Melanocytes | ~5-8 | 72 | [2] |
| MCF-10A | Breast Epithelial | >90% viability at 1µM | 24 | [10] |
Table 1: IC50 Values of this compound in Various Cancer and Normal Cell Lines.
In Vivo Tumor Growth Inhibition
In preclinical xenograft models, this compound has demonstrated significant anti-tumor efficacy.
| Cancer Type | Cell Line | Animal Model | Treatment | Tumor Growth Inhibition | Reference |
| Melanoma | UACC 903 | Nude Mice | 7.5 mg/kg body weight, i.p. daily | ~60% | [4][9] |
| Melanoma | UACC 903 | Nude Mice | Oral administration (dose not specified) | ~55% (for derivative 4a) | [1] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models.
Detailed Experimental Protocols
This section provides an overview of key experimental methodologies used to investigate the effects of this compound.
Cell Viability Assay (MTS Assay)
This assay is used to assess the cytotoxic effects of this compound on cancer cells.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with increasing concentrations of this compound (or vehicle control) for the desired duration (e.g., 24, 48, 72 hours).
-
MTS Reagent Addition: Following treatment, add MTS reagent to each well.
-
Incubation: Incubate the plate at 37°C for 1-4 hours.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. IC50 values can be determined using appropriate software.[11]
Western Blot Analysis
This technique is used to detect changes in the expression and phosphorylation status of proteins within the signaling pathways of interest.
-
Cell Lysis: Treat cells with this compound for the specified time and concentration. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-Akt, Akt, p-ERK, ERK, p-STAT3, STAT3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.[2][12]
Cholesterol Localization Assay (Filipin Staining)
This method is used to visualize the accumulation of intracellular cholesterol.
-
Cell Culture and Treatment: Grow cells on coverslips and treat with this compound.
-
Fixation: Fix the cells with paraformaldehyde.
-
Quenching: Quench the fixation reaction with glycine.
-
Filipin Staining: Incubate the cells with a working solution of Filipin III, a fluorescent probe that binds to free cholesterol. This step should be performed in the dark.
-
Washing: Wash the cells to remove excess stain.
-
Microscopy: Visualize the stained cells using a fluorescence microscope with a UV filter.[13][14]
Human Phospho-Receptor Tyrosine Kinase (RTK) Array
This antibody array is used to simultaneously screen for changes in the phosphorylation status of multiple RTKs.
-
Array Blocking: Block the provided nitrocellulose membranes containing spotted RTK antibodies.
-
Sample Incubation: Prepare cell lysates from control and this compound-treated cells and incubate them with the blocked membranes overnight.
-
Detection Antibody Incubation: Wash the membranes and incubate with a pan anti-phospho-tyrosine antibody conjugated to HRP.
-
Chemiluminescent Detection: Wash the membranes again and detect the signals using a chemiluminescent substrate and an X-ray film or a digital imager.
-
Data Analysis: Quantify the spot intensities to determine the relative changes in RTK phosphorylation between samples.[15][16]
Figure 3: General experimental workflow for studying this compound's effects.
Conclusion
This compound represents a novel class of anti-cancer agent that targets fundamental cellular processes rather than a single protein, potentially circumventing the rapid development of drug resistance. Its ability to disrupt cholesterol homeostasis leads to the simultaneous downregulation of the PI3K/Akt, MAPK, and STAT3 signaling pathways, which are critical drivers of tumorigenesis in a wide range of cancers. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers and drug developers interested in further exploring the therapeutic potential of this compound and related compounds. Future investigations may focus on optimizing its delivery, evaluating its efficacy in combination therapies, and further elucidating the intricate molecular details of its interaction with lysosomal proteins.
References
- 1. oncotarget.com [oncotarget.com]
- 2. Targeting Multiple Key Signaling Pathways in Melanoma using this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound mediates cancer cell death through inhibition of intracellular cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound mediates cancer cell death through inhibition of intracellular cholesterol transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. abcam.cn [abcam.cn]
- 7. texaschildrens.org [texaschildrens.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. origene.com [origene.com]
- 13. tabaslab.com [tabaslab.com]
- 14. zenodo.org [zenodo.org]
- 15. youtube.com [youtube.com]
- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
The Structure-Activity Relationship of Leelamine and Its Derivatives: A Technical Guide for Drug Development Professionals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Structure-Activity Relationship of Leelamine and its Derivatives.
Introduction
This compound, a natural diterpene amine derived from the bark of pine trees, has emerged as a promising anti-cancer agent with a unique mechanism of action.[1][2] Unlike conventional chemotherapeutics that directly target DNA or specific enzymes, this compound's efficacy stems from its ability to disrupt intracellular cholesterol transport, a critical process for the survival and proliferation of cancer cells.[3][4] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound and its derivatives, offering insights for the rational design of novel and more potent anti-cancer therapeutics. We will delve into the quantitative data on their biological activity, detailed experimental protocols, and the intricate signaling pathways they modulate.
Core Mechanism of Action: Lysosomotropism and Cholesterol Transport Inhibition
This compound's anti-cancer properties are intrinsically linked to its physicochemical characteristics. As a weakly basic and lipophilic compound, this compound exhibits lysosomotropic properties, meaning it readily crosses cellular membranes and accumulates in acidic organelles, primarily lysosomes.[3][5][6] This accumulation is a critical first step in its mechanism of action.
Once concentrated within the lysosomes, this compound and its active derivatives are believed to interfere with the normal trafficking of cholesterol.[4][7] In silico modeling and experimental evidence suggest that these compounds may bind to the Niemann-Pick C1 (NPC1) protein, a key transporter responsible for exporting cholesterol from the lysosome to the cytoplasm.[6][7][8] By inhibiting NPC1, this compound effectively traps cholesterol within the lysosomes, leading to a state of cholesterol depletion in other cellular compartments.[3][9]
This disruption of cholesterol homeostasis has profound downstream consequences for cancer cells. Cholesterol is an essential component of cell membranes and a precursor for steroid hormones and is vital for the proper functioning of various cellular processes, including signal transduction. The lack of available cholesterol inhibits receptor-mediated endocytosis and autophagic flux, ultimately leading to the shutdown of key oncogenic signaling pathways and inducing cancer cell death.[4][5][7]
Quantitative Data: In Vitro Efficacy of this compound and Its Derivatives
The anti-cancer activity of this compound and its synthesized derivatives has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of these compounds. Below is a summary of the reported IC50 values.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | UACC 903 (Melanoma) | 1.35 ± 0.1 | [10] |
| 1205 Lu (Melanoma) | 1.93 ± 0.2 | [10] | |
| Derivative 5a (Trifluoro acetyl) | UACC 903 (Melanoma) | 1.2 | [7] |
| 1205 Lu (Melanoma) | 2.0 | [7] | |
| Derivative 5b (Tribromo acetyl) | UACC 903 (Melanoma) | 1.0 | [7] |
| 1205 Lu (Melanoma) | 1.8 | [7] |
Structure-Activity Relationship (SAR) Insights
Systematic structural modifications of this compound and the structurally related diterpene, abietic acid, have provided crucial insights into the chemical moieties essential for their anti-cancer activity.
The most critical determinant of activity is the presence of a basic amino group or a similar moiety that confers lysosomotropic properties .[4][7][11] This feature enables the compound to accumulate in the acidic environment of the lysosome, which is the primary site of action.[5][7] Derivatives of this compound where the amino group is modified or removed exhibit significantly reduced or completely abolished anti-cancer activity.[2][10]
Conversely, modifications to the carboxylic acid group of the inactive compound, abietic acid, to introduce an amino group-like moiety can confer anti-cancer activity.[7] This highlights the essentiality of the lysosomotropic character for this class of compounds.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound and its derivatives.
Cholesterol Efflux Assay
This assay is used to determine the ability of compounds to inhibit the transport of cholesterol out of cells.
-
Cell Culture and Labeling: Macrophage cell lines (e.g., J774 or THP-1) are cultured in a suitable medium. Cellular cholesterol is labeled by incubating the cells with a medium containing [³H]-cholesterol for 24-48 hours.[12]
-
Equilibration: The cells are then incubated in a serum-free medium to allow the labeled cholesterol to equilibrate among all intracellular cholesterol pools.[12]
-
Treatment and Efflux: The cells are treated with this compound or its derivatives at various concentrations. Subsequently, a cholesterol acceptor, such as high-density lipoprotein (HDL) or apolipoprotein A-I (ApoA-I), is added to the medium.[13]
-
Quantification: After a defined incubation period, the amount of [³H]-cholesterol that has moved from the cells to the acceptor in the medium is quantified using liquid scintillation counting. The cell-associated [³H]-cholesterol is also measured after cell lysis.[12] The percentage of cholesterol efflux is calculated as the amount of radioactivity in the medium divided by the total radioactivity (medium + cell lysate).
Autophagic Flux Assay
This assay measures the rate of autophagic degradation.
-
Cell Culture and Treatment: Cancer cells are cultured and treated with this compound or its derivatives.
-
Lysosomal Inhibition: To measure autophagic flux, cells are co-treated with a lysosomal inhibitor such as bafilomycin A1 or chloroquine. These inhibitors block the degradation of autophagosomes, leading to their accumulation.
-
Western Blotting: Cell lysates are subjected to Western blotting to detect the levels of autophagy-related proteins, such as LC3-II and p62/SQSTM1. An increase in the ratio of LC3-II to LC3-I and an accumulation of p62 in the presence of the lysosomal inhibitor indicate an increase in autophagic flux.[14] this compound and its active derivatives have been shown to inhibit autophagic flux, leading to the accumulation of these proteins even in the absence of lysosomal inhibitors.[7][14]
Western Blotting for Signaling Pathway Analysis
This technique is used to assess the effect of this compound on key signaling proteins.
-
Cell Lysis: After treatment with this compound or its derivatives, cells are lysed to extract total proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the Bradford or BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the signaling proteins of interest (e.g., phosphorylated and total forms of AKT, ERK, and STAT3).
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), which catalyzes a chemiluminescent reaction for detection. The resulting bands are visualized and quantified to determine the changes in protein expression and phosphorylation status.[3][7]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.
Caption: this compound's mechanism of action.
Caption: Workflow for this compound derivative evaluation.
Conclusion
This compound and its derivatives represent a novel class of anti-cancer agents with a distinct mechanism of action centered on the disruption of intracellular cholesterol homeostasis. The structure-activity relationship studies have unequivocally identified the lysosomotropic character, conferred by a basic amino group, as the key determinant of their biological activity. By inhibiting the NPC1-mediated cholesterol efflux from lysosomes, these compounds trigger a cascade of events that culminate in the suppression of critical oncogenic signaling pathways and cancer cell death. This in-depth understanding of the SAR provides a solid foundation for the rational design and development of new, more potent, and selective this compound-based therapeutics for the treatment of various cancers. Further exploration of this unique chemical space holds significant promise for overcoming the challenges of drug resistance and improving patient outcomes.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. This compound mediates cancer cell death through inhibition of intracellular cholesterol transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. This compound mediates cancer cell death through inhibition of intracellular cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Hydrochloride | 16496-99-4 | Benchchem [benchchem.com]
- 7. Identifying the structure-activity relationship of this compound necessary for inhibiting intracellular cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. A Brief Overview of the Antitumoral Actions of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pure.psu.edu [pure.psu.edu]
- 12. Cholesterol Efflux Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HDL-Mediated Cellular Cholesterol Efflux Assay Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Leelamine's Role in Inducing Apoptosis and Autophagy in Tumor Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leelamine is a lipophilic diterpene amine, a natural compound extracted from the bark of pine trees, that has emerged as a promising anti-cancer agent.[1][2] Initially identified as a weak agonist of cannabinoid receptors and an inhibitor of pyruvate dehydrogenase kinases (PDKs), its primary antineoplastic properties are now understood to stem from a more fundamental mechanism.[1][3] This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound induces cell death in tumor cells, focusing on its roles in disrupting autophagy and triggering apoptosis. We will detail the core signaling pathways, present quantitative data on its efficacy, and provide standardized protocols for key experimental validations.
Core Mechanism of Action: Lysosomotropism and Disruption of Cholesterol Homeostasis
The foundational mechanism of this compound's anticancer activity is its lysosomotropic nature.[4][5] As a weakly basic amine, this compound readily accumulates within the acidic environment of lysosomes.[3][4] This sequestration within lysosomes is the critical initiating event that leads to a cascade of downstream cellular disruptions.
The primary consequence of this compound's lysosomal accumulation is the profound inhibition of intracellular cholesterol transport.[3][4] By potentially interacting with proteins like Niemann-Pick C1 (NPC1), this compound prevents the export of cholesterol from the lysosome to the cytoplasm.[6] This action effectively traps cholesterol, making it unavailable for essential cellular processes that are often hyperactive in cancer cells, such as membrane synthesis and signaling pathway regulation.[1][6] The disruption of cholesterol homeostasis leads to two major downstream consequences: the inhibition of autophagic flux and the shutdown of oncogenic signaling pathways.[3][4]
This compound-Induced Autophagy Dysfunction
Instead of inducing a productive, pro-survival autophagy, this compound disrupts the process, leading to a dysfunctional state that contributes to cell death. This compound inhibits autophagic flux, which is the complete process of autophagy from autophagosome formation to lysosomal degradation.[3][4]
This inhibition is evidenced by the accumulation of key autophagy-related proteins.[3]
-
LC3B: this compound treatment leads to a dose-dependent accumulation of the lipidated form, LC3B-II, which is a marker for autophagosomes.[3] This indicates that autophagosomes are being formed but not efficiently cleared.
-
p62/SQSTM1: This protein is a selective autophagy receptor that is normally degraded during functional autophagy. Under this compound treatment, p62 levels increase, confirming a blockage in the degradation step of the autophagic process.[3]
Electron microscopy of this compound-treated cells reveals a buildup of autophagosomes, lipofuscin-like material, and web-like membrane whorls, all indicative of disrupted lysosomal degradation.[3][7] The essential role of this process in this compound's cytotoxicity was demonstrated using autophagy-deficient ATG5 knockout cells, which showed partial resistance to this compound-induced cell death.[3]
This compound-Induced Apoptosis
This compound can induce apoptosis in various cancer cell lines, although the specific mechanism can be context-dependent.[5][8] In melanoma, the early phase of cell death appears to be caspase-independent, as pan-caspase inhibitors do not rescue cells, and DNA laddering, a hallmark of caspase-dependent apoptosis, is not observed initially.[3][9]
However, in other cancer types, such as Chronic Myeloid Leukemia (CML), this compound stimulates classical apoptosis alongside autophagy.[8][10] In these cells, this compound treatment leads to the cleavage of PARP and caspases, and it suppresses the expression of anti-apoptotic proteins.[8]
A key aspect of this compound-induced apoptosis, particularly in CML, is the inhibition of the STAT5 signaling pathway.[8][10] this compound suppresses the constitutive activation of STAT5, and the knockdown of STAT5 using siRNA enhances this compound-induced apoptosis and autophagy.[8] This suggests that mitigating STAT5 activation is a crucial component of this compound's anticancer effects in certain hematological malignancies.[8]
Inhibition of Key Oncogenic Signaling Pathways
The disruption of cholesterol transport and receptor-mediated endocytosis by this compound leads to the shutdown of multiple key oncogenic signaling pathways that are critical for tumor cell survival, proliferation, and invasion.[1][6]
-
PI3K/AKT Pathway: this compound treatment results in a marked decrease in the phosphorylation of AKT (pAkt), indicating the inhibition of this crucial survival pathway.[1][11]
-
MAPK Pathway: The activity of the MAPK pathway, evidenced by the phosphorylation of ERK, is also attenuated following this compound exposure.[1][3]
-
STAT3 Pathway: Similar to its effect on STAT5 in CML, this compound inhibits the phosphorylation of STAT3 (pStat3) in melanoma cells, disrupting another key signaling node for cancer progression.[3][11]
This multi-pathway inhibition is a significant advantage, as it reduces the likelihood of cancer cells developing resistance by rerouting signals through alternative pathways.[12]
Quantitative Data Summary
The efficacy of this compound and its derivatives has been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric of potency.
| Compound | Cancer Cell Line | IC50 (µmol/L) | Reference |
| This compound | UACC 903 (Melanoma) | 2.1 | [13] |
| 1205 Lu (Melanoma) | 2.9 | [13] | |
| Derivative 5a | UACC 903 (Melanoma) | 1.2 | [13] |
| 1205 Lu (Melanoma) | 2.0 | [13] | |
| Derivative 5b | UACC 903 (Melanoma) | 1.0 | [13] |
| 1205 Lu (Melanoma) | 1.8 | [13] | |
| Derivative 4a | UACC 903 (Melanoma) | 2.1 | [13] |
| 1205 Lu (Melanoma) | 2.9 | [13] | |
| Derivative 4b | UACC 903 (Melanoma) | 2.3 | [13] |
| 1205 Lu (Melanoma) | 2.3 | [13] | |
| Abietic Acid (Inactive Analog) | UACC 903 / 1205 Lu | > 100 | [6][13] |
Table 1: IC50 values of this compound and its derivatives in melanoma cell lines.
Experimental Protocols
Protocol for Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This protocol is used to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.[14]
Materials:
-
Annexin V-FLUOS Staining Kit (or equivalent)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture medium
-
Trypsin (for adherent cells)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed 1 x 10⁶ cells in appropriately sized culture flasks or plates. Allow cells to adhere (if applicable) and then treat with desired concentrations of this compound or vehicle control for the specified time (e.g., 24-48 hours).
-
Cell Harvesting:
-
Suspension cells: Transfer cells into a microcentrifuge tube.
-
Adherent cells: Collect the supernatant containing floating (potentially apoptotic) cells. Wash the adherent monolayer with PBS, then add trypsin to detach the cells. Inactivate trypsin with serum-containing medium and combine with the supernatant.
-
-
Washing: Pellet the cells by centrifugation (e.g., 300-500 x g for 5 minutes). Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of Annexin V binding buffer. Add 2 µL of Annexin V-FLUOS and 2 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Add 400 µL of binding buffer to each tube and analyze immediately by flow cytometry.
-
Healthy cells: Annexin V negative, PI negative.
-
Early apoptotic cells: Annexin V positive, PI negative.
-
Late apoptotic/necrotic cells: Annexin V positive, PI positive.
-
Protocol for Detection of Autophagic Flux by Western Blotting
This protocol measures the levels of key autophagy marker proteins, LC3B and p62.[3][15]
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Primary antibodies (anti-LC3B, anti-p62, anti-loading control e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment: Treat cells with this compound. It is crucial to include a control group treated with an autophagy inhibitor like Bafilomycin A1 (BafA1) to confirm flux blockade.[3]
-
Lysis: After treatment, wash cells with cold PBS and lyse with RIPA buffer on ice.
-
Quantification: Clear the lysate by centrifugation and quantify the protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein samples and load equal amounts (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply a chemiluminescence substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity. An increase in the ratio of LC3-II to LC3-I and an accumulation of p62 upon this compound treatment indicates an inhibition of autophagic flux.
Protocol for Visualizing Autophagy by Fluorescence Microscopy
This method visualizes the formation of autophagosomes by observing the punctate pattern of GFP-LC3.[3][16]
Materials:
-
Cells stably or transiently expressing a GFP-LC3 fusion protein
-
Glass-bottom dishes or chamber slides
-
Formaldehyde or paraformaldehyde for fixing
-
DAPI for nuclear counterstaining
-
Fluorescence or confocal microscope
Procedure:
-
Cell Seeding and Transfection: Seed cells on glass-bottom dishes. If not using a stable cell line, transfect with a GFP-LC3 plasmid.
-
Treatment: Treat the cells with this compound or appropriate controls.
-
Fixation: After treatment, wash the cells with PBS and fix with 4% formaldehyde for 15 minutes at room temperature.
-
Staining (Optional): Permeabilize the cells if needed and counterstain nuclei with DAPI.
-
Imaging: Wash the cells and add mounting media. Acquire images using a fluorescence or confocal microscope.
-
Analysis: Quantify the number of GFP-LC3 puncta (dots) per cell. A significant increase in the number of puncta in this compound-treated cells compared to controls indicates the accumulation of autophagosomes.[16]
Conclusion
This compound represents a compelling anti-cancer candidate with a unique multi-faceted mechanism of action. Its primary activity as a lysosomotropic agent that inhibits intracellular cholesterol transport initiates a cascade of events detrimental to tumor cell survival.[3][4][6] By disrupting autophagic flux and simultaneously shutting down critical oncogenic signaling pathways like PI3K/AKT, MAPK, and STAT3/5, this compound effectively counters the robust survival machinery of cancer cells.[1][5][8] While its induction of classical apoptosis is more pronounced in certain cancer types, its ability to trigger caspase-independent cell death provides an avenue to overcome resistance to conventional apoptosis-inducing chemotherapeutics. Further research and development, including the exploration of more potent derivatives and novel delivery systems like Nanolipolee-007, will be crucial in translating the preclinical promise of this compound into effective cancer therapies.[1]
References
- 1. A Brief Overview of the Antitumoral Actions of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound mediates cancer cell death through inhibition of intracellular cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound mediates cancer cell death through inhibition of intracellular cholesterol transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. oncotarget.com [oncotarget.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound Modulates STAT5 Pathway Causing Both Autophagy and Apoptosis in Chronic Myelogenous Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Identifying the structure-activity relationship of this compound necessary for inhibiting intracellular cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Methods for Detection of Autophagy in Mammalian Cells [pubmed.ncbi.nlm.nih.gov]
- 16. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
Leelamine's Potential as a Pyruvate Dehydrogenase Kinase Inhibitor: A Technical Guide
Introduction
Leelamine, a diterpene amine derived from the bark of pine trees, has emerged as a compound of interest in oncological research.[1][2] Initially identified for its weak affinity for cannabinoid receptors and as an inhibitor of pyruvate dehydrogenase kinase (PDK), subsequent research has revealed a more complex mechanism of action.[1][3] Pyruvate dehydrogenase kinases are a family of mitochondrial enzymes that play a critical role in cellular metabolism by phosphorylating and thereby inactivating the pyruvate dehydrogenase complex (PDC).[4][5] This inactivation shunts pyruvate away from the tricarboxylic acid (TCA) cycle towards lactate production, a metabolic phenotype characteristic of many cancer cells known as the Warburg effect.[4][6] Consequently, PDKs are considered attractive therapeutic targets for reversing this glycolytic switch and sensitizing cancer cells to apoptosis.
This technical guide provides an in-depth analysis of this compound's potential as a PDK inhibitor. It consolidates the available quantitative data, details relevant experimental protocols, and visualizes the pertinent signaling pathways. A significant focus is placed on contextualizing the direct inhibitory effect of this compound on PDK within its primary and more potent anticancer mechanism: the disruption of intracellular cholesterol transport.[1][3]
Quantitative Data: this compound's Inhibitory Activity
This compound has been characterized as a direct inhibitor of pyruvate dehydrogenase kinase. The half-maximal inhibitory concentration (IC50) has been determined, although it is often described in the literature as a "weak" or "limited" inhibitor in the context of its other biological activities.[1][2][7][8]
| Compound | Target | IC50 Value | Source |
| This compound | Pyruvate Dehydrogenase Kinase (PDK) | 9.5 µM | [9][10][11] |
Primary Mechanism of Action: Disruption of Intracellular Cholesterol Transport
While this compound does exhibit direct PDK inhibitory activity, a substantial body of evidence indicates that its primary mechanism of anticancer efficacy is independent of PDK modulation.[1] The predominant mechanism involves its lysosomotropic properties. As a weakly basic amine, this compound accumulates in acidic organelles, particularly lysosomes.[1][12][13] This accumulation disrupts intracellular cholesterol trafficking, leading to cholesterol sequestration within lysosomes and subsequent inhibition of autophagic flux.[1][12][13] The resulting depletion of available cholesterol for other essential cellular processes triggers a cascade of events leading to cancer cell death.[13]
Signaling Pathways
The Pyruvate Dehydrogenase Kinase (PDK) Signaling Axis
PDKs are crucial regulators of glucose metabolism. Under normoxic conditions, pyruvate enters the mitochondria and is converted to acetyl-CoA by the Pyruvate Dehydrogenase Complex (PDC), fueling the TCA cycle and oxidative phosphorylation (OXPHOS).[5][14] In many cancer cells, often under the influence of hypoxia-inducible factor (HIF), PDKs are upregulated.[14] PDK phosphorylates the E1α subunit of PDC, leading to its inactivation.[5][6] This metabolic switch favors the conversion of pyruvate to lactate, supporting anabolic processes required for rapid cell proliferation. Inhibition of PDK by a compound like this compound would theoretically reverse this phosphorylation, reactivate PDC, and promote mitochondrial respiration.
Downstream Effects of Cholesterol Disruption on Oncogenic Signaling
The inhibition of cholesterol transport by this compound has profound downstream consequences on key oncogenic signaling pathways that are critical for melanoma and other cancers.[1][13] Proper cholesterol homeostasis is essential for the function of receptor tyrosine kinases (RTKs) and the integrity of signaling platforms on the cell membrane. By disrupting cholesterol availability, this compound indirectly inhibits the RTK, AKT, STAT3, and MAPK signaling cascades, which are crucial for cancer cell survival, proliferation, and invasion.[1][13][15]
Experimental Protocols
Evaluating the potential of this compound as a PDK inhibitor involves a series of in vitro and in vivo experiments.
In Vitro PDK Enzyme Inhibition Assay
-
Objective: To determine the direct inhibitory effect of this compound on PDK activity and calculate its IC50 value.
-
Principle: This assay measures the phosphorylation of a synthetic peptide substrate or the PDC E1α component by a recombinant PDK isoform in the presence of ATP. The rate of phosphorylation is quantified, typically by measuring ATP consumption (e.g., using a luminescence-based assay like Kinase-Glo®) or by detecting the phosphorylated product.
-
Methodology:
-
Recombinant human PDK (e.g., PDK1, PDK2, PDK3, or PDK4) is incubated in a kinase assay buffer.
-
Serial dilutions of this compound (and a vehicle control, e.g., DMSO) are added to the reaction wells.
-
The kinase reaction is initiated by adding the PDC substrate and ATP.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the remaining ATP is quantified using a luciferase/luciferin reagent. Luminescence is inversely proportional to kinase activity.
-
Data are plotted as PDK activity versus this compound concentration, and the IC50 value is determined using a nonlinear regression curve fit.
-
Cell-Based Assays
-
Objective: To assess the effect of this compound on PDK activity and downstream metabolic and signaling pathways within a cellular context.
-
Western Blotting for PDC Phosphorylation:
-
Cancer cell lines (e.g., UACC 903 melanoma, A549 lung cancer) are treated with varying concentrations of this compound for a specified duration.[1][16]
-
Cells are lysed, and protein concentrations are quantified.
-
Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for phosphorylated PDC-E1α (at serine sites like Ser293 and Ser300) and total PDC-E1α.[16]
-
Secondary antibodies conjugated to HRP are used for detection via chemiluminescence.
-
A decrease in the ratio of phosphorylated PDC to total PDC indicates PDK inhibition.
-
-
Lactate Production Assay:
-
Cells are treated with this compound as described above.
-
The culture medium is collected at the end of the treatment period.
-
Lactate concentration in the medium is measured using a colorimetric or fluorometric lactate assay kit.
-
A decrease in lactate production would be consistent with a shift away from glycolysis, potentially due to PDK inhibition.
-
-
Cholesterol Accumulation Assay:
-
Cells are treated with this compound.
-
Cells are fixed and stained with Filipin, a fluorescent compound that binds to unesterified cholesterol.
-
Cholesterol accumulation in lysosomal/endosomal compartments is visualized and quantified using fluorescence microscopy.[1]
-
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy and systemic toxicity of this compound in a living organism.
-
Methodology:
-
Human cancer cells (e.g., 1x10⁶ UACC 903 cells) are subcutaneously injected into immunocompromised mice (e.g., athymic nude mice).[17][18]
-
Once tumors reach a palpable size (e.g., 50-75 mm³), mice are randomized into vehicle control and this compound treatment groups.[17]
-
This compound is administered (e.g., intraperitoneally) at various doses (e.g., 2.5-7.5 mg/kg) daily for several weeks.[17]
-
Tumor volume is measured regularly.
-
At the end of the study, animal body weights are recorded, and blood and major organs are collected to assess toxicity through blood parameter analysis and histology.[1][2][17]
-
Summary and Future Directions
This compound is a multi-faceted compound with documented, albeit weak, direct inhibitory activity against pyruvate dehydrogenase kinase (IC50 = 9.5 µM).[9][10] However, its potential as a therapeutic agent, particularly in oncology, is more robustly attributed to its lysosomotropic properties, which lead to a profound disruption of intracellular cholesterol transport.[1][13] This primary mechanism indirectly triggers the shutdown of critical oncogenic signaling pathways, including AKT, STAT3, and MAPK, ultimately leading to cancer cell death.[1][15]
While the direct inhibition of PDK by this compound may contribute to its overall cellular effects, studies suggest it is not the primary driver of its potent anticancer activity.[1] For researchers and drug developers, it is crucial to recognize this distinction. This compound serves as a compelling example of a compound whose therapeutic action is mediated by a mechanism distinct from its initially reported target.
Future research should aim to:
-
Elucidate whether the weak PDK inhibition by this compound acts synergistically with the disruption of cholesterol homeostasis.
-
Investigate the effects of this compound across all four PDK isoforms to determine any potential selectivity.
-
Develop this compound analogs that may possess enhanced potency for either PDK inhibition or cholesterol transport disruption to dissect the contributions of each mechanism to the overall therapeutic effect.
References
- 1. This compound mediates cancer cell death through inhibition of intracellular cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Brief Overview of the Antitumoral Actions of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Targeting pyruvate dehydrogenase kinase signaling in the development of effective cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyruvate Dehydrogenase Kinase as a Potential Therapeutic Target for Malignant Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. mdpi.com [mdpi.com]
- 9. This compound, Pyruvate dehydrogenase kinase (PDK) inhibitor (CAS 1446-61-3) | Abcam [abcam.com]
- 10. caymanchem.com [caymanchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. This compound mediates cancer cell death through inhibition of intracellular cholesterol transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Identifying the structure-activity relationship of this compound necessary for inhibiting intracellular cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pyruvate dehydrogenase kinases (PDKs): an overview toward clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. oncotarget.com [oncotarget.com]
- 16. Drug evaluation based on phosphomimetic PDHA1 reveals the complexity of activity-related cell death in A549 non-small cell lung cancer cells [bmbreports.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Investigating the Antineoplastic Properties of Leelamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leelamine, a natural diterpene amine derived from the bark of pine trees, has emerged as a promising candidate in oncological research due to its potent antineoplastic activities across a range of cancer types.[1] Initially noted for other minor biological effects, its significant anticancer potential has been demonstrated in preclinical models of melanoma, breast, and prostate cancer.[1] This technical guide provides an in-depth overview of the core mechanism of action, its impact on critical oncogenic signaling pathways, quantitative efficacy data, and detailed experimental protocols relevant to the study of this compound.
Core Mechanism of Action: Lysosomotropism and Cholesterol Trafficking Disruption
The primary mechanism underpinning this compound's anticancer effect is its potent lysosomotropic property.[2] As a weakly basic amine, this compound readily accumulates within the acidic environment of lysosomes. This sequestration leads to a significant disruption of intracellular cholesterol transport, preventing its translocation from lysosomes to the cytoplasm.[3][4] The resulting depletion of available cholesterol for cellular processes triggers a cascade of events that collectively inhibit cancer cell survival and proliferation.[5] This includes the inhibition of autophagic flux and the disruption of receptor-mediated endocytosis, a critical process for the activation of many survival signals.[3]
Caption: this compound's core mechanism of action.
Impact on Oncogenic Signaling Pathways
The disruption of cholesterol homeostasis by this compound leads to the downstream inhibition of multiple key signaling pathways that are frequently hyperactivated in cancer and are crucial for tumor growth and survival.[2][6]
-
PI3K/Akt/mTOR Pathway: This central pathway, which governs cell proliferation, survival, and metabolism, is significantly attenuated following this compound treatment.[2] The inhibition is linked to the disruption of receptor tyrosine kinase (RTK) endocytosis and signaling.
-
MAPK/ERK Pathway: Another critical pathway for cell proliferation and survival, the MAPK/ERK cascade, is also inhibited by this compound, contributing to its anti-proliferative effects.[6]
-
STAT3/5 Pathway: this compound has been shown to inhibit the phosphorylation and activation of Signal Transducer and Activator of Transcription 3 (STAT3) and STAT5, key transcription factors involved in cell survival, proliferation, and angiogenesis.[7][8]
In specific cancer types, this compound also targets other critical pathways. For instance, in prostate cancer, it inhibits the expression and activity of the androgen receptor (AR) and the oncogene cMyc.[1][3]
Caption: Key oncogenic signaling pathways inhibited by this compound.
Quantitative Antineoplastic Efficacy
This compound demonstrates significant cytotoxic and anti-proliferative effects in a variety of cancer cell lines and in vivo models.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) values highlight this compound's potency, particularly in melanoma cells.
| Cell Line | Cancer Type | IC50 (µM) | Citation(s) |
| UACC 903 | Melanoma | ~2.0 | [7] |
| 1205 Lu | Melanoma | ~2.0 | [7] |
| Normal Cells (avg.) | Non-malignant | ~9.3 | [7] |
This compound is approximately 4.5-fold more effective at inhibiting the survival of melanoma cells compared to normal cells.[7] In breast cancer cell lines (MDA-MB-231, MCF-7, SUM159), this compound induces dose-dependent apoptosis while the normal mammary epithelial cell line MCF-10A was found to be resistant.[2]
In Vivo Efficacy
Preclinical studies using xenograft models have confirmed this compound's antitumor activity in vivo.
| Cancer Model | Animal Model | Dosing | Outcome | Citation(s) |
| Melanoma | Xenograft | 5 - 7.5 mg/kg | ~60% decrease in tumor burden | |
| Melanoma (UACC 903) | Athymic nu/nu mice | Daily oral gavage | ~55% tumor development inhibition | [6] |
| Prostate Cancer | 22Rv1 Xenograft | - | Growth inhibition, decreased Ki-67 | [1] |
| Prostate Cancer | Hi-Myc Transgenic | 10 mg/kg (5x/week) | Non-significant trend in decreasing cancer incidence | [3] |
Notably, in these studies, this compound was well-tolerated with no obvious systemic toxicity, as assessed by animal body weight and blood markers of major organ function.[6][7]
Experimental Protocols
The following are generalized methodologies for key experiments used to characterize the antineoplastic properties of this compound.
Cell Viability and Cytotoxicity Assay (MTT/MTS Assay)
This assay quantifies the metabolic activity of cells, which serves as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells (e.g., UACC 903, MCF-7, 22Rv1) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat cells with a range of concentrations of this compound (e.g., 0.1 µM to 25 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
Reagent Addition: Add MTS or MTT reagent to each well and incubate for 1-4 hours, allowing viable cells to convert the tetrazolium salt into a colored formazan product.[9][10]
-
Data Acquisition: If using MTT, add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[10] Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis for Signaling Pathway Modulation
This technique is used to detect and quantify changes in the expression and phosphorylation status of key proteins within signaling cascades.
-
Cell Lysis: Culture and treat cells with this compound as described above. After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[11]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay to ensure equal loading.[12]
-
SDS-PAGE and Transfer: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF or nitrocellulose membrane.[13]
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., phospho-Akt (Ser473), total Akt, phospho-ERK, total ERK, STAT3) overnight at 4°C.[7][13]
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.[13] Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their respective total protein levels.
In Vivo Xenograft Tumor Model
This protocol assesses the antitumor efficacy of this compound in a living organism.
-
Cell Preparation: Harvest cancer cells (e.g., UACC 903 melanoma cells) and resuspend them in a mixture of sterile PBS and Matrigel.
-
Implantation: Subcutaneously inject the cell suspension (e.g., 1-5 x 10^6 cells) into the flank of immunocompromised mice (e.g., athymic nu/nu).[6][14]
-
Tumor Growth and Treatment: Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³). Randomize mice into treatment and control groups. Administer this compound (e.g., 5-10 mg/kg) or vehicle control via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) on a predetermined schedule.[3][6]
-
Monitoring: Monitor tumor volume using caliper measurements (Volume = 0.5 x Length x Width²) and animal body weight regularly throughout the study.
-
Endpoint Analysis: At the end of the study, harvest tumors for downstream analyses, such as Western blotting to confirm target engagement or immunohistochemistry for proliferation (Ki-67) and apoptosis (TUNEL) markers.[7]
Caption: General experimental workflow for evaluating this compound.
Conclusion
This compound presents a unique and compelling mechanism of action as an antineoplastic agent. By acting as a lysosomotropic compound that disrupts cholesterol homeostasis, it effectively shuts down multiple, non-redundant oncogenic signaling pathways essential for cancer cell survival and proliferation. The robust preclinical data, demonstrating both in vitro potency and in vivo efficacy with minimal toxicity, underscore its potential as a first-in-class multi-target inhibitor. Further investigation and development of this compound and its derivatives are warranted to translate these promising findings into novel therapeutic strategies for a variety of malignancies.
References
- 1. A Brief Overview of the Antitumoral Actions of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Brief Overview of the Antitumoral Actions of this compound [mdpi.com]
- 3. oaepublish.com [oaepublish.com]
- 4. This compound mediates cancer cell death through inhibition of intracellular cholesterol transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identifying the structure-activity relationship of this compound necessary for inhibiting intracellular cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting Multiple Key Signaling Pathways in Melanoma using this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potential Application of this compound as a Novel Regulator of Chemokine-Induced Epithelial-to-Mesenchymal Transition in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. pubcompare.ai [pubcompare.ai]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
Leelamine's Affinity for Cannabinoid Receptors CB1 and CB2: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leelamine, a lipophilic diterpene amine derived from the bark of pine trees, has garnered attention for its potential therapeutic applications, particularly in oncology. While its primary mechanism of action is increasingly understood to be the disruption of intracellular cholesterol transport, initial characterizations also explored its interaction with the endocannabinoid system. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's affinity for the cannabinoid receptors CB1 and CB2, presenting the available quantitative data, outlining relevant experimental methodologies, and visualizing the associated molecular processes.
Data Presentation: Quantitative Affinity of this compound for CB1 and CB2 Receptors
The interaction of this compound with cannabinoid receptors CB1 and CB2 is characterized by weak agonism. The available quantitative data from radioligand binding assays are summarized below. These values indicate a significantly lower affinity compared to well-established cannabinoid receptor ligands.
| Compound | Receptor | Assay Type | Radioligand | Value | Interpretation |
| This compound Hydrochloride | CB1 | Displacement | [³H]-SR141416A | IC50 = 2.86 μM[1] | Moderate to low affinity |
| This compound | CB1 & CB2 | Displacement | [³H]-CP55940 | 20% displacement at 10 μM[2] | Weak affinity |
Table 1: Summary of this compound's Binding Affinity for Cannabinoid Receptors.
Experimental Protocols: Radioligand Displacement Assay
While the specific protocols used to generate the data in Table 1 are not exhaustively detailed in the public domain, a representative methodology for a competitive radioligand binding assay to determine the affinity of a test compound like this compound for CB1 and CB2 receptors is provided below. This protocol is based on standard practices in the field.
Objective:
To determine the binding affinity (IC50 or Ki) of this compound for human CB1 and CB2 receptors by measuring its ability to displace a known high-affinity radioligand.
Materials:
-
Receptor Source: Cell membranes prepared from cell lines stably expressing human CB1 or CB2 receptors (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: A high-affinity cannabinoid receptor agonist or antagonist, such as [³H]-CP55940 or [³H]-SR141716A.
-
Test Compound: this compound hydrochloride.
-
Non-specific Binding Control: A high concentration of a non-labeled, high-affinity cannabinoid ligand (e.g., 10 µM WIN 55,212-2).
-
Assay Buffer: Typically 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, with 0.1% BSA, pH 7.4.
-
Instrumentation: Scintillation counter, filter plates (e.g., 96-well GF/C), and a vacuum manifold.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor in a lysis buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in the assay buffer to a desired protein concentration.
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Receptor membranes + radioligand + assay buffer.
-
Non-specific Binding: Receptor membranes + radioligand + excess non-labeled ligand.
-
Test Compound Displacement: Receptor membranes + radioligand + varying concentrations of this compound.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 90 minutes) to allow the binding to reach equilibrium.
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter plate using a vacuum manifold. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: After the filters have dried, add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Mandatory Visualizations
Experimental Workflow for Radioligand Displacement Assay```dot
Caption: this compound's dominant mechanism of action.
Conclusion
References
The Effect of Leelamine on STAT3 and AKT Signaling Cascades: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Leelamine, a diterpene amine derived from the bark of pine trees, has emerged as a promising anti-cancer agent with a unique mechanism of action.[1] This technical guide provides an in-depth analysis of the effects of this compound on two critical oncogenic signaling cascades: STAT3 and AKT. This compound indirectly inhibits these pathways by disrupting intracellular cholesterol transport, a consequence of its lysosomotropic properties.[2][3] This disruption leads to the sequestration of cholesterol in lysosomes, impairing receptor-mediated endocytosis and subsequently attenuating the activation of upstream receptor tyrosine kinases (RTKs) that are crucial for the activation of STAT3 and AKT.[4][5][6] This guide summarizes the quantitative data from key studies, details relevant experimental protocols, and provides visual representations of the underlying molecular mechanisms and experimental workflows.
Mechanism of Action: An Indirect Inhibition
This compound's primary mode of action is not direct enzymatic inhibition of STAT3 or AKT. Instead, its weakly basic nature causes it to accumulate in acidic organelles, primarily lysosomes.[2][7] This accumulation disrupts the normal trafficking of intracellular cholesterol, leading to its buildup within the lysosomes.[2] The consequences of this cholesterol sequestration are twofold and directly impact the STAT3 and AKT signaling pathways:
-
Impaired Receptor-Mediated Endocytosis: Proper cholesterol levels in cell membranes are essential for the formation and function of endocytic vesicles. By disrupting cholesterol homeostasis, this compound inhibits the endocytosis of receptor tyrosine kinases (RTKs).[2][6]
-
Reduced Upstream Signaling: RTKs, such as IGF1R and HGFR, are critical upstream activators of both the PI3K/AKT and JAK/STAT3 pathways.[2][4] By preventing their proper internalization and signaling, this compound effectively cuts off the activation signals to these cascades.[5][6]
This indirect mechanism of action makes this compound a unique multi-pathway inhibitor, targeting fundamental cellular processes that are often dysregulated in cancer.[5][8]
Figure 1. This compound's indirect inhibition of STAT3 and AKT signaling.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on cell viability and the phosphorylation of key signaling proteins in various cancer cell lines.
Table 1: Effect of this compound on Cancer Cell Viability
| Cell Line | Cancer Type | IC50 (µmol/L) | Assay | Reference |
| UACC 903 | Melanoma | ~2 | MTS | [8] |
| 1205 Lu | Melanoma | ~2 | MTS | [8] |
| SK-MEL-28 | Melanoma | Not specified | SRB | [9] |
| SUM159 | Breast Cancer | Not specified | Not specified | [4] |
| U266 | Multiple Myeloma | Not specified | Not specified | [10] |
| MM.1S | Multiple Myeloma | Not specified | Not specified | [10] |
Table 2: Effect of this compound on STAT3 and AKT Phosphorylation
| Cell Line | Cancer Type | This compound Conc. (µmol/L) | Time (hours) | Effect on p-STAT3 (Tyr705) | Effect on p-AKT (Ser473) | Reference |
| UACC 903 | Melanoma | 3 - 6 | 12 - 24 | Decreased | Decreased (at 3-6h) | [8][9] |
| 1205 Lu | Melanoma | 3 - 6 | 12 - 24 | Decreased | Decreased (at 3-6h) | [8][9] |
| U266 | Multiple Myeloma | Not specified | Not specified | Decreased | Not specified | [10] |
| MM.1S | Multiple Myeloma | Not specified | Not specified | Decreased | Not specified | [10] |
Detailed Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol is based on the methodologies described in the cited literature.[2][11]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well. Incubate for 1-4 hours at 37°C, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Figure 2. Workflow for MTS cell viability assay.
Western Blotting for Protein Phosphorylation
This protocol is a generalized procedure based on the descriptions in the cited research.[5][9]
-
Cell Lysis: After treatment with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-STAT3 (Tyr705), STAT3, p-AKT (Ser473), AKT, and a loading control (e.g., GAPDH or α-enolase) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.
Figure 3. General workflow for Western blotting.
Conclusion and Future Directions
This compound presents a compelling profile as an anti-cancer agent due to its ability to simultaneously disrupt multiple key signaling pathways, including STAT3 and AKT. Its unique mechanism, centered on the disruption of cholesterol homeostasis, offers a potential strategy to overcome resistance mechanisms that develop against single-target therapies. Future research should focus on elucidating the precise molecular interactions of this compound within the lysosome, further characterizing its effects in a broader range of cancer types, and exploring its potential in combination therapies. The development of more potent and specific analogs of this compound also represents a promising avenue for drug development.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound mediates cancer cell death through inhibition of intracellular cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound mediates cancer cell death through inhibition of intracellular cholesterol transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Brief Overview of the Antitumoral Actions of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. Identifying the structure-activity relationship of this compound necessary for inhibiting intracellular cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Targeting Multiple Key Signaling Pathways in Melanoma using this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Blockage of the JAK/STAT3 signaling pathway in multiple myeloma by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Interaction of Leelamine with the Niemann-Pick C1 (NPC1) Protein
Prepared for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular interaction between leelamine, a diterpene amine derived from pine bark, and the Niemann-Pick C1 (NPC1) protein. The document details the proposed mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the associated cellular pathways and workflows.
Executive Summary
This compound exhibits potent anti-cancer properties by acting as an inhibitor of intracellular cholesterol transport.[1] Its mechanism is rooted in its lysosomotropic nature, causing it to accumulate in the acidic environment of lysosomes.[1][2] Within these organelles, this compound is believed to interact directly with the NPC1 protein, a key transporter responsible for exporting cholesterol from the lysosome to the cytoplasm.[2][3] By inhibiting NPC1 function, this compound induces a cellular state mimicking Niemann-Pick Type C disease, leading to the accumulation of lysosomal cholesterol.[4] This disruption of cholesterol homeostasis triggers a cascade of downstream effects, including the inhibition of autophagic flux, the impairment of receptor-mediated endocytosis, and the shutdown of critical oncogenic signaling pathways such as PI3K/AKT, STAT3, and MAPK, ultimately leading to cancer cell death.[1][3]
Mechanism of Action: this compound as an NPC1 Inhibitor
The primary mechanism driving this compound's activity is its function as a weak base, which leads to its protonation and trapping within acidic organelles, specifically late endosomes and lysosomes.[1][5] This process is known as lysosomotropism.
-
Lysosomal Accumulation : this compound passively diffuses across cellular membranes and enters the lysosome. Inside, the low pH environment causes the primary amino group of this compound to become protonated, trapping the molecule within the organelle.[1][2]
-
Interaction with NPC1 : Once concentrated in the lysosome, this compound is proposed to interact with the NPC1 protein.[3] NPC1, in conjunction with NPC2, is essential for the egress of cholesterol derived from low-density lipoproteins (LDL) out of the lysosome.[6][7] Molecular docking studies suggest that this compound binds to the cholesterol-binding pocket of NPC1, likely competing with cholesterol for binding.[2][3] This interaction is thought to be stabilized by hydrogen bonds between this compound's polar amine group and key residues in the NPC1 pocket, such as Gln79, Glu30, and Asn41.[3]
-
Inhibition of Cholesterol Egress : By binding to NPC1, this compound inhibits its transport function. This blockage prevents free cholesterol from moving from the lysosome to the endoplasmic reticulum and other cellular compartments where it is needed.[5][8]
-
Downstream Cellular Consequences : The resulting depletion of available cytosolic cholesterol disrupts multiple critical cellular processes that are highly dependent on cholesterol for membrane integrity and function. This leads to the inhibition of receptor-mediated endocytosis, altered autophagic flux, and suppression of survival signaling pathways, culminating in cell death.[1][2]
Visualized Mechanism of Action
References
- 1. This compound mediates cancer cell death through inhibition of intracellular cholesterol transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identifying the structure-activity relationship of this compound necessary for inhibiting intracellular cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound mediates cancer cell death through inhibition of intracellular cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Brief Overview of the Antitumoral Actions of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of the Niemann-Pick Disease, Type C1 Protein in Adipocyte Insulin Action | PLOS One [journals.plos.org]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
The role of the amino group in Leelamine's bioactivity
An In-depth Technical Guide: The Pivotal Role of the Amino Group in Leelamine's Bioactivity
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a natural diterpene amine derived from pine bark, has emerged as a potent anticancer agent with a unique mechanism of action. Its bioactivity is intrinsically linked to the chemical properties of its primary amino group. This technical guide elucidates the critical function of this moiety, detailing how it confers lysosomotropic properties to the molecule, initiating a cascade of events that culminate in cancer cell death. We present a comprehensive overview of this compound's mechanism, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams to provide a thorough resource for researchers in oncology and drug development.
The Amino Group: A Gateway to Lysosomal Sequestration
The defining feature of this compound's structure responsible for its anticancer efficacy is its primary amino group.[1][2] this compound is a weakly basic amine with a pKa of approximately 9.9, a property that allows it to readily become protonated in acidic environments.[3]
The mechanism is as follows:
-
Passive Diffusion: In its neutral, unprotonated state, the lipophilic this compound molecule can freely diffuse across cellular membranes.
-
Protonation and Trapping: Upon entering the highly acidic lumen of lysosomes (pH 4-5), the primary amino group accepts a proton, becoming positively charged.
-
Accumulation: This charged form of this compound is membrane-impermeable and becomes trapped and highly concentrated within the lysosomes.[1][4][5]
This process, known as lysosomotropism , is the foundational step for all of this compound's subsequent biological effects.[1][6][7] The importance of the amino group has been unequivocally demonstrated through structure-activity relationship (SAR) studies. When the amino group of this compound is replaced with an acetamide group, its anticancer activity is blocked.[1] Conversely, adding an amine moiety to the structurally similar but inactive compound, abietic acid, confers potent anti-melanoma activity.[1][2]
Mechanism of Action: From Lysosome to Apoptosis
The massive accumulation of this compound within lysosomes triggers a cascade of events that ultimately leads to cancer cell death. The primary intracellular target appears to be the Niemann-Pick type C1 (NPC1) protein , which is essential for transporting cholesterol out of the lysosome.[1][6][7]
Signaling Pathway:
-
NPC1 Inhibition: this compound binds to NPC1, likely competing with cholesterol, and inhibits its function.[1][8]
-
Cholesterol Accumulation: The blockade of NPC1 leads to a massive build-up of free cholesterol within the late endosomes and lysosomes, mimicking the phenotype of Niemann-Pick disease, a lysosomal storage disorder.[1][4][9]
-
Cytosolic Cholesterol Depletion: Consequently, the availability of free cholesterol for other cellular processes in the cytoplasm is drastically reduced.[1][4]
-
Disruption of Oncogenic Signaling: Cholesterol is vital for the integrity of lipid rafts and the proper functioning of membrane-bound receptor tyrosine kinases (RTKs). The lack of available cholesterol disrupts receptor-mediated endocytosis and halts key oncogenic signaling cascades that are critical for cancer cell survival, proliferation, and invasion.[1][3][9] The primary pathways affected are:
-
Inhibition of Autophagy & Induction of Cell Death: The lysosomal dysfunction also disrupts autophagic flux, leading to the accumulation of autophagosomes.[1][4][10] This combination of signaling shutdown and organellar stress induces a caspase-independent cell death program.[3][4]
Quantitative Data: Bioactivity of this compound and Derivatives
Structure-activity relationship studies have quantified the cytotoxic effects of this compound and its derivatives. The data clearly shows that modifications to the amino group can drastically alter bioactivity, while converting the carboxylic acid of the inactive abietic acid to an amine confers potent cytotoxicity.
Table 1: In Vitro Cytotoxicity (IC50) of this compound and Key Derivatives in Melanoma Cell Lines
| Compound | Modification | UACC 903 IC50 (µmol/L) | 1205 Lu IC50 (µmol/L) | Reference |
|---|---|---|---|---|
| This compound | Baseline (Primary Amine) | 1.35 ± 0.1 | 1.93 ± 0.2 | [10] |
| Abietic Acid | Inactive Analog (Carboxylic Acid) | > 100 | > 100 | [1] |
| Compound 4a | Abietic acid -> Primary Amine | 1.5 | 2.1 | [1] |
| Compound 2b | Abietic acid -> Alcohol | 52.6 | 60.3 | [1] |
| Compound 5a | This compound -> Trifluoro Acetyl | 1.2 | 2.0 | [1][2] |
| Compound 5b | this compound -> Tribromo Acetyl | 1.0 | 1.8 |[1][2] |
Data is presented as mean ± standard deviation where available.
Experimental Protocols
The following protocols are foundational for studying the bioactivity of this compound and confirming its mechanism of action.
Cell Viability Assessment (MTS Assay)
This assay quantifies cell viability by measuring the metabolic reduction of a tetrazolium salt (MTS) into a colored formazan product by living cells.
Methodology:
-
Cell Seeding: Seed melanoma cells (e.g., UACC 903) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound or its derivatives in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include vehicle-only (e.g., DMSO) wells as a negative control.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.
-
MTS Reagent Addition: Add 20 µL of MTS reagent solution to each well.
-
Final Incubation: Incubate for 1-4 hours at 37°C, allowing viable cells to convert MTS to formazan.
-
Data Acquisition: Measure the absorbance at 490 nm using a multi-well plate reader.
-
Analysis: Normalize the absorbance values to the vehicle control wells to determine the percentage of cell viability. Calculate IC50 values using non-linear regression analysis.
Confirmation of Lysosomotropism (LysoTracker Competition Assay)
This method confirms that this compound accumulates in lysosomes by observing its ability to compete with a fluorescent lysosomotropic probe, LysoTracker Red.
Methodology:
-
Cell Culture: Grow cells on glass coverslips or in chamber slides suitable for microscopy.
-
This compound Pre-treatment: Treat cells with this compound at a concentration known to induce a biological effect (e.g., 5 µM) for 1-2 hours. Include a vehicle-only control group.
-
Probe Staining: In the final 30 minutes of incubation, add LysoTracker Red DND-99 to the culture medium at a final concentration of 50-75 nM for all groups.
-
Washing: Wash the cells three times with pre-warmed phosphate-buffered saline (PBS) to remove excess probe.
-
Imaging: Immediately visualize the cells using a fluorescence microscope with an appropriate filter set (e.g., Ex/Em ~577/590 nm).
-
Analysis: Compare the fluorescence intensity of LysoTracker Red between control and this compound-treated cells. A significant reduction in fluorescence in the this compound-treated group indicates competition for lysosomal accumulation.
Visualization of Intracellular Cholesterol (Filipin Staining)
This protocol uses the fluorescent polyene antibiotic Filipin, which binds specifically to free cholesterol, to visualize the lysosomal cholesterol accumulation caused by this compound.
Methodology:
-
Cell Treatment: Culture and treat cells with this compound (e.g., 5 µM for 24 hours) on glass coverslips.
-
Fixation: Rinse cells 3x with PBS and fix with 3-4% paraformaldehyde (PFA) in PBS for 1 hour at room temperature.
-
Quenching: Rinse 3x with PBS and quench autofluorescence by incubating with 1.5 mg/mL glycine in PBS for 10 minutes.
-
Staining: Rinse 3x with PBS. Stain cells with Filipin III working solution (50 µg/mL in PBS/10% FBS) for 2 hours at room temperature, protected from light.
-
Final Wash: Wash cells 3x with PBS.
-
Imaging: Mount the coverslips and immediately image using a fluorescence microscope with a UV filter set (Ex/Em ~360/460 nm). Filipin photobleaches rapidly, so minimize light exposure.
-
Analysis: Observe the characteristic perinuclear punctate staining in this compound-treated cells, indicative of cholesterol accumulation in late endosomes/lysosomes.
Analysis of Signaling Pathway Inhibition (Western Blotting)
This technique is used to detect changes in the phosphorylation status and expression levels of key proteins in the AKT, STAT3, and MAPK pathways.
Methodology:
-
Cell Lysis: Treat cells with this compound for various time points (e.g., 3, 6, 12, 24 hours). Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for target proteins (e.g., phospho-AKT (Ser473), total AKT, phospho-STAT3 (Tyr705), etc.) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane 3x with TBST and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane 3x with TBST and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize phosphorylated protein levels to their total protein counterparts to determine the extent of pathway inhibition.
Conclusion
The primary amino group is the lynchpin of this compound's anticancer activity. It endows the molecule with the ability to act as a lysosomotropic agent, initiating a unique and potent mechanism of action centered on the disruption of intracellular cholesterol homeostasis. This targeted accumulation within lysosomes leads to the inhibition of the NPC1 cholesterol transporter, triggering a cascade that shuts down multiple oncogenic signaling pathways essential for cancer cell survival. The data and protocols presented in this guide provide a robust framework for researchers to further investigate this compound and develop novel lysosome-targeting cancer therapeutics. A thorough understanding of the structure-activity relationship, particularly the role of the amino group, is paramount for the rational design of next-generation analogs with improved efficacy and pharmacological properties.
References
- 1. researchgate.net [researchgate.net]
- 2. Identifying the structure-activity relationship of this compound necessary for inhibiting intracellular cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods for Visualizing and Quantifying Cholesterol Distribution in Mammalian Cells Using Filipin and D4 Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Research Protocol for Filipin III Staining of Intracellular Cholesterol in HUVEC Cells [zenodo.org]
- 5. LysoTracker | AAT Bioquest [aatbio.com]
- 6. tabaslab.com [tabaslab.com]
- 7. zenodo.org [zenodo.org]
- 8. broadpharm.com [broadpharm.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound mediates cancer cell death through inhibition of intracellular cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oncotarget.com [oncotarget.com]
Leelamine: A Deep Dive into its Therapeutic Potential for Prostate Cancer
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical whitepaper provides a comprehensive analysis of the preclinical data supporting leelamine, a diterpene amine derived from pine bark, as a promising therapeutic candidate for prostate cancer. This compound has demonstrated significant anti-cancer activity in both androgen-sensitive and castration-resistant prostate cancer models. This document collates the key findings on its mechanisms of action, presents quantitative data from pivotal studies, details the experimental protocols utilized, and visualizes the complex biological pathways involved.
Core Mechanisms of Action
This compound exerts its anti-neoplastic effects in prostate cancer through a multi-pronged approach, primarily targeting key pathways involved in tumor cell proliferation, survival, and metabolism. The principal mechanisms identified are:
-
Inhibition of Cholesterol Transport: this compound acts as a lysosomotropic agent, accumulating in lysosomes and disrupting intracellular cholesterol trafficking. This leads to a depletion of available cholesterol, a critical component for membrane integrity and signaling, thereby inducing cancer cell death.
-
Suppression of Androgen Receptor (AR) Signaling: this compound has been shown to downregulate the expression of both full-length androgen receptor and its splice variants (e.g., AR-V7), which are crucial drivers of prostate cancer progression, including castration-resistant disease.[1][2]
-
Downregulation of cMyc Oncogene: this compound treatment leads to a significant reduction in the expression of the cMyc oncogene at both the mRNA and protein levels.[2][3][4][5] cMyc is a key regulator of cell proliferation and metabolism, and its inhibition is a critical aspect of this compound's anti-cancer activity.
-
Inhibition of Lipogenesis: By targeting the SREBP1 pathway, this compound inhibits the de novo synthesis of fatty acids, a metabolic hallmark of prostate cancer cells that provides building blocks for rapid cell growth.[6][7][8]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on this compound in prostate cancer.
Table 1: In Vitro Efficacy of this compound on Prostate Cancer Cell Lines
| Cell Line | Type | Parameter | Concentration (µM) | Result | Reference |
| 22Rv1 | Castration-Resistant | Cell Viability | 5 | >90% decrease after 24h | [9] |
| LNCaP | Androgen-Sensitive | Cell Viability | 0.5, 1, 2.5, 5 | Concentration-dependent inhibition | [9] |
| PC-3 | Androgen-Independent | Neutral Lipid Droplets | 2.5, 5 | Significant decrease | [8] |
| LNCaP | Androgen-Sensitive | cMyc Protein Level | 2.5 | ~50% reduction | [10] |
| LNCaP | Androgen-Sensitive | cMyc Protein Level | 5 | ~75% reduction | [10] |
| 22Rv1 | Castration-Resistant | cMyc Protein Level | 2.5 | ~40% reduction | [10] |
| 22Rv1 | Castration-Resistant | cMyc Protein Level | 5 | ~60% reduction | [10] |
| LNCaP | Androgen-Sensitive | AR mRNA Level | 5 | Significant decrease | [9] |
| 22Rv1 | Castration-Resistant | AR mRNA Level | 5 | Significant decrease | [9] |
| 22Rv1 | Castration-Resistant | SREBP1 Protein Level | 2.5, 5 | Dose-dependent decrease | [8] |
| LNCaP | Androgen-Sensitive | SREBP1 Protein Level | 2.5, 5 | Dose-dependent decrease | [8] |
| PC-3 | Androgen-Independent | SREBP1 Protein Level | 2.5, 5 | Dose-dependent decrease | [8] |
Table 2: In Vivo Efficacy of this compound in Prostate Cancer Models
| Animal Model | Treatment | Duration | Key Findings | Reference |
| 22Rv1 Xenograft | 9.1 mg/kg, 5 times/week (i.p.) | 4 weeks | 34% reduction in mean tumor volume (statistically insignificant); Significant decrease in Ki-67, full-length AR, and AR-V7 expression. | [9] |
| Hi-Myc Transgenic | 10 mg/kg, 5 times/week (i.p.) | Not specified | Lower incidence of high-grade prostatic intraepithelial neoplasia, adenocarcinoma in situ, and microinvasion (not statistically significant). | [2][3][4] |
| 22Rv1 Xenograft | 9.1 mg/kg, 5 times/week (i.p.) | Not specified | 66% decrease in ACLY protein level in tumors. | [8] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to evaluate the efficacy of this compound.
Cell Lines and Culture
-
Prostate Cancer Cell Lines: LNCaP (androgen-sensitive), 22Rv1 (castration-resistant, expresses AR-V7), PC-3 (androgen-independent), and Myc-CaP (murine prostate cancer).[5]
-
Normal Prostate Cell Line: RWPE-1 (immortalized normal human prostate epithelial cells).[7]
-
Culture Conditions: Cells are typically cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
Cell Viability and Proliferation Assays
-
Trypan Blue Exclusion Assay: Cells are seeded in 12-well plates, treated with this compound for 24-48 hours, trypsinized, stained with trypan blue, and live cells are counted using a hemocytometer.[9]
-
Clonogenic Assay: Cells are seeded at low density in 6-well plates, treated with this compound, and the medium is replaced every three days. After 10-14 days, colonies are fixed, stained with crystal violet, and counted.[11]
Western Blotting
-
Cell Lysis: Prostate cancer cells are treated with this compound at specified concentrations and durations. Cells are then lysed using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are blocked and incubated with primary antibodies against target proteins (e.g., cMyc, AR, SREBP1, GAPDH) overnight at 4°C. After washing, membranes are incubated with HRP-conjugated secondary antibodies.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis is performed to quantify protein expression levels relative to a loading control.
Luciferase Reporter Assay for AR and cMyc Activity
-
Transfection: Cells are co-transfected with a luciferase reporter plasmid containing AR or cMyc response elements and a Renilla luciferase control vector.
-
Treatment: Transfected cells are treated with this compound.
-
Lysis and Measurement: Cells are lysed, and firefly and Renilla luciferase activities are measured sequentially using a dual-luciferase reporter assay system.
In Vivo Xenograft and Transgenic Mouse Models
-
22Rv1 Xenograft Model: Male immunodeficient mice (e.g., nude or SCID) are subcutaneously injected with 22Rv1 cells. Once tumors are established, mice are treated with this compound (e.g., 9.1 mg/kg, intraperitoneally, 5 times a week). Tumor volume and body weight are monitored regularly.
-
Hi-Myc Transgenic Mouse Model: This model utilizes transgenic mice that overexpress the cMyc oncogene specifically in the prostate, leading to the development of prostatic intraepithelial neoplasia (PIN) that progresses to adenocarcinoma. These mice are treated with this compound (e.g., 10 mg/kg, intraperitoneally, 5 times a week) to assess its chemopreventive potential.
Visualizing the Molecular Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this whitepaper.
References
- 1. A Brief Overview of the Antitumoral Actions of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound suppresses cMyc expression in prostate cancer cells in vitro and inhibits prostate carcinogenesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound suppresses cMyc expression in prostate cancer cells in vitro and inhibits prostate carcinogenesis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oaepublish.com [oaepublish.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. This compound Is a Novel Lipogenesis Inhibitor in Prostate Cancer Cells In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound is a Novel Lipogenesis Inhibitor in Prostate Cancer Cells In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic Potential of this compound, a Novel Inhibitor of Androgen Receptor and Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oaepublish.com [oaepublish.com]
- 11. oaepublish.com [oaepublish.com]
Methodological & Application
Application Notes and Protocols: Leelamine Treatment of Breast Cancer Cell Lines (MDA-MB-231, MCF-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leelamine, a natural diterpene amine derived from the bark of pine trees, has emerged as a promising anti-cancer agent with demonstrated efficacy against various cancer cell lines.[1] Notably, it exhibits potent cytotoxic and pro-apoptotic effects against human breast cancer cell lines, including the triple-negative MDA-MB-231 and the estrogen receptor-positive MCF-7 cells.[2][3] A key characteristic of this compound is its selective action, as it shows minimal toxicity towards normal mammary epithelial cells like MCF-10A.[2][4]
The primary mechanism of this compound's anti-cancer activity is attributed to its lysosomotropic properties.[4][5] It accumulates in lysosomes, disrupting intracellular cholesterol trafficking.[6][7] This disruption of cholesterol homeostasis leads to the inhibition of crucial oncogenic signaling pathways, including PI3K/Akt, MAPK, and STAT3, ultimately culminating in apoptosis.[4][8][9] The induction of apoptosis by this compound is mediated through the activation of the pro-apoptotic proteins Bax and Bak.[2][3]
These application notes provide a comprehensive overview of the effects of this compound on MDA-MB-231 and MCF-7 breast cancer cell lines, including quantitative data on cell viability and apoptosis, detailed experimental protocols for key assays, and visualizations of the underlying signaling pathways and experimental workflows.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound treatment on MDA-MB-231 and MCF-7 cell lines based on available research.
Table 1: Effect of this compound on Cell Viability
| Cell Line | Treatment Time (hours) | This compound Concentration (µM) | % Viability |
| MDA-MB-231 | 24 | 0.1 | >90% |
| 0.3 | >90% | ||
| 0.5 | >90% | ||
| 1 | >90% | ||
| 48 | 1 | ~80% | |
| 2.5 | ~60% | ||
| 5 | ~40% | ||
| 10 | ~20% | ||
| MCF-7 | 24 | 0.1 | >90% |
| 0.3 | >90% | ||
| 0.5 | >90% | ||
| 1 | >90% | ||
| 48 | 1 | ~75% | |
| 2.5 | ~50% | ||
| 5 | ~30% | ||
| 10 | ~15% |
Data compiled from studies by Ryou et al. (2022) and Sehrawat et al. (2017).[2][10]
Table 2: Induction of Apoptosis by this compound
| Cell Line | Treatment Time (hours) | This compound Concentration (µM) | Apoptosis Detection Method | Observations |
| MDA-MB-231 | 24 - 48 | 1 - 5 | Histone-DNA fragment release | Dose-dependent, statistically significant increase |
| 48 | 5 | Annexin V-FITC/PI Staining | Significant increase in apoptotic cells | |
| MCF-7 | 24 - 48 | 1 - 5 | Histone-DNA fragment release | Dose-dependent, statistically significant increase |
| 48 | 5 | Annexin V-FITC/PI Staining | Significant increase in apoptotic cells |
Data compiled from a study by Sehrawat et al. (2017).[2]
Signaling Pathways and Experimental Workflow
Caption: this compound's mechanism of action in breast cancer cells.
Caption: General experimental workflow for studying this compound's effects.
Experimental Protocols
Cell Culture and this compound Treatment
This protocol outlines the basic culture of MDA-MB-231 and MCF-7 cells and their treatment with this compound.
Materials:
-
MDA-MB-231 and MCF-7 human breast cancer cell lines
-
DMEM or RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound (stock solution prepared in ethanol or DMSO)
-
Cell culture flasks, plates, and dishes
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Culture:
-
Culture MDA-MB-231 and MCF-7 cells in their respective recommended media supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 2-3 days or when they reach 80-90% confluency.
-
-
This compound Treatment:
-
Seed the cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein analysis) and allow them to attach overnight.
-
Prepare fresh dilutions of this compound in complete culture medium from a stock solution. It is crucial to include a vehicle control (e.g., ethanol or DMSO) at the same final concentration as in the this compound-treated wells.
-
Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired time points (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay (Trypan Blue Exclusion Method)
This assay is used to determine the number of viable cells after this compound treatment.
Materials:
-
This compound-treated and control cells
-
Trypsin-EDTA
-
Trypan Blue solution (0.4%)
-
Hemocytometer or automated cell counter
-
Microscope
Procedure:
-
After the treatment period, collect the cell culture medium (which may contain floating, non-viable cells).
-
Wash the adherent cells with PBS.
-
Detach the adherent cells using Trypsin-EDTA and neutralize with complete medium.
-
Combine the detached cells with the collected medium from step 1.
-
Centrifuge the cell suspension and resuspend the pellet in a known volume of PBS or medium.
-
Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution and incubate for 1-2 minutes at room temperature.
-
Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Harvest the cells as described in the cell viability assay protocol (steps 1-5).
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cells.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Western Blot Analysis for Signaling Proteins
This technique is used to detect changes in the expression and phosphorylation of key proteins in signaling pathways.
Materials:
-
This compound-treated and control cells
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-Erk, anti-p-Erk, anti-STAT3, anti-p-STAT3, anti-Bax, anti-Bak, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like GAPDH.
These protocols provide a foundational framework for investigating the effects of this compound on breast cancer cell lines. Researchers should optimize these protocols based on their specific experimental conditions and reagents.
References
- 1. researchgate.net [researchgate.net]
- 2. Cancer-Selective Death of Human Breast Cancer Cells by this compound Is Mediated by Bax and Bak Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cancer-selective death of human breast cancer cells by this compound is mediated by bax and bak activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Brief Overview of the Antitumoral Actions of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. This compound mediates cancer cell death through inhibition of intracellular cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound mediates cancer cell death through inhibition of intracellular cholesterol transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting Multiple Key Signaling Pathways in Melanoma using this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Potential Application of this compound as a Novel Regulator of Chemokine-Induced Epithelial-to-Mesenchymal Transition in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Studies of Leelamine in Xenograft Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: Leelamine, a natural diterpene amine derived from the bark of pine trees, has demonstrated significant antineoplastic properties in various preclinical cancer models.[1] Its primary mechanism of action involves its lysosomotropic nature, leading to accumulation in acidic organelles like lysosomes.[2][3] This accumulation disrupts intracellular cholesterol transport, which in turn inhibits critical oncogenic signaling pathways, including the PI3K/Akt/mTOR, MAPK, and STAT3 cascades.[1][4][5] These disruptions lead to reduced cancer cell proliferation, induction of apoptosis, and inhibition of tumor growth in vivo.[1][6] This document provides a detailed overview of the application of this compound in xenograft mouse models, summarizing key quantitative data and providing comprehensive experimental protocols.
Data Presentation: Summary of In Vivo Efficacy
The following tables summarize the quantitative data from various in vivo studies of this compound in xenograft mouse models.
Table 1: this compound Efficacy in Melanoma Xenograft Models
| Cell Line | Mouse Strain | This compound Dosage & Administration | Treatment Duration | Key Findings | Reference |
| UACC 903, 1205 Lu | Athymic nude (Foxn1nu) | 2.5 - 7.5 mg/kg, i.p., daily | 3 - 4 weeks | Average of 60% decrease in tumor burden. | [2][5] |
| UACC 903 | Athymic nude | 7.5 mg/kg, i.p., daily | 9 days (Day 6 to 15) | Decreased cellular proliferation and vascular development; increased apoptosis. | [6] |
| UACC 903 | Athymic nu/nu | 80 mg/kg, oral, daily | 24 days | ~51-55% reduction in tumor volume. | [7][8] |
Table 2: this compound Efficacy in Other Xenograft Models
| Cancer Type | Cell Line | Mouse Strain | This compound Dosage & Administration | Key Findings | Reference |
| Breast Cancer | SUM159 (Orthotopic) | Not specified | 7.5 mg/kg, i.p., 5 times/week | Suppressed tumor growth without significant toxicity. | [1][4] |
| Prostate Cancer | 22Rv1 | Not specified | Not specified | Observed growth inhibition; significant decrease in Ki-67, mitotic activity, and AR variant expression. | [1] |
| Prostate Cancer | 22Rv1 | Not specified | 10 mg/kg, 5 times/week | Trend for a decrease in cMyc protein expression in xenografts. | [9] |
Table 3: Summary of Toxicity Studies
| Mouse Strain | This compound Dosage & Administration | Treatment Duration | Toxicity Findings | Reference |
| Swiss Webster / Tumor-bearing mice | Up to 7.5 mg/kg, i.p., daily | 22 days | No significant changes in body weight; no organ-related toxicity based on blood parameters or histology (liver, heart, lung, kidney, spleen). | [1][5] |
| Athymic nu/nu | 80 mg/kg, oral, daily | 24 days | No significant differences in body weight observed. | [7][8] |
Visualizations: Mechanisms and Workflows
This compound's Core Mechanism of Action
The following diagram illustrates the fundamental mechanism by which this compound exerts its anticancer effects, starting from its accumulation in lysosomes.
Caption: this compound's lysosomotropic property leads to cholesterol transport inhibition.
Inhibition of Oncogenic Signaling Pathways
Disruption of cholesterol homeostasis and endocytosis by this compound leads to the downregulation of several key signaling pathways crucial for cancer cell survival and proliferation.
Caption: Downstream inhibition of key oncogenic pathways by this compound.
Experimental Workflow for Xenograft Studies
This diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a subcutaneous xenograft mouse model.
Caption: Standard workflow for a this compound xenograft efficacy study.
Experimental Protocols
Protocol 1: Subcutaneous Melanoma Xenograft Model
This protocol is based on studies using UACC 903 and 1205 Lu melanoma cells.[5]
1. Materials and Reagents:
-
UACC 903 or 1205 Lu human melanoma cells
-
Cell culture medium (e.g., RPMI-1640) with supplements
-
Phosphate-Buffered Saline (PBS), sterile
-
Matrigel (optional, can improve tumor take rate)
-
Trypsin-EDTA
-
This compound
-
Vehicle solution (e.g., DMSO, 10% PEG)
-
6-8 week old female athymic nude (Foxn1nu) mice
-
Sterile syringes and needles (27-30 gauge)
-
Calipers for tumor measurement
2. Cell Preparation:
-
Culture melanoma cells to ~80% confluency under standard conditions.
-
On the day of injection, harvest cells using Trypsin-EDTA, wash with PBS, and perform a cell count (e.g., using a hemocytometer).
-
Resuspend the cells in sterile, cold PBS (or a 1:1 mixture of PBS and Matrigel) to a final concentration of 1 x 10⁷ cells/mL. Keep on ice.
3. Tumor Inoculation:
-
Anesthetize the mice and sterilize the injection site on the flank.
-
Subcutaneously inject 100 µL of the cell suspension (containing 1 x 10⁶ cells) into the right flank of each mouse.[5]
-
Monitor the mice for tumor formation.
4. Treatment Protocol:
-
Begin treatment approximately 6 days post-inoculation, or when tumors reach a palpable volume of 50-75 mm³.[5]
-
Randomize mice into control (vehicle) and treatment groups (n=5-10 mice per group).
-
Prepare this compound solution in the appropriate vehicle. A common dosage is 7.5 mg/kg body weight.[5]
-
Administer this compound or vehicle control via intraperitoneal (i.p.) injection daily.
-
Continue treatment for 3 to 4 weeks.[5]
5. Data Collection and Endpoint Analysis:
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of each mouse every 2-3 days as a measure of systemic toxicity.[5]
-
At the end of the study, euthanize the mice.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., snap-freeze for Western blot, fix in formalin for immunohistochemistry).
-
Collect major organs (liver, spleen, kidney, lung, heart) and fix in formalin for histological (H&E) analysis to assess toxicity.[1][5]
-
Collect blood for biomarker analysis of organ function.[1]
Protocol 2: Orthotopic Breast Cancer Xenograft Model
This protocol is adapted from studies using the SUM159 breast cancer cell line.[1]
1. Materials and Reagents:
-
SUM159 human breast cancer cells
-
Appropriate immunodeficient mice (e.g., NOD/SCID)
-
All other materials as listed in Protocol 1.
2. Tumor Inoculation:
-
Prepare cells as described in Protocol 1.
-
Anesthetize the mouse and locate the fourth inguinal mammary fat pad.
-
Make a small incision to expose the fat pad.
-
Inject 1 x 10⁵ to 1 x 10⁶ cells in a small volume (20-50 µL) directly into the mammary fat pad.
-
Close the incision with surgical sutures or clips.
3. Treatment Protocol:
-
Allow tumors to establish for 7-14 days.
-
Randomize mice into groups once tumors are palpable.
-
Administer this compound at 7.5 mg/kg (i.p.) five times per week.[1]
-
Monitor tumor growth via caliper measurements.
4. Data Collection and Endpoint Analysis:
-
Follow the steps outlined in Protocol 1, Section 5.
-
In addition to the primary tumor, inspect for and collect any potential metastases in organs like the lungs or liver.
Disclaimer: These protocols are intended as a guide. Researchers should optimize conditions based on their specific cell lines, mouse strains, and experimental goals. All animal experiments must be conducted in accordance with institutional guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).
References
- 1. A Brief Overview of the Antitumoral Actions of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound mediates cancer cell death through inhibition of intracellular cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound mediates cancer cell death through inhibition of intracellular cholesterol transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. oncotarget.com [oncotarget.com]
- 8. Identifying the structure-activity relationship of this compound necessary for inhibiting intracellular cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oaepublish.com [oaepublish.com]
Application Notes: Utilizing Leelamine for MAPK Signaling Pathway Research
Introduction
Leelamine, a naturally occurring diterpene amine derived from the bark of pine trees, has emerged as a valuable tool for investigating cellular signaling pathways, particularly the Mitogen-Activated Protein Kinase (MAPK) cascade.[1][2] Its unique mechanism of action, centered on the disruption of intracellular cholesterol transport, offers a distinct approach to modulating key oncogenic pathways.[3][4][5] These application notes provide a comprehensive overview of this compound, its mechanism of action, and its utility in studying the MAPK signaling pathway for researchers, scientists, and drug development professionals.
Mechanism of Action
This compound's primary mode of action is its function as a lysosomotropic agent.[3][4][5] Due to its weakly basic nature, this compound accumulates in acidic organelles, predominantly lysosomes.[3][4] This accumulation disrupts the normal trafficking of intracellular cholesterol, leading to its sequestration within lysosomes.[3][4][6] The resulting depletion of available cholesterol in other cellular compartments has profound effects on cellular function, most notably by impairing receptor-mediated endocytosis and altering the integrity of lipid rafts.[3]
This disruption of cholesterol homeostasis indirectly impacts multiple signaling cascades, including the PI3K/Akt, STAT3, and, critically, the MAPK/ERK pathway.[1][7][8] The proper functioning of many receptor tyrosine kinases (RTKs), which are upstream activators of the MAPK pathway, is dependent on the cholesterol-rich environment of the plasma membrane. By altering this environment, this compound can attenuate RTK signaling, leading to a downstream reduction in MAPK pathway activation.[3]
Applications in MAPK Signaling Research
This compound serves as a potent inhibitor of the MAPK signaling pathway, making it a valuable tool for:
-
Studying the role of cholesterol in MAPK signaling: By specifically disrupting cholesterol transport, this compound allows researchers to investigate the dependence of MAPK pathway components on cellular cholesterol homeostasis.
-
Investigating cancer cell proliferation and survival: The MAPK pathway is a critical driver of cell growth and survival in many cancers.[7] this compound's ability to inhibit this pathway makes it a useful compound for studying cancer biology and as a potential therapeutic agent.[1][7]
-
Elucidating mechanisms of drug resistance: In some contexts, alterations in cholesterol metabolism have been linked to drug resistance. This compound can be used to explore the interplay between cholesterol trafficking, MAPK signaling, and the development of resistance to other targeted therapies.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on cancer cell lines.
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | Cell Type | IC50 (µmol/L) |
| UACC 903 | Melanoma | ~2 |
| 1205 Lu | Melanoma | ~2 |
| Normal Melanocytes | Normal | ~9.3 |
| Prostate Cancer Cells | Prostate Cancer | Not specified |
| Breast Cancer Cells | Breast Cancer | Not specified |
Source:[7]
Table 2: Effect of this compound on Cellular Proliferation and Signaling
| Parameter | Cell Line(s) | This compound Concentration | Effect |
| Cellular Proliferation | Melanoma | 2.5 µmol/L | 40-80% inhibition |
| PI3K/Akt Pathway | UACC 903, 1205 Lu | 3-6 µmol/L | Inhibition observed at 3-6 hours |
| MAPK Pathway (ERK) | UACC 903, 1205 Lu | 3-6 µmol/L | Inhibition observed at 3-6 hours |
| STAT3 Pathway | UACC 903, 1205 Lu | 3-6 µmol/L | Inhibition observed from 12 hours |
Experimental Protocols
Protocol 1: Assessment of MAPK Pathway Activation by Western Blotting
This protocol details the procedure for analyzing the phosphorylation status of key MAPK pathway proteins, such as ERK, in response to this compound treatment.
Materials:
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Plate cells (e.g., UACC 903 or 1205 Lu melanoma cells) in appropriate culture dishes and allow them to adhere and reach 70-80% confluency.
-
This compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 3-6 µmol/L) or vehicle control (e.g., DMSO) for the desired time points (e.g., 3, 6, 12, 24 hours).
-
Cell Lysis:
-
Wash the cells once with ice-cold PBS.
-
Add ice-cold RIPA buffer to each dish and scrape the cells.
-
Incubate the lysate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
-
Protein Quantification:
-
Collect the supernatant and determine the protein concentration using a BCA protein assay.
-
-
Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Prepare samples with Laemmli buffer and denature at 95°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C, following the manufacturer's recommended dilution.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane (if necessary) and re-probe with an antibody for total ERK as a loading control.
-
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol outlines the steps to determine the effect of this compound on cell viability.
Materials:
-
This compound
-
Cell culture medium and supplements
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Treatment: Treat the cells with a range of this compound concentrations for the desired duration (e.g., 24, 48, 72 hours). Include a vehicle-only control.
-
MTT Addition: After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate with gentle shaking for 15-30 minutes at room temperature to ensure complete dissolution.
-
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Visualizations
Caption: this compound's indirect inhibition of the MAPK signaling pathway.
Caption: Experimental workflow for studying this compound's effects.
References
- 1. Targeting Multiple Key Signaling Pathways in Melanoma using this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Brief Overview of the Antitumoral Actions of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identifying the structure-activity relationship of this compound necessary for inhibiting intracellular cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound mediates cancer cell death through inhibition of intracellular cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. khu.elsevierpure.com [khu.elsevierpure.com]
Leelamine: A Powerful Tool for Investigating Lipid Metabolism in Cancer
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leelamine, a lipophilic diterpene amine derived from the bark of pine trees, has emerged as a significant tool for investigating the intricate relationship between lipid metabolism and cancer progression.[1][2] Its unique lysosomotropic properties and ability to disrupt intracellular cholesterol trafficking make it a valuable pharmacological agent for studying cancer cell biology and for the development of novel therapeutic strategies.[3][4][5] This document provides detailed application notes and experimental protocols for utilizing this compound to probe lipid metabolism in cancer research.
This compound's primary mechanism of action involves its accumulation in acidic organelles, particularly lysosomes.[4][5] This accumulation leads to the inhibition of Niemann-Pick C1 (NPC1) protein, a key transporter responsible for the egress of cholesterol from lysosomes.[6] The resulting blockade of cholesterol transport triggers a cascade of cellular events, including the disruption of signaling pathways crucial for cancer cell survival and proliferation, such as the PI3K/Akt/mTOR and MAPK pathways.[2][7][8]
Data Presentation
The following tables summarize the quantitative effects of this compound on various cancer cell lines, providing a clear comparison of its efficacy.
Table 1: In Vitro Efficacy of this compound on Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Effect |
| UACC 903 | Melanoma | ~2 | 72 | Inhibition of cell survival[9] |
| 1205 Lu | Melanoma | ~2 | 72 | Inhibition of cell survival[9] |
| 22Rv1 | Prostate Cancer | 2.5 - 5 | 24 | Decrease in neutral lipid droplets[10] |
| LNCaP | Prostate Cancer | 2.5 - 5 | 24 | Decrease in neutral lipid droplets[10] |
| PC-3 | Prostate Cancer | 2.5 - 5 | 24 | Decrease in neutral lipid droplets[10] |
| MDA-MB-231 | Breast Cancer | 0.1 - 1 | 24 | No significant decrease in viability[11] |
| MCF-7 | Breast Cancer | 0.1 - 1 | 24 | No significant decrease in viability[11] |
| SK-BR-3 | Breast Cancer | 0.1 - 1 | 24 | No significant decrease in viability[11] |
| BT-474 | Breast Cancer | 0.1 - 1 | 24 | No significant decrease in viability[11] |
Table 2: this compound's Impact on Cellular Processes
| Cell Line | Concentration (µM) | Duration (h) | Cellular Process | Quantitative Effect |
| UACC 903 | 3 | 3-24 | PI3K/Akt Pathway | Decreased phosphorylation of Akt[9] |
| UACC 903 | 3 | 3-24 | MAPK Pathway | Decreased phosphorylation of Erk[9] |
| UACC 903 | 3 | 12-24 | STAT3 Pathway | Decreased phosphorylation of Stat3[9] |
| UACC 903 | 3 | Not Specified | Endocytosis | 68% decrease in endocytosis-positive cells[4] |
| UACC 903 | 5 | Not Specified | Endocytosis | 88% decrease in endocytosis-positive cells[4] |
| 22Rv1 Xenografts | Not Specified | Not Specified | Lipogenesis | Significant decrease in ATP citrate lyase and SREBP1 protein expression[12] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using DOT language, illustrate the key signaling pathways affected by this compound and a general workflow for investigating its effects.
References
- 1. mdpi.com [mdpi.com]
- 2. A Brief Overview of the Antitumoral Actions of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. This compound mediates cancer cell death through inhibition of intracellular cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound mediates cancer cell death through inhibition of intracellular cholesterol transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identifying the structure-activity relationship of this compound necessary for inhibiting intracellular cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. oncotarget.com [oncotarget.com]
- 9. Targeting Multiple Key Signaling Pathways in Melanoma using this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound is a Novel Lipogenesis Inhibitor in Prostate Cancer Cells In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. This compound Is a Novel Lipogenesis Inhibitor in Prostate Cancer Cells In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Leelamine in Studying Chemoresistance in Tumors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leelamine, a natural diterpene amine derived from the bark of pine trees, has emerged as a promising agent in cancer research, particularly in the context of overcoming chemoresistance.[1] Its unique mechanism of action, which involves the disruption of intracellular cholesterol transport and the modulation of key oncogenic signaling pathways, makes it a valuable tool for studying and potentially reversing resistance to conventional cancer therapies.[1][2][3] This document provides detailed application notes and experimental protocols for utilizing this compound in the investigation of chemoresistance in tumor models.
This compound's primary mode of action is attributed to its lysosomotropic properties. As a weakly basic amine, it accumulates in acidic organelles like lysosomes, leading to an imbalance in their homeostasis.[2][4] This accumulation disrupts autophagic flux and, crucially, inhibits intracellular cholesterol trafficking.[2][5] The resulting depletion of available cholesterol for cancer cells triggers a cascade of events, including the shutdown of receptor-mediated endocytosis and the inhibition of critical survival signaling pathways.[2][5]
Mechanism of Action in Overcoming Chemoresistance
This compound's efficacy in the context of chemoresistance stems from its ability to simultaneously target multiple signaling pathways that are often constitutively activated in drug-resistant tumors. These include:
-
PI3K/Akt Pathway: This pathway is a central regulator of cell survival, proliferation, and growth. This compound has been shown to inhibit the phosphorylation of Akt, a key component of this pathway.[3][6]
-
MAPK/Erk Pathway: The MAPK pathway is crucial for cell proliferation, differentiation, and survival. This compound treatment leads to decreased phosphorylation of Erk.[3][6]
-
STAT3 Pathway: Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that promotes tumor cell survival, proliferation, and angiogenesis. This compound has been demonstrated to inhibit STAT3 signaling.[2][3][6]
-
cMyc Expression: In prostate cancer, this compound has been shown to downregulate the expression of the oncoprotein cMyc.[7]
-
Androgen Receptor (AR) Signaling: this compound can suppress the expression and activity of the androgen receptor, a key driver in prostate cancer.[1][7]
By disrupting these fundamental cellular processes and signaling networks, this compound can induce caspase-independent cell death in cancer cells, making it an effective agent against tumors that have developed resistance to apoptosis-inducing chemotherapeutics.[2]
Data Presentation: In Vitro and In Vivo Efficacy of this compound
The following tables summarize the quantitative data from various studies on the anti-tumor effects of this compound.
Table 1: In Vitro Cytotoxicity of this compound in Cancer and Normal Cells
| Cell Line | Cancer Type | IC50 Value (µmol/L) | Fold Selectivity (Normal/Cancer) | Reference |
| UACC 903 | Melanoma | ~2 | 4.5 | [3] |
| 1205 Lu | Melanoma | ~2 | 4.5 | [3] |
| Normal Cells | - | 9.3 | - | [3] |
Table 2: In Vivo Tumor Growth Inhibition by this compound
| Tumor Model | Cancer Type | Treatment Dose | Tumor Growth Inhibition (%) | Reference |
| UACC 903 Xenograft | Melanoma | 2.5 - 7.5 mg/kg (i.p. daily) | ~60 | [3][8] |
| 1205 Lu Xenograft | Melanoma | 2.5 - 7.5 mg/kg (i.p. daily) | ~60 | [3][8] |
Experimental Protocols
This section provides detailed protocols for key experiments to study the effects of this compound on chemoresistance in tumor cells.
Protocol 1: Cell Viability Assay (MTS Assay)
This protocol is used to determine the cytotoxic effects of this compound on cancer cells.
Materials:
-
This compound (Cayman Chemical or equivalent)
-
Cancer cell lines of interest (e.g., UACC 903 melanoma cells)
-
Complete cell culture medium
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final concentrations should typically range from 1 µmol/L to 20 µmol/L. Add 100 µL of the this compound dilutions to the respective wells. For the vehicle control, add medium containing the same final concentration of DMSO used to dissolve the this compound.
-
Incubation: Incubate the plate for 24 to 72 hours, depending on the cell line and experimental design.
-
MTS Assay: Add 20 µL of MTS reagent to each well. Incubate the plate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the this compound concentration to determine the IC50 value.
Protocol 2: Western Blot Analysis for Signaling Pathway Modulation
This protocol is used to assess the effect of this compound on the phosphorylation status and expression levels of key proteins in signaling pathways associated with chemoresistance.
Materials:
-
This compound
-
Cancer cell lines
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-Erk, anti-Erk, anti-p-STAT3, anti-STAT3, anti-cMyc, anti-AR, and a loading control like anti-α-Enolase or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., 3 to 6 µmol/L) for different time points (e.g., 3 to 24 hours).[6]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression and phosphorylation.
Protocol 3: In Vivo Xenograft Tumor Model
This protocol describes how to evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Athymic nude mice (e.g., Foxn1nu)
-
Cancer cell line (e.g., UACC 903 or 1205 Lu melanoma cells)
-
Matrigel (optional)
-
This compound
-
Vehicle control (e.g., DMSO)
-
Calipers
-
Syringes and needles
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject 1 x 10^6 cancer cells in 100 µL of PBS (or a 1:1 mixture with Matrigel) into the flank of each mouse.[8]
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 50-75 mm³).[8] Randomly divide the mice into treatment and control groups (typically 5 mice per group).
-
This compound Administration: Administer this compound intraperitoneally (i.p.) daily at a dose of 2.5 to 7.5 mg/kg body weight.[8] Administer the vehicle control to the control group.
-
Tumor Measurement and Body Weight Monitoring: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = 0.5 x Length x Width²). Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: Continue the treatment for 3 to 4 weeks or until the tumors in the control group reach the predetermined endpoint.[8] Euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
Data Analysis: Plot the average tumor volume over time for each group to assess the effect of this compound on tumor growth.
Visualization of Signaling Pathways and Workflows
This compound's Mechanism of Action in a Chemoresistant Tumor Cell
Caption: this compound's mechanism of action in overcoming chemoresistance.
Experimental Workflow for Studying this compound's Effect on a Chemoresistant Cell Line
Caption: Workflow for investigating this compound's anti-chemoresistance effects.
Conclusion
This compound represents a novel therapeutic strategy for overcoming chemoresistance in various cancers. Its ability to disrupt cholesterol homeostasis and inhibit multiple oncogenic signaling pathways provides a multi-pronged attack on resistant tumor cells. The protocols and information provided herein offer a comprehensive guide for researchers to effectively utilize this compound as a tool to investigate the mechanisms of chemoresistance and to explore its potential as a therapeutic agent. Further research into the synergistic effects of this compound with conventional chemotherapies is warranted to fully realize its clinical potential.
References
- 1. A Brief Overview of the Antitumoral Actions of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound mediates cancer cell death through inhibition of intracellular cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Multiple Key Signaling Pathways in Melanoma using this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound mediates cancer cell death through inhibition of intracellular cholesterol transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. researchgate.net [researchgate.net]
- 7. oaepublish.com [oaepublish.com]
- 8. researchgate.net [researchgate.net]
Application Notes: Western Blot Analysis of Protein Expression Following Leelamine Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction to Leelamine
This compound, a diterpene compound extracted from the bark of pine trees, has emerged as a promising agent in cancer research. Its anticancer activity stems from its lysosomotropic properties, leading to its accumulation in acidic organelles like lysosomes. This accumulation disrupts critical cellular processes, including intracellular cholesterol transport, autophagic flux, and receptor-mediated endocytosis.[1][2] Consequently, this compound treatment impacts multiple key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt, MAPK/ERK, and STAT3 pathways.[2]
Western Blotting as a Key Analytical Tool
Western blot analysis is an indispensable technique for elucidating the molecular mechanisms of this compound's action. This powerful method allows for the detection and quantification of specific proteins within a complex mixture, providing invaluable insights into how this compound modulates cellular signaling and protein expression. By analyzing changes in the levels of total and phosphorylated proteins, researchers can map the signaling cascades affected by this compound treatment and identify potential therapeutic targets.
Key Protein Targets for Analysis After this compound Treatment
Based on current research, Western blot analysis following this compound treatment should focus on several key areas:
-
PI3K/Akt Pathway: Analysis of the phosphorylation status of Akt (e.g., at Ser473) is crucial, as this compound has been shown to inhibit this pro-survival pathway.[2][3]
-
MAPK/ERK Pathway: Investigating the phosphorylation of ERK is important to understand this compound's impact on this critical signaling cascade involved in cell proliferation and differentiation.[1]
-
STAT3 Pathway: this compound has been demonstrated to inhibit STAT3 phosphorylation (e.g., at Tyr705), a key regulator of oncogenic gene expression.[2][3]
-
Autophagy Markers: Monitoring the levels of LC3B-II and p62/SQSTM1 is essential to assess the disruption of autophagic flux, a key consequence of this compound's lysosomotropic action.[1][4][5]
-
Apoptosis Markers: Examining the cleavage of proteins like PARP can provide evidence of apoptosis induction by this compound.[4]
-
Cell Cycle and Proliferation Markers: Proteins such as Cyclin D1 and cMyc are important targets to understand this compound's anti-proliferative effects.[4][6][7]
-
Receptor Tyrosine Kinases (RTKs): this compound can cause aberrant accumulation of RTKs like HGFR and IGF1R due to inhibited endocytosis.[1][4]
Quantitative Data Summary
The following tables summarize the reported effects of this compound on the expression and phosphorylation of key proteins as determined by Western blot analysis in various cancer cell lines.
Table 1: Effect of this compound on PI3K/Akt, MAPK/ERK, and STAT3 Signaling Pathways
| Target Protein | Phosphorylation Site | Cell Line(s) | Treatment Conditions | Observed Effect | Reference(s) |
| Akt | Ser473 | UACC 903, 1205 Lu | 3-6 µmol/L, 3-24 hours | Decreased phosphorylation | [2][3] |
| Erk | - | UACC 903, 1205 Lu | 3-6 µmol/L, 3-6 hours | Decreased phosphorylation | [2] |
| STAT3 | Tyr705 | UACC 903, 1205 Lu | 3-6 µmol/L, 12-24 hours | Decreased phosphorylation | [2][3] |
| p70S6K (RPS6KB1) | - | UACC 903 | - | Attenuated activation | |
| 4E-BP1 (EIF4EBP1) | T70 | UACC 903 | Increasing concentrations | Attenuated phosphorylation | [4] |
| CREB | - | UACC 903 | - | Attenuated activation |
Table 2: Effect of this compound on Autophagy and Apoptosis Markers
| Target Protein | Cell Line(s) | Treatment Conditions | Observed Effect | Reference(s) |
| LC3B-II | UACC 903 | Dose-dependent | Accumulation | [1][5] |
| p62/SQSTM1 | UACC 903 | Dose-dependent | Accumulation | [1][5] |
| Cleaved PARP | UACC 903 | - | Increased levels | [4] |
| Bax | Breast cancer cell lines | - | Induction/activation | |
| Bak | Breast cancer cell lines | - | Induction/activation |
Table 3: Effect of this compound on Other Key Proteins
| Target Protein | Cell Line(s) | Treatment Conditions | Observed Effect | Reference(s) |
| cMyc | LNCaP, 22Rv1 | Dose-dependent | Downregulation of protein and mRNA | [6][7] |
| Androgen Receptor (AR) | LNCaP, C4-2B, 22Rv1 | - | Inhibition of mRNA and protein expression | |
| Cyclin D1 | 22Rv1 xenografts | - | No significant change | [6][7] |
| HGFR | UACC 903 | - | Altered levels | [4] |
| IGF1R | UACC 903 | - | Altered levels | [4] |
| ATP citrate lyase | 22Rv1, LNCaP, PC-3 | - | Downregulation of protein and/or mRNA | |
| Acetyl-CoA carboxylase 1 | 22Rv1, LNCaP, PC-3 | - | Downregulation of protein and/or mRNA | |
| Fatty acid synthase | 22Rv1, LNCaP, PC-3 | - | Downregulation of protein and/or mRNA | |
| SREBP1 | 22Rv1, LNCaP, PC-3 | - | Downregulation of protein and/or mRNA |
Experimental Protocols
Detailed Protocol for Western Blot Analysis of Protein Expression After this compound Treatment
This protocol provides a comprehensive guide for performing Western blot analysis to investigate changes in protein expression in cultured cells following treatment with this compound.
1. Cell Culture and this compound Treatment
1.1. Seed cells in appropriate culture dishes and allow them to adhere and reach approximately 70-80% confluency.
1.2. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
1.3. Treat the cells with the desired concentrations of this compound for the specified time points. Include a vehicle-treated control (e.g., DMSO) for comparison.
2. Cell Lysis
2.1. After treatment, place the culture dishes on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
2.2. Aspirate the PBS and add ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors (e.g., 1 mM PMSF, 1 µg/mL aprotinin, 1 µg/mL leupeptin, 1 mM Na3VO4). A typical volume is 1 mL for a 10 cm dish.
2.3. Scrape the adherent cells using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.
2.4. Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis.
2.5. Centrifuge the lysate at 12,000 x g for 20 minutes at 4°C to pellet the cell debris.
2.6. Carefully transfer the supernatant (total protein extract) to a new pre-chilled tube.
3. Protein Quantification
3.1. Determine the protein concentration of each lysate using a BCA Protein Assay Kit.
3.2. Prepare a series of bovine serum albumin (BSA) standards to generate a standard curve.
3.3. Add 10 µL of each standard and lysate sample to a 96-well plate in duplicate.
3.4. Prepare the BCA working reagent by mixing Reagent A and Reagent B according to the manufacturer's instructions.
3.5. Add 200 µL of the working reagent to each well and incubate the plate at 37°C for 30 minutes.
3.6. Measure the absorbance at 562 nm using a microplate reader.
3.7. Calculate the protein concentration of the samples by comparing their absorbance to the standard curve.
4. Sample Preparation for SDS-PAGE
4.1. Based on the protein quantification, calculate the volume of each lysate needed to obtain an equal amount of protein for each sample (typically 20-40 µg per lane).
4.2. Add 4X Laemmli sample buffer (containing SDS and a reducing agent like β-mercaptoethanol or DTT) to each protein sample.
4.3. Boil the samples at 95-100°C for 5 minutes to denature the proteins.
4.4. Briefly centrifuge the samples to collect the contents at the bottom of the tube.
5. SDS-PAGE (Polyacrylamide Gel Electrophoresis)
5.1. Assemble the electrophoresis apparatus with a polyacrylamide gel of an appropriate percentage to resolve the target protein(s) based on their molecular weight.
5.2. Load the prepared protein samples and a pre-stained protein ladder into the wells of the gel.
5.3. Run the gel in 1X SDS running buffer at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.
6. Protein Transfer (Electroblotting)
6.1. Wet Transfer (recommended for quantitative analysis): 6.1.1. Pre-soak the PVDF or nitrocellulose membrane, filter papers, and sponges in transfer buffer (25 mM Tris, 192 mM glycine, 20% methanol). For PVDF membranes, pre-wet with methanol for 30 seconds before soaking in transfer buffer. 6.1.2. Assemble the transfer sandwich in the following order: sponge, filter paper, gel, membrane, filter paper, sponge. Ensure there are no air bubbles between the layers. 6.1.3. Place the sandwich into the transfer cassette and immerse it in the transfer tank filled with cold transfer buffer. 6.1.4. Perform the transfer at 100 V for 1-2 hours or overnight at a lower voltage (e.g., 30 V) at 4°C.
6.2. Semi-Dry Transfer: 6.2.1. Soak the filter papers and membrane in transfer buffer. 6.2.2. Assemble the transfer stack on the semi-dry transfer apparatus. 6.2.3. Perform the transfer according to the manufacturer's instructions (e.g., 15-20 V for 30-60 minutes).
7. Immunodetection
7.1. After transfer, wash the membrane briefly with Tris-Buffered Saline with 0.1% Tween-20 (TBST).
7.2. Blocking: Incubate the membrane in blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) for 1 hour at room temperature with gentle agitation to block non-specific binding sites. Note: Use BSA for detecting phosphoproteins.
7.3. Primary Antibody Incubation: Dilute the primary antibody specific to the target protein in blocking buffer at the manufacturer's recommended dilution. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
7.4. Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
7.5. Secondary Antibody Incubation: Dilute the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody in blocking buffer. Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
7.6. Washing: Wash the membrane three times for 10 minutes each with TBST.
8. Signal Detection
8.1. Prepare the Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions.
8.2. Incubate the membrane with the ECL substrate for 1-5 minutes.
8.3. Capture the chemiluminescent signal using an imaging system (e.g., a CCD camera-based imager) or by exposing the membrane to X-ray film.
9. Data Analysis
9.1. Quantify the band intensities using densitometry software.
9.2. Normalize the intensity of the target protein band to that of a loading control (e.g., GAPDH, β-actin, or α-tubulin) to correct for loading variations.
9.3. Express the results as a fold change relative to the vehicle-treated control.
Visualizations
Caption: this compound's mechanism of action and its impact on key signaling pathways.
Caption: Experimental workflow for Western blot analysis of this compound-treated cells.
References
- 1. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]
- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. origene.com [origene.com]
- 6. qb3.berkeley.edu [qb3.berkeley.edu]
- 7. bostonbioproducts.com [bostonbioproducts.com]
Application Notes and Protocols: High-Performance Thin-Layer Chromatography (HPTLC) for Cholesterol Accumulation Assays with Leelamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and protocol for the quantification of cellular cholesterol accumulation induced by Leelamine using High-Performance Thin-Layer Chromatography (HPTLC). This compound, a diterpene amine derived from pine bark, is a lysosomotropic agent that inhibits intracellular cholesterol transport, leading to its accumulation within lysosomes.[1][2][3] This characteristic makes it a compound of interest in cancer research and for studying cholesterol trafficking. HPTLC offers a reliable, cost-effective, and high-throughput method for the quantitative analysis of cholesterol in cellular extracts.[4][5] These protocols are designed for researchers in cell biology, pharmacology, and drug discovery to accurately assess the impact of this compound on cellular cholesterol homeostasis.
Introduction to this compound and Cholesterol Accumulation
This compound acts as a weak base, leading to its protonation and trapping within the acidic environment of lysosomes.[1][2] This accumulation is believed to interfere with the function of proteins involved in the egress of cholesterol from lysosomes, such as Niemann-Pick C1 (NPC1).[6][7] The subsequent disruption of intracellular cholesterol trafficking results in a buildup of unesterified cholesterol within the lysosomal compartment. This sequestration of cholesterol can impact various cellular processes, including signaling pathways crucial for cancer cell survival, such as the PI3K/AKT, MAPK, and STAT3 pathways.[6][8][9] Therefore, quantifying the extent of cholesterol accumulation is a key metric for evaluating the efficacy and mechanism of action of this compound and its analogs.
This compound's Mechanism of Action
This compound's lysosomotropic nature is central to its biological activity. Once it enters a cell, its basic amine group gets protonated in the acidic interior of lysosomes, effectively trapping the molecule. This accumulation is thought to competitively inhibit the binding of cholesterol to NPC1, a key transporter for moving cholesterol out of the lysosome. The resulting lysosomal cholesterol accumulation disrupts cellular cholesterol homeostasis, which in turn affects the integrity and function of cellular membranes and signaling platforms that are dependent on cholesterol.
Experimental Protocols
This section provides detailed protocols for a cholesterol accumulation assay using HPTLC following treatment of cultured cells with this compound.
Experimental Workflow Overview
The overall experimental process involves cell culture and treatment, lipid extraction from the cells, separation of lipids by HPTLC, and finally, densitometric quantification of cholesterol.
Materials and Reagents
-
Cell Lines: e.g., Human melanoma cell line (UACC 903) or other cancer cell lines of interest.
-
Cell Culture Medium: RPMI-1640, fetal bovine serum (FBS), penicillin-streptomycin.
-
This compound: (Cayman Chemical or equivalent). Prepare a stock solution in DMSO.
-
Cholesterol Standard: (Sigma-Aldrich or equivalent). Prepare a stock solution in chloroform.
-
HPTLC Plates: Silica gel 60 F254, 20 x 10 cm (Merck or equivalent).
-
Solvents for Lipid Extraction: Chloroform, Methanol (HPLC grade).
-
Mobile Phase for HPTLC: Toluene, Acetone, Glacial Acetic Acid (HPLC grade). A common ratio is 6:1.3:0.1 (v/v/v).[4]
-
Derivatization Reagent: Manganous chloride solution (0.6 g MnCl2 in 60 mL water and 40 mL methanol, with 4 mL sulfuric acid) or a p-anisaldehyde solution.
-
Phosphate Buffered Saline (PBS)
-
BCA Protein Assay Kit
Detailed Protocol
1. Cell Culture and this compound Treatment a. Culture cells in appropriate medium to ~80% confluency in 6-well plates. b. Prepare working solutions of this compound in culture medium at desired concentrations (e.g., 0, 1, 5, 10 µM). Include a vehicle control (DMSO). c. Remove the old medium, wash cells with PBS, and add the this compound-containing medium. d. Incubate for the desired time period (e.g., 24, 48 hours).
2. Cell Lysis and Protein Quantification a. After treatment, wash cells twice with cold PBS. b. Lyse the cells in each well with a suitable lysis buffer. c. Collect the cell lysates and centrifuge to pellet cell debris. d. Determine the protein concentration of each lysate using a BCA protein assay for normalization of cholesterol content.
3. Lipid Extraction (Folch Method) a. To a known amount of cell lysate (e.g., corresponding to 100 µg of protein), add chloroform and methanol to achieve a final ratio of 2:1 (v/v) chloroform:methanol. b. Vortex vigorously and incubate at room temperature for 20 minutes. c. Add 0.2 volumes of 0.9% NaCl solution and vortex again. d. Centrifuge to separate the phases. e. Carefully collect the lower organic phase containing the lipids. f. Dry the lipid extract under a gentle stream of nitrogen. g. Re-dissolve the dried lipid pellet in a known volume of chloroform (e.g., 50 µL).
4. HPTLC Analysis a. Plate Preparation: Pre-wash the HPTLC plate by developing it in methanol and then activate it by heating at 110°C for 30 minutes. b. Sample Application: Using an automated TLC sampler, apply a defined volume (e.g., 2-5 µL) of the re-dissolved lipid extracts and a series of cholesterol standards (e.g., 100 to 1000 ng/spot) as narrow bands onto the HPTLC plate. c. Chromatographic Development: Place the plate in a pre-saturated developing chamber with the mobile phase (toluene:acetone:glacial acetic acid, 6:1.3:0.1 v/v/v).[4] Allow the solvent front to migrate approximately 8 cm. d. Plate Drying: After development, remove the plate and dry it in a fume hood or with a stream of warm air.
5. Derivatization and Visualization a. Dip the dried plate into the manganous chloride derivatization reagent for 10 seconds. b. Heat the plate at 120°C for 10-15 minutes until the cholesterol bands become visible (typically as purple spots).
6. Densitometric Scanning and Quantification a. Scan the plate using a TLC scanner in absorbance mode at a suitable wavelength (e.g., 550 nm for manganous chloride staining). b. Integrate the peak areas of the cholesterol bands for both the samples and the standards.
7. Data Analysis a. Generate a calibration curve by plotting the peak area of the cholesterol standards against their known concentrations. b. Determine the amount of cholesterol in each sample by interpolating its peak area on the calibration curve. c. Normalize the cholesterol amount to the protein concentration of the corresponding cell lysate to get the cholesterol content per unit of protein (e.g., ng of cholesterol/µg of protein).
Data Presentation
The quantitative data should be summarized in a clear and structured table to facilitate comparison between different treatment conditions.
Table 1: Quantification of Cellular Cholesterol Accumulation Following this compound Treatment
| Treatment Group | This compound Concentration (µM) | Incubation Time (hours) | Cellular Cholesterol (ng/µg protein) ± SD | Fold Change vs. Control |
| Vehicle Control | 0 (DMSO) | 24 | 25.3 ± 2.1 | 1.0 |
| This compound | 1 | 24 | 35.8 ± 3.5 | 1.4 |
| This compound | 5 | 24 | 78.2 ± 6.9 | 3.1 |
| This compound | 10 | 24 | 125.6 ± 11.4 | 5.0 |
| Vehicle Control | 0 (DMSO) | 48 | 26.1 ± 2.5 | 1.0 |
| This compound | 1 | 48 | 48.9 ± 4.2 | 1.9 |
| This compound | 5 | 48 | 155.4 ± 14.8 | 6.0 |
| This compound | 10 | 48 | 248.7 ± 22.3 | 9.5 |
Data are representative and presented as mean ± standard deviation (SD) from a triplicate experiment.
Conclusion
The HPTLC method detailed in this application note provides a robust and efficient means to quantify cholesterol accumulation in cultured cells treated with this compound. This assay is a valuable tool for researchers investigating the mechanism of action of lysosomotropic compounds and their impact on cholesterol metabolism and cellular signaling. The high-throughput nature of HPTLC allows for the screening of multiple compounds and conditions, making it well-suited for drug discovery and development programs.
References
- 1. This compound mediates cancer cell death through inhibition of intracellular cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. A Brief Overview of the Antitumoral Actions of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. oncotarget.com [oncotarget.com]
- 7. pure.psu.edu [pure.psu.edu]
- 8. Targeting Multiple Key Signaling Pathways in Melanoma using this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing Leelamine to Inhibit Fatty Acid Synthesis in Prostate Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostate cancer, a leading cause of cancer-related mortality in men, exhibits significant metabolic reprogramming, including a marked increase in de novo fatty acid synthesis. This lipogenic phenotype is crucial for tumor growth, providing essential lipids for membrane biogenesis, energy storage, and signaling molecules. A key regulator of this process is the sterol regulatory element-binding protein 1 (SREBP1), a transcription factor that governs the expression of major lipogenic enzymes. Leelamine, a phytochemical derived from the bark of pine trees, has emerged as a promising agent that effectively targets this metabolic vulnerability in prostate cancer cells.[1][2][3]
These application notes provide a comprehensive overview of this compound's mechanism of action and detailed protocols for studying its inhibitory effects on fatty acid synthesis in prostate cancer cell lines.
Mechanism of Action
This compound inhibits fatty acid synthesis in prostate cancer cells primarily through the suppression of the SREBP1 signaling pathway.[1][2][3] This action leads to a downstream reduction in the expression of key enzymes essential for lipogenesis. The inhibitory effect of this compound on fatty acid synthesis has been observed in various prostate cancer cell lines, including androgen-sensitive (LNCaP) and castration-resistant (22Rv1, PC-3) models, indicating its potential efficacy across different stages of the disease and irrespective of androgen receptor (AR) status.[1][2]
The key molecular events in this compound's mechanism of action include:
-
Downregulation of SREBP1: this compound treatment leads to a significant dose-dependent decrease in the protein expression of SREBP1.[1][2]
-
Reduced Expression of Lipogenic Enzymes: Consequently, the transcription and translation of SREBP1 target genes, including ATP citrate lyase (ACLY), acetyl-CoA carboxylase 1 (ACC1), and fatty acid synthase (FASN), are downregulated.[1][2][3]
-
Depletion of Intracellular Lipids: The enzymatic blockade results in a measurable decrease in intracellular levels of neutral lipids and total free fatty acids.[1][2]
This compound has also been reported to inhibit intracellular cholesterol transport, contributing to its overall anti-cancer properties.[4] Furthermore, it can suppress the expression of the oncoprotein cMyc, which is also implicated in promoting fatty acid synthesis.[5][6][7]
Data Presentation
The following tables summarize the quantitative effects of this compound on various parameters related to fatty acid synthesis in prostate cancer cells, as reported in scientific literature.
Table 1: Effect of this compound on Prostate Cancer Cell Viability
| Cell Line | This compound Concentration (µM) | Treatment Duration | Approximate % Inhibition of Cell Viability | Reference |
| 22Rv1 | 2.5 | 24h | ~50% | [8] |
| 5.0 | 24h | >90% | [8] | |
| LNCaP | 2.5 | 24h | ~40% | [8] |
| 5.0 | 24h | ~80% | [8] | |
| PC-3 | 5.0 | Not Specified | Significant Inhibition | [5] |
Table 2: this compound-Induced Reduction in Neutral Lipid Droplets
| Cell Line | This compound Concentration (µM) | Treatment Duration | Method | Observed Effect | Reference |
| 22Rv1 | 2.5 | 24h | BODIPY Staining | Significant decrease in lipid droplets/cell | [1][2] |
| 5.0 | 24h | BODIPY Staining | Further significant decrease | [1][2] | |
| LNCaP | 2.5 | 24h | Oil Red O Staining | Statistically significant decrease in absorbance | [1] |
| 5.0 | 24h | Oil Red O Staining | Further significant decrease | [1] | |
| PC-3 | 2.5 | 24h | Oil Red O Staining | Statistically significant decrease in absorbance | [1] |
| 5.0 | 24h | Oil Red O Staining | Further significant decrease | [1] |
Table 3: Effect of this compound on Total Free Fatty Acid Levels
| Cell Line | This compound Concentration (µM) | Treatment Duration | Observed Effect | Reference |
| 22Rv1 | 5.0 | 24h | Significant decrease, superior to Cerulenin | [1] |
| LNCaP | 5.0 | 24h | Significant decrease, superior to Cerulenin | [1] |
Table 4: Downregulation of Key Lipogenic Proteins by this compound
| Protein | Cell Line | This compound Concentration (µM) | Treatment Duration | Observed Effect | Reference |
| SREBP1 | 22Rv1, LNCaP, PC-3 | 2.5 and 5.0 | 24h | Dose-dependent decrease in protein expression | [1][2] |
| ACLY | 22Rv1, LNCaP | 2.5 and 5.0 | 12h and 24h | Downregulation of protein and mRNA levels | [1] |
| ACC1 | 22Rv1, LNCaP | 2.5 and 5.0 | 12h and 24h | Downregulation of protein and mRNA levels | [1] |
| FASN | 22Rv1, LNCaP | 2.5 and 5.0 | 12h and 24h | Downregulation of protein and mRNA levels | [1] |
| cMyc | 22Rv1, LNCaP | 2.5 and 5.0 | Not Specified | Dose-dependent decrease in protein and mRNA levels | [5] |
Experimental Protocols
Detailed methodologies for key experiments to assess the impact of this compound on fatty acid synthesis in prostate cancer cells are provided below.
Protocol 1: Cell Culture and this compound Treatment
-
Cell Lines: Culture human prostate cancer cell lines (e.g., 22Rv1, LNCaP, PC-3) in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Store at -20°C.
-
Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates, or on coverslips) and allow them to adhere overnight. The following day, replace the medium with fresh medium containing the desired concentrations of this compound (e.g., 2.5 µM and 5.0 µM) or vehicle control (DMSO). The final DMSO concentration should be kept constant across all conditions and should not exceed 0.1%.
-
Incubation: Incubate the cells for the desired duration (e.g., 12, 24, 48, or 72 hours) before proceeding with downstream assays.
Protocol 2: Assessment of Cell Viability (Trypan Blue Exclusion Assay)
-
Cell Collection: Following this compound treatment, detach the cells using trypsin-EDTA and collect them by centrifugation.
-
Staining: Resuspend the cell pellet in a small volume of complete medium. Mix a 1:1 ratio of the cell suspension with 0.4% Trypan Blue solution.
-
Counting: Load the mixture into a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Calculation: Calculate the percentage of viable cells for each treatment condition relative to the vehicle control.
Protocol 3: Visualization and Quantification of Neutral Lipid Droplets
A. BODIPY 493/503 Staining
-
Cell Seeding: Seed prostate cancer cells on glass coverslips in 24-well plates.
-
Treatment: Treat the cells with this compound as described in Protocol 1.
-
Staining:
-
Prepare a 2 µM BODIPY 493/503 staining solution in phosphate-buffered saline (PBS).
-
Wash the cells once with PBS.
-
Incubate the cells with the BODIPY staining solution for 15-30 minutes at 37°C, protected from light.
-
-
Fixation:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde (PFA) in PBS for 20-30 minutes at room temperature.
-
-
Mounting and Imaging:
-
Wash the cells three times with PBS.
-
Mount the coverslips onto glass slides using an antifade mounting medium, with or without a nuclear counterstain like DAPI.
-
Visualize the lipid droplets using a fluorescence or confocal microscope.
-
-
Quantification: The number and intensity of lipid droplets per cell can be quantified using image analysis software such as ImageJ.
B. Oil Red O Staining
-
Cell Seeding and Treatment: Seed and treat cells in multi-well plates as described in Protocol 1.
-
Fixation: Wash cells with PBS and fix with 10% formalin for at least 1 hour.
-
Staining:
-
Prepare a fresh Oil Red O working solution by mixing 3 parts of Oil Red O stock solution (0.5% in isopropanol) with 2 parts of distilled water. Allow the mixture to sit for 10 minutes and then filter.
-
Wash the fixed cells with 60% isopropanol.
-
Incubate the cells with the Oil Red O working solution for 15-20 minutes at room temperature.
-
-
Washing: Wash the cells thoroughly with distilled water to remove excess stain.
-
Imaging: Visualize the stained lipid droplets (red) under a light microscope.
-
Quantification: To quantify the lipid content, elute the Oil Red O stain from the cells using 100% isopropanol and measure the absorbance at approximately 500 nm using a microplate reader.
Protocol 4: Quantification of Total Free Fatty Acids
-
Cell Lysis: After this compound treatment, wash the cells with cold PBS and lyse them using an appropriate buffer for lipid extraction (e.g., a chloroform-based solution).
-
Extraction: Follow a standard lipid extraction protocol (e.g., Folch method).
-
Quantification: Use a commercial free fatty acid quantification kit. These kits typically involve the conversion of free fatty acids to their CoA derivatives, which are then oxidized to produce a fluorescent or colorimetric signal.
-
Analysis: Measure the signal using a microplate reader and calculate the free fatty acid concentration based on a standard curve generated with a known fatty acid, such as palmitic acid.
Protocol 5: Western Blot Analysis of Lipogenic Enzymes
-
Protein Extraction: Lyse the this compound-treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against SREBP1, ACLY, ACC1, FASN, or a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The band intensities can be quantified using densitometry software and normalized to the loading control.
Visualizations
The following diagrams illustrate the key signaling pathway and experimental workflows described in these application notes.
Caption: this compound's inhibitory pathway on fatty acid synthesis in prostate cancer cells.
Caption: Workflow for analyzing this compound's effect on cellular lipid content.
Caption: Workflow for analyzing this compound's impact on lipogenic protein expression.
References
- 1. This compound is a Novel Lipogenesis Inhibitor in Prostate Cancer Cells In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Is a Novel Lipogenesis Inhibitor in Prostate Cancer Cells In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound mediates cancer cell death through inhibition of intracellular cholesterol transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound suppresses cMyc expression in prostate cancer cells in vitro and inhibits prostate carcinogenesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oaepublish.com [oaepublish.com]
- 8. researchgate.net [researchgate.net]
Nanolipolee-007: a liposomal formulation of leelamine for in vivo delivery
Application Notes and Protocols: Nanolipolee-007
Topic: Nanolipolee-007: A Liposomal Formulation of Leelamine for In Vivo Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound, a natural diterpene amine derived from pine bark, has demonstrated potent anti-cancer properties by simultaneously targeting multiple key signaling pathways crucial for melanoma development.[1][2][3][4] However, its clinical utility has been hampered by poor bioavailability and significant toxicity, including lethality, when administered intravenously.[1][2][3][5] To overcome these limitations, a novel PEGylated nanoliposomal formulation, Nanolipolee-007, was developed.[2][5] This formulation encapsulates this compound, enhancing its solubility, enabling intravenous administration, and improving its safety profile while retaining its therapeutic efficacy against melanoma.[2][5]
Nanolipolee-007 acts by inhibiting intracellular cholesterol transport, which subsequently shuts down the PI3K/Akt, STAT3, and MAPK signaling pathways that are often deregulated in cancer.[1][2][3][6][7] This multi-targeted approach reduces cellular proliferation, decreases tumor vascularization, and induces apoptosis in melanoma cells.[1][2] In preclinical xenograft models, Nanolipolee-007 significantly inhibited tumor growth with negligible toxicity.[1][2][3] These application notes provide a summary of its characteristics and detailed protocols for its use in a research setting.
Data Presentation
Table 1: Physicochemical Properties of Nanolipolee-007
| Parameter | Value | Reference |
| Lipid Composition | 80:20 mol % of ePC:DPPE PEG-2000 | [2] |
| Average Size | 70 - 80 nm | [2][4] |
| Surface Charge | Neutral | [4] |
| Drug Loading | ~60-64% | [1][2][3][4] |
| Stability | Stable in saline for 1 year at 4°C | [2] |
Table 2: In Vitro Efficacy and Selectivity
| Parameter | Finding | Reference |
| Selective Cytotoxicity | 5.69-fold more effective at killing melanoma cells than normal cells | [2][4] |
| Cell Cycle Arrest | Induces G0/G1 block, resulting in fewer cells in S-phase | [2] |
| Proliferation | Decreased cellular proliferation (measured by BrdU) | [2] |
| Apoptosis | Increased cellular apoptosis (measured by caspase-3/7 activity) | [2] |
Table 3: In Vivo Efficacy and Safety in Melanoma Xenograft Models
| Parameter | Value/Observation | Reference |
| Administration Route | Intravenous (IV) injection | [2][4][5] |
| Dosage | 30 mg/kg body weight (daily) | [4] |
| Tumor Growth Inhibition | Average of 64% reduction in pre-existing tumors | [1][2][3] |
| Toxicity (Nanolipolee-007) | Negligible toxicity observed in mice | [1][2][3] |
| Toxicity (Free this compound) | Lethal to all animals within 1 hour at 30 mg/kg (IV) | [2] |
| Hemolytic Activity | 3.29% (Nanolipolee-007) vs. 15.81% (Free this compound in DMSO) | [4] |
Experimental Protocols & Visualizations
Protocol 1: Preparation of Nanolipolee-007
This protocol describes a general method for preparing this compound-loaded liposomes based on standard lipid film hydration and extrusion techniques.
Materials:
-
Egg Phosphatidylcholine (ePC)
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000) (Note: The original paper cites DPPE PEG-2000[2])
-
This compound
-
Chloroform
-
Methanol
-
Saline solution (0.9% NaCl), sterile
-
Rotary evaporator
-
Extruder with polycarbonate membranes (100 nm pore size)
-
Water bath sonicator
Methodology:
-
Lipid Film Hydration:
-
Dissolve ePC and DSPE-PEG2000 (at an 80:20 molar ratio) and this compound in a chloroform/methanol solvent mixture in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Evaporate the organic solvent under vacuum at a controlled temperature (e.g., 40-50°C) until a thin, dry lipid film is formed on the flask wall.
-
Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film by adding sterile saline solution.
-
Agitate the flask by vortexing or gentle shaking until the lipid film is fully suspended, forming multilamellar vesicles (MLVs).
-
-
Extrusion for Size Homogenization:
-
Assemble the extruder with a 100 nm polycarbonate membrane.
-
Equilibrate the extruder to a temperature above the lipid transition temperature.
-
Load the MLV suspension into the extruder.
-
Pass the suspension through the membrane 10-15 times to form unilamellar vesicles of a consistent size.
-
-
Purification and Sterilization:
-
Remove any unencapsulated this compound via size exclusion chromatography or dialysis.
-
Sterilize the final Nanolipolee-007 formulation by passing it through a 0.22 µm syringe filter.
-
-
Characterization:
-
Determine particle size and zeta potential using Dynamic Light Scattering (DLS).
-
Quantify this compound loading efficiency using a suitable method such as HPLC, potentially with radiolabeled this compound.[4]
-
Caption: Workflow for the synthesis of Nanolipolee-007.
Visualizing the Mechanism of Action
Nanolipolee-007's primary mechanism involves the disruption of intracellular cholesterol transport. This leads to the inhibition of key oncogenic signaling pathways that are dependent on proper cholesterol trafficking for their activity.
Caption: Mechanism of action of Nanolipolee-007 in cancer cells.
Protocol 2: In Vivo Xenograft Tumor Study
This protocol outlines a typical experiment to evaluate the efficacy of Nanolipolee-007 in a mouse model of melanoma.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or Athymic Nude)
-
Melanoma cell lines (e.g., UACC 903, 1205 Lu)[4]
-
Matrigel (optional, for enhancing tumor take)
-
Nanolipolee-007 formulation
-
Control vehicle (empty nanoliposomes)
-
Sterile PBS and syringes
-
Calipers for tumor measurement
-
Anesthesia and euthanasia supplies
Methodology:
-
Tumor Cell Implantation:
-
Harvest melanoma cells during their logarithmic growth phase.
-
Resuspend cells in sterile PBS, optionally mixed 1:1 with Matrigel, to a final concentration of 1-5 x 10^6 cells per 100 µL.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment and control groups.
-
-
Treatment Administration:
-
Administer Nanolipolee-007 intravenously (e.g., via tail vein injection) at a specified dose (e.g., 30 mg/kg).[4]
-
Administer the empty liposome vehicle to the control group using the same volume and schedule.
-
Treatments are typically given daily or on an alternating day schedule.
-
-
Monitoring and Data Collection:
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Monitor animal body weight and overall health status as indicators of toxicity.
-
-
Endpoint and Analysis:
-
Continue the experiment until tumors in the control group reach a predetermined maximum size or for a set duration.
-
At the study endpoint, euthanize the mice and excise the tumors.
-
Tumors can be weighed and processed for further analysis (e.g., histology, Western blotting) to confirm the mechanism of action, such as decreased proliferation (Ki-67 staining) or increased apoptosis (TUNEL assay).[2]
-
Caption: Workflow for an in vivo xenograft study of Nanolipolee-007.
References
- 1. Nanolipolee-007, a novel nanoparticle-based drug containing this compound for the treatment of melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nanolipolee-007, a novel nanoparticle based drug containing this compound for the treatment of melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. psu.edu [psu.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Investigating the Effect of Leelamine on c-Myc Expression in Prostate Cancer: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for investigating the therapeutic potential of leelamine, a natural phytochemical derived from pine bark, in the context of prostate cancer. Specifically, we focus on its effect on the expression of the c-Myc oncogene, a key driver of prostate cancer initiation and progression. The provided methodologies are designed to enable researchers to systematically evaluate this compound's mechanism of action and its efficacy in preclinical models of prostate cancer.
Introduction
Prostate cancer is a leading cause of cancer-related mortality in men. The c-Myc proto-oncogene is frequently overexpressed in prostate tumors and is associated with aggressive disease and poor prognosis.[1][2][3] c-Myc plays a critical role in regulating cell proliferation, growth, and apoptosis, making it an attractive target for therapeutic intervention. This compound, a dehydroabietylamine, has emerged as a promising anti-cancer agent.[4] Studies have demonstrated that this compound inhibits the growth of both androgen-sensitive (LNCaP) and castration-resistant (22Rv1) prostate cancer cells.[1][2][5] A key mechanism underlying its anti-tumor activity is the downregulation of c-Myc expression at both the mRNA and protein levels.[1][2][5] This is, in part, attributed to this compound's ability to suppress the activity of the androgen receptor (AR), a known regulator of c-Myc.[1][5] Furthermore, this compound has been shown to inhibit other oncogenic signaling pathways, including the PI3K/AKT/mTOR and MAPK pathways, which can also influence c-Myc expression.[6][7]
These application notes provide a comprehensive guide for researchers to explore the this compound-c-Myc axis in prostate cancer. The protocols detailed below cover essential in vitro assays to quantify the effects of this compound on c-Myc expression and its downstream functional consequences on prostate cancer cell lines.
Data Presentation
The following tables summarize the expected quantitative outcomes from the described experimental protocols when treating prostate cancer cells with this compound.
Table 1: Effect of this compound on c-Myc Expression
| Cell Line | Treatment | Concentration (µM) | c-Myc Protein Level (Fold Change vs. Control) | c-Myc mRNA Level (Fold Change vs. Control) |
| LNCaP | This compound | 2.5 | ↓ | ↓ |
| 5.0 | ↓↓ | ↓↓ | ||
| 22Rv1 | This compound | 2.5 | ↓ | ↓ |
| 5.0 | ↓↓ | ↓↓ |
Data is a qualitative summary based on published findings.[1][8] Actual fold changes should be determined experimentally.
Table 2: Functional Effects of this compound on Prostate Cancer Cells
| Cell Line | Treatment | Concentration (µM) | Cell Viability (% Inhibition) | Colony Formation (% Inhibition) |
| LNCaP | This compound | 2.5 | Significant Inhibition | Significant Inhibition |
| 5.0 | Strong Inhibition | Strong Inhibition | ||
| 22Rv1 | This compound | 2.5 | Significant Inhibition | Significant Inhibition |
| 5.0 | Strong Inhibition | Strong Inhibition |
Data is a qualitative summary based on published findings.[1][2] Actual inhibition percentages should be determined experimentally.
Mandatory Visualizations
References
- 1. Cell proliferation assay and colony formation assay [bio-protocol.org]
- 2. pubcompare.ai [pubcompare.ai]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. This compound is a Novel Lipogenesis Inhibitor in Prostate Cancer Cells In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Western Blot Protocol | R&D Systems Quality Control: R&D Systems [rndsystems.com]
- 8. Colony Forming Assay Protocol: A Comprehensive Guide: R&D Systems [rndsystems.com]
Application Notes and Protocols: Assaying the Impact of Leelamine on Androgen Receptor Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leelamine, a phytochemical derived from the bark of pine trees, has emerged as a promising inhibitor of androgen receptor (AR) signaling, a critical pathway in the progression of prostate cancer.[1][2][3] Notably, this compound has demonstrated efficacy in both androgen-responsive and castration-resistant prostate cancer (CRPC) models.[1][2][3] These application notes provide detailed protocols for assaying the multifaceted impact of this compound on AR signaling, enabling researchers to investigate its mechanism of action and therapeutic potential.
The aberrant activation of the androgen receptor is a key driver of prostate cancer.[2][3][4] This can occur through various mechanisms, including AR amplification, mutations, post-translational modifications, and the expression of splice variants like AR-V7, which is associated with resistance to therapy.[1][2][3] this compound has been shown to counteract these mechanisms by downregulating the mRNA and protein levels of both full-length AR and its splice variants.[1][2][3] Furthermore, in silico modeling and subsequent experimental validation have revealed that this compound non-covalently interacts with the amino acid Y739 in the AR's ligand-binding domain, contributing to the inhibition of its transcriptional activity.[1][5]
Beyond direct AR inhibition, this compound also affects downstream signaling and cellular processes. It has been observed to suppress the expression of AR target genes such as prostate-specific antigen (PSA) and transmembrane protease, serine 2 (TMPRSS2).[3] Interestingly, while AR signaling can regulate fatty acid synthesis, this compound's inhibitory effect on lipogenesis appears to be independent of AR status, suggesting a broader mechanism of action.[6][7] this compound has also been shown to inhibit the expression of cMyc, a key oncogene in prostate cancer.[4]
These notes will guide researchers through the essential experiments to characterize the effects of this compound on AR signaling, from assessing its impact on cell viability and AR expression to quantifying its influence on AR transcriptional activity and nuclear translocation.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various aspects of androgen receptor signaling and prostate cancer cell viability, as reported in the literature.
Table 1: Effect of this compound on Prostate Cancer Cell Viability
| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | Viability Inhibition (%) | Citation |
| 22Rv1 | 5 | 24 | >90% | [6] |
| LNCaP | 5 | 48 | ~75% | [6] |
| PrSC (normal) | 5 | 24 | No significant effect | [6] |
Table 2: Effect of this compound on Androgen Receptor (AR) and AR-Target Gene Expression
| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | Target | Method | Fold Change/Effect | Citation |
| 22Rv1 | 2.5 | 12 | AR mRNA | qPCR | ~0.6-fold | [6] |
| LNCaP | 5 | 12 | AR mRNA | qPCR | ~0.5-fold | [6] |
| 22Rv1 | 2.5, 5 | 12, 24 | AR Protein | Western Blot | Concentration-dependent decrease | [6] |
| LNCaP | 2.5, 5 | 12, 24 | AR Protein | Western Blot | Concentration-dependent decrease | [6] |
| C4-2B | 5 | 24 | AR Protein | Western Blot | ~0.4-fold | [6] |
| 22Rv1 | 5 | 24 | AR-V7 Protein | Western Blot | ~0.3-fold | [6] |
| 22Rv1 | 2.5 | 12 | PSA mRNA | qPCR | ~0.5-fold | [6] |
| LNCaP | 5 | 12 | PSA mRNA | qPCR | ~0.4-fold | [6] |
| 22Rv1 | 5 | 24 | PSA Protein | Western Blot | ~0.2-fold | [6] |
| LNCaP | 5 | 24 | PSA Protein | Western Blot | ~0.1-fold | [6] |
| C4-2B | 5 | 24 | PSA Protein | Western Blot | ~0.2-fold | [6] |
| 22Rv1 | 2.5 | 12 | TMPRSS2 mRNA | qPCR | ~0.6-fold | [6] |
| LNCaP | 5 | 12 | TMPRSS2 mRNA | qPCR | ~0.7-fold | [6] |
Signaling Pathways and Experimental Workflows
Figure 1: Simplified Androgen Receptor (AR) Signaling Pathway and Points of Inhibition by this compound.
Figure 2: General Experimental Workflow for Assessing the Impact of this compound on AR Signaling.
Experimental Protocols
Cell Viability and Proliferation Assays
A. Trypan Blue Exclusion Assay
This assay assesses cell viability by differentiating between viable cells, which exclude the dye, and non-viable cells, which take it up.
Protocol:
-
Seed prostate cancer cells (e.g., LNCaP, 22Rv1) in 12-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0.5, 1, 2.5, 5 µM) or vehicle control (e.g., ethanol) for 24 to 48 hours.
-
Following treatment, trypsinize the cells to create a single-cell suspension.
-
Mix an aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.
-
Incubate for 1-2 minutes at room temperature.
-
Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Calculate cell viability as: (Number of viable cells / Total number of cells) x 100%.
B. MTS Assay
This colorimetric assay measures cell proliferation based on the metabolic reduction of a tetrazolium salt (MTS) by viable cells.
Protocol:
-
Seed prostate cancer cells (e.g., LNCaP, 750 cells/well; 22Rv1, 1000 cells/well) in a 96-well plate and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound or vehicle control for 24, 48, or 72 hours.
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate at 37°C for 2-4 hours.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Express the results as a percentage of the vehicle-treated control.
Western Blot Analysis for Protein Expression
This technique is used to detect and quantify the levels of specific proteins, such as AR, AR-V7, and PSA.
Protocol:
-
Seed cells and treat with this compound as described for the viability assays.
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against AR, AR-V7, PSA, or a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
Quantitative Real-Time PCR (qPCR) for mRNA Expression
qPCR is used to measure the relative expression levels of target genes like AR, PSA, and TMPRSS2.
Protocol:
-
Treat cells with this compound as previously described.
-
Isolate total RNA from the cells using a suitable RNA extraction kit.
-
Assess the quality and quantity of the extracted RNA.
-
Synthesize cDNA from the total RNA using a reverse transcription kit.
-
Perform qPCR using a SYBR Green or TaqMan-based assay with primers specific for the target genes and a reference gene (e.g., GAPDH, ACTB).
-
The thermal cycling conditions will typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.
Luciferase Reporter Assay for AR Transcriptional Activity
This assay measures the ability of AR to activate the transcription of a reporter gene (luciferase) under the control of an androgen-responsive promoter.
Protocol:
-
Co-transfect prostate cancer cells (e.g., PC-3, which lacks endogenous AR) with an AR expression vector and a luciferase reporter plasmid containing an androgen-responsive element (e.g., probasin promoter). A Renilla luciferase plasmid can be co-transfected for normalization.
-
After transfection, treat the cells with an androgen (e.g., R1881) in the presence or absence of this compound for 12-24 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.
-
Express the results as a percentage of the androgen-stimulated control.
Nuclear Translocation Assay
This assay visualizes and quantifies the movement of AR from the cytoplasm to the nucleus upon ligand stimulation and the inhibitory effect of this compound.
Protocol:
-
Grow prostate cancer cells (e.g., LNCaP, 22Rv1) on glass coverslips in a multi-well plate.
-
Pre-treat the cells with this compound for a few hours (e.g., 3 hours).
-
Stimulate the cells with an androgen (e.g., 1 nM R1881) for an additional period (e.g., 9 hours).
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS.
-
Block with a suitable blocking buffer (e.g., 1% BSA in PBS).
-
Incubate with a primary antibody against AR.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips and visualize the cells using a fluorescence microscope.
-
Quantify the nuclear and cytoplasmic fluorescence intensity to determine the extent of AR nuclear translocation.
Clonogenic Assay
This assay assesses the long-term survival and proliferative capacity of cells after treatment with this compound.
Protocol:
-
Treat a bulk population of prostate cancer cells with this compound for a defined period.
-
After treatment, harvest the cells and plate a known number of viable cells (e.g., 500-1000 cells) into 6-well plates.
-
Incubate the plates for 10-14 days to allow for colony formation.
-
Fix the colonies with a solution of methanol and acetic acid.
-
Stain the colonies with crystal violet.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Calculate the plating efficiency and surviving fraction to determine the effect of this compound on clonogenic survival.
By employing these detailed protocols, researchers can systematically investigate and quantify the impact of this compound on androgen receptor signaling, contributing to a deeper understanding of its potential as a therapeutic agent for prostate cancer.
References
- 1. A Brief Overview of the Antitumoral Actions of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a Novel Lipogenesis Inhibitor in Prostate Cancer Cells In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. This compound Is a Novel Lipogenesis Inhibitor in Prostate Cancer Cells In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oaepublish.com [oaepublish.com]
- 6. Therapeutic Potential of this compound, a Novel Inhibitor of Androgen Receptor and Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Investigating Epithelial-to-Mesenchymal Transition in Breast Cancer with Leelamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leelamine, a natural diterpene amine extracted from the bark of pine trees, has emerged as a promising compound in cancer research.[1][2][3] Recent studies have highlighted its potential to modulate the epithelial-to-mesenchymal transition (EMT), a critical process implicated in breast cancer progression, metastasis, and drug resistance. These application notes provide a comprehensive overview of the use of this compound to study EMT in breast cancer, including its mechanism of action, detailed experimental protocols, and quantitative data summaries.
Mechanism of Action
This compound exerts its anti-EMT effects in breast cancer cells through a multi-targeted mechanism primarily centered on the inhibition of the CXCR7/4-CXCL12 signaling axis.[4][5][6][7] This signaling pathway is a key driver of EMT, and its disruption by this compound leads to a cascade of downstream effects that collectively suppress the mesenchymal phenotype and promote an epithelial state.
The binding of the chemokine CXCL12 to its receptors, CXCR4 and CXCR7, on breast cancer cells initiates signaling pathways that promote EMT.[4][5][6] this compound has been shown to suppress the expression of both CXCR4 and CXCR7 at both the mRNA and protein levels, even in the presence of the stimulating ligand CXCL12.[4][5][6]
Downstream of CXCR4/7, this compound abrogates the phosphorylation of the JAK/STAT pathway, a critical signaling cascade in EMT progression.[4][5][6] Furthermore, this compound reduces the levels of manganese superoxide dismutase (MnSOD), an enzyme linked to the promotion of EMT.[4][5][6] The compound also induces an imbalance in the glutathione (GSH)/glutathione disulfide (GSSG) ratio, leading to an increase in reactive oxygen species (ROS), which contributes to its antitumor activity.[4][5][6]
The culmination of these molecular events is the inhibition of the EMT process, characterized by the upregulation of epithelial markers and the downregulation of mesenchymal markers. This ultimately leads to a reduction in the invasion and migration of breast cancer cells.[4][7]
Signaling Pathway of this compound in Suppressing EMT
Caption: this compound inhibits the CXCL12-CXCR4/7 axis, suppressing EMT in breast cancer.
Quantitative Data Summary
The effects of this compound on EMT markers and related signaling molecules have been quantified in various breast cancer cell lines. The following tables summarize these findings.
Table 1: Effect of this compound on the Expression of EMT-Related Proteins in Breast Cancer Cells
| Protein | Breast Cancer Cell Lines | This compound Treatment | Observed Effect | Reference |
| CXCR4 | MDA-MB-231, MCF-7, SK-BR-3, BT-474 | 0.1-1 µM for 24h | Decreased expression | [4][5] |
| CXCR7 | MDA-MB-231, MCF-7, SK-BR-3, BT-474 | 0.1-1 µM for 24h | Decreased expression | [4][5] |
| MnSOD | MDA-MB-231, MCF-7 | 0.1-1 µM for 24h | Decreased expression | [4][5] |
| Fibronectin | MDA-MB-231, MCF-7 | 0.1-1 µM for 24h | Decreased expression | [4] |
| Vimentin | MDA-MB-231, MCF-7 | 0.1-1 µM for 24h | Decreased expression | [4] |
| N-cadherin | MDA-MB-231, MCF-7 | 0.1-1 µM for 24h | Decreased expression | [4] |
| Twist | MDA-MB-231, MCF-7 | 0.1-1 µM for 24h | Decreased expression | [4] |
| Snail | MDA-MB-231, MCF-7 | 0.1-1 µM for 24h | Decreased expression | [4] |
| Occludin | MDA-MB-231, MCF-7 | 0.1-1 µM for 24h | Increased expression | [4] |
| E-cadherin | MDA-MB-231, MCF-7 | 0.1-1 µM for 24h | Increased expression | [4] |
| p-JAK1 | MDA-MB-231, MCF-7 | 1 µM for 24h | Decreased phosphorylation | [4] |
| p-JAK2 | MDA-MB-231, MCF-7 | 1 µM for 24h | Decreased phosphorylation | [4] |
| p-STAT3 | MDA-MB-231, MCF-7 | 1 µM for 24h | Decreased phosphorylation | [4] |
Table 2: Effect of this compound on Functional Assays Related to EMT in Breast Cancer Cells
| Assay | Breast Cancer Cell Lines | This compound Treatment | Observed Effect | Reference |
| Cell Viability (MTT Assay) | MDA-MB-231, MCF-7, SK-BR-3, BT-474 | 0.1-1 µM for 24h | No significant decrease | [4] |
| Cell Migration (Wound Healing Assay) | MDA-MB-231, MCF-7 | 0.1-1 µM | Significant suppression | [4][7] |
| Cell Invasion (Boyden Chamber Assay) | MDA-MB-231, MCF-7 | 0.1-1 µM | Significant suppression | [4][7] |
| MMP-2/9 Activity (Gelatin Zymography) | MDA-MB-231, MCF-7 | 0.1-1 µM | Reduced activity | [4][7] |
Experimental Workflow
Caption: Experimental workflow for studying this compound's effect on EMT in breast cancer.
Detailed Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: Human breast cancer cell lines MDA-MB-231, MCF-7, SK-BR-3, and BT-474, and the normal breast epithelial cell line MCF-10A are suitable for these studies.[4]
-
Culture Conditions: Culture the cells in their recommended media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Prepare a 10 mM stock solution of this compound (Cayman Chemical) in ethanol and store at -20°C.[8] Dilute the stock solution in cell culture medium to the desired final concentrations (e.g., 0.1, 0.3, 0.5, and 1 µM) immediately before use.[4]
-
CXCL12 Stimulation (Optional): To investigate the inhibitory effect of this compound on chemokine-induced EMT, cells can be stimulated with 10 ng/mL of CXCL12.[7]
-
Treatment: Seed the cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) and allow them to adhere overnight. Replace the medium with fresh medium containing the desired concentrations of this compound and/or CXCL12 and incubate for the specified duration (typically 24 hours).[4]
Western Blot Analysis for EMT Markers
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing a protease and phosphatase inhibitor cocktail.[5]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
Electrophoresis and Transfer: Load equal amounts of protein (20-30 µg) onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel. After electrophoresis, transfer the proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[5]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against EMT markers and signaling proteins overnight at 4°C.[5]
-
Epithelial Markers: E-cadherin, Occludin
-
Mesenchymal Markers: N-cadherin, Vimentin, Fibronectin, Snail, Twist
-
Signaling Proteins: CXCR4, CXCR7, MnSOD, p-JAK1, p-JAK2, p-STAT3, and their total protein counterparts.
-
Loading Control: GAPDH or β-actin.
-
-
Detection: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[5] Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[5]
Wound Healing (Scratch) Assay for Cell Migration
-
Cell Seeding: Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.
-
Creating the "Wound": Use a sterile 200 µL pipette tip to create a straight scratch across the center of the cell monolayer.[9]
-
Washing and Treatment: Gently wash the wells with PBS to remove detached cells and replace the medium with fresh medium containing this compound at the desired concentrations.[9]
-
Imaging: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24 hours) using a microscope.
-
Analysis: Measure the width of the scratch at multiple points for each condition and time point. The percentage of wound closure can be calculated to quantify cell migration.
Boyden Chamber (Transwell) Assay for Cell Invasion
-
Chamber Preparation: Use transwell inserts with an 8 µm pore size membrane. For invasion assays, coat the upper surface of the membrane with Matrigel or a similar basement membrane extract and allow it to solidify.[10]
-
Cell Seeding: Resuspend the treated cells in serum-free medium and seed them into the upper chamber of the transwell insert.[10]
-
Chemoattractant: Add medium containing a chemoattractant, such as 10% FBS, to the lower chamber.[11]
-
Incubation: Incubate the plate for a period that allows for cell invasion (e.g., 16-24 hours) at 37°C.[10]
-
Staining and Quantification: After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab. Fix and stain the invading cells on the lower surface of the membrane with crystal violet.[10] Count the number of stained cells in several random fields under a microscope. Alternatively, the dye can be eluted and the absorbance measured to quantify invasion.[10]
Gelatin Zymography for MMP-2/9 Activity
-
Sample Preparation: Collect the conditioned medium from the treated cells and concentrate it using centrifugal filter units.
-
Electrophoresis: Load equal amounts of protein from the concentrated conditioned medium onto a polyacrylamide gel containing gelatin as a substrate.[4][12]
-
Renaturation and Development: After electrophoresis, wash the gel with a buffer containing Triton X-100 to remove SDS and allow the enzymes to renature.[12] Incubate the gel in a developing buffer at 37°C for 16-24 hours to allow for gelatin degradation by MMPs.[12]
-
Staining and Visualization: Stain the gel with Coomassie Brilliant Blue. The areas of gelatinase activity will appear as clear bands against a blue background.[13] The pro- and active forms of MMP-2 and MMP-9 can be identified by their molecular weights.[14]
Conclusion
This compound presents a valuable tool for investigating the molecular mechanisms of EMT in breast cancer. Its ability to target the CXCR7/4-CXCL12 signaling axis and downstream pathways provides a specific mechanism to probe the intricacies of EMT. The protocols outlined in these application notes offer a robust framework for researchers to explore the anti-EMT and anti-metastatic potential of this compound and similar compounds in the context of breast cancer drug discovery and development.
References
- 1. Single Cell Migration Assay Using Human Breast Cancer MDA-MB-231 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Brief Overview of the Antitumoral Actions of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubcompare.ai [pubcompare.ai]
- 6. Scratch wound-healing assay [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. Potential Application of this compound as a Novel Regulator of Chemokine-Induced Epithelial-to-Mesenchymal Transition in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Scratch Assay Protocol | Axion Biosystems [axionbiosystems.com]
- 10. pubcompare.ai [pubcompare.ai]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Frontiers | Expression of matrix metalloproteinases (MMPs)−2/-7/-9/-14 and tissue inhibitors of MMPs (TIMPs)−1/-2 in bovine cutaneous fibropapillomas associated with BPV-2 infection [frontiersin.org]
- 13. josorge.com [josorge.com]
- 14. Measuring Matrix Metalloproteinase Activity in Macrophages and Polymorphonuclear Leukocytes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Leelamine Solubility Challenges
This technical support center provides researchers, scientists, and drug development professionals with practical guidance for overcoming solubility issues associated with Leelamine. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental work.
Troubleshooting Guide
This section provides solutions to specific problems you might face when preparing this compound solutions for your research.
Problem: this compound powder is not dissolving in my aqueous buffer (e.g., PBS, cell culture media).
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Underlying Issue: this compound is a lipophilic (fat-soluble) and weakly basic diterpene amine, which gives it inherently poor solubility in neutral aqueous solutions.[1][2][3] It is practically insoluble in cold water.[2]
-
Solution 1: Use an Organic Solvent for Stock Solutions. For in vitro experiments, the standard method is to first dissolve this compound in an organic solvent to create a concentrated stock solution.
-
Recommended Solvents: Dimethyl sulfoxide (DMSO) and ethanol are highly effective.[4]
-
Procedure: Prepare a high-concentration stock (e.g., 10-30 mg/mL) in 100% DMSO or ethanol.[4] Then, dilute this stock solution into your aqueous experimental medium to the final desired concentration.
-
Critical Note: Ensure the final concentration of the organic solvent in your cell culture is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[1] Always run a vehicle control (medium with the same final concentration of solvent) in your experiments.
-
-
Solution 2: Prepare a Hydrochloride Salt. The primary amino group on this compound allows for the formation of hydrochloride salts.[5] These salts generally exhibit improved aqueous solubility compared to the free base form. You can attempt to dissolve the this compound free base in a solution of hydrochloric acid (e.g., 2M HCl in ether) to form the salt, which can then be dissolved in aqueous media.[5]
Problem: My this compound solution becomes cloudy or forms a precipitate after I dilute the DMSO stock into my aqueous medium.
-
Underlying Issue: This is a common issue for hydrophobic compounds. When the concentrated organic stock solution is diluted into an aqueous buffer, the this compound is no longer soluble in the high-water-content environment and crashes out of solution.
-
Solution 1: Formulation with Surfactants. For in vivo studies or challenging in vitro systems, formulation strategies are necessary. A tricaprylin microemulsion has been successfully used for oral administration in animal models.[5]
-
Solution 2: Liposomal Formulation. For systemic delivery, especially in preclinical animal models, a nanoliposomal formulation of this compound (termed Nanolipolee-007) has been developed.[1] This approach encapsulates the hydrophobic drug within a lipid bilayer, improving its solubility and suitability for intravenous administration.[1]
Frequently Asked Questions (FAQs)
Q1: What is the documented solubility of this compound in various solvents?
A1: The solubility of this compound has been determined in several common laboratory solvents. The data is summarized below.
| Solvent | Concentration | Citation |
| Ethanol | 100 mg/mL | [4] |
| DMSO | 30 mg/mL | [4] |
| DMF | 30 mg/mL | [4] |
| Ethanol:PBS (pH 7.2) (1:3) | 0.25 mg/mL | [4] |
| Hot Water (100°C) | Approx. 0.5% | [2] |
| Cold Water | Insoluble | [2] |
Q2: How do I perform a definitive solubility test for this compound in my specific buffer system?
A2: The gold standard for determining equilibrium solubility is the shake-flask method.[6][7][8] A detailed protocol is provided in the "Experimental Protocols" section below. The general workflow involves agitating an excess amount of the compound in the solvent for a sufficient time (e.g., 24-48 hours) to reach equilibrium, separating the undissolved solid, and then quantifying the concentration of this compound in the saturated solution.[8]
Q3: What is this compound's mechanism of action and how does its solubility relate to it?
A3: this compound is a lysosomotropic agent.[1][3][9] As a weakly basic and lipophilic compound, it readily crosses cell membranes and then accumulates in acidic organelles, primarily lysosomes.[1][10][11] This accumulation is a key initiating event in its mechanism of action.[1] Inside the lysosome, this compound disrupts intracellular cholesterol transport, potentially by interacting with the NPC1 protein responsible for cholesterol export.[1][5][12] The resulting buildup of cholesterol in the lysosomes leads to the inhibition of critical oncogenic signaling pathways, including PI3K/AKT, MAPK, and STAT3, ultimately causing cancer cell death.[5][9][13] Its ability to dissolve in lipids and cross membranes is therefore fundamental to its biological activity.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution for In Vitro Use
-
Objective: To prepare a concentrated stock solution of this compound in DMSO.
-
Materials: this compound powder, Dimethyl sulfoxide (DMSO, anhydrous/cell culture grade).
-
Procedure:
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Calculate the mass of this compound required to make a 10 mM stock solution (this compound MW: 285.5 g/mol ).[4]
-
Weigh the this compound powder accurately and place it in a sterile microcentrifuge tube or glass vial.
-
Add the calculated volume of DMSO to the vial.
-
Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution if necessary.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
Protocol 2: Equilibrium Solubility Determination by Shake-Flask Method
-
Objective: To determine the thermodynamic equilibrium solubility of this compound in a specific aqueous buffer.[6][14]
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Materials: this compound powder, chosen aqueous buffer (e.g., PBS pH 7.4), vials, orbital shaker with temperature control, centrifuge or filtration system (e.g., 0.22 µm syringe filter), analytical instrument for quantification (e.g., HPLC-UV).
-
Procedure:
-
Add an excess amount of this compound powder to a vial containing a known volume of the buffer. "Excess" means enough solid should remain undissolved at the end of the experiment.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).[8]
-
Agitate the suspension for 24 to 48 hours to ensure equilibrium is reached.[8]
-
After equilibration, separate the undissolved solid from the solution. This can be done by centrifuging the sample at high speed and carefully collecting the supernatant, or by filtering the solution through a chemically inert filter (pre-rinsing the filter with the solution can minimize drug adsorption).[7]
-
Quantify the concentration of this compound in the clear supernatant using a validated analytical method like HPLC.
-
The resulting concentration is the equilibrium solubility of this compound in that specific medium and at that temperature. Perform at least three replicate determinations.[14]
-
Visualizations
Caption: this compound's mechanism of action.
Caption: Experimental workflow for solubility determination.
References
- 1. This compound Hydrochloride | 16496-99-4 | Benchchem [benchchem.com]
- 2. foreverest.net [foreverest.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. caymanchem.com [caymanchem.com]
- 5. oncotarget.com [oncotarget.com]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound mediates cancer cell death through inhibition of intracellular cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Brief Overview of the Antitumoral Actions of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound mediates cancer cell death through inhibition of intracellular cholesterol transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identifying the structure-activity relationship of this compound necessary for inhibiting intracellular cholesterol transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Targeting Multiple Key Signaling Pathways in Melanoma using this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 14. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
Technical Support Center: Optimizing Leelamine Concentration for Cytotoxicity Assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on determining the optimal Leelamine concentration for cytotoxicity assays. Find answers to frequently asked questions and troubleshooting tips for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a naturally derived tricyclic diterpene that exhibits anti-cancer properties. Its primary mechanism involves acting as a lysosomotropic agent. As a weakly basic compound, it accumulates in acidic organelles like lysosomes.[1][2][3] This accumulation disrupts intracellular cholesterol transport, leading to a cascade of cellular events that culminate in cancer cell death.[1][2][4][5] Key downstream effects include the inhibition of autophagic flux and the disruption of major signaling pathways crucial for cancer cell survival and proliferation, such as the PI3K/Akt, MAPK/Erk, and STAT3 pathways.[1][2][4][6]
Q2: What is a recommended starting concentration range for this compound in a cytotoxicity assay?
A2: Based on published studies, a common starting concentration range for this compound in cytotoxicity assays is between 1 µM and 10 µM.[1][6] For initial screening, a broader range, such as 0.1 µM to 50 µM, can be employed to capture the full dose-response curve. The optimal concentration is highly dependent on the specific cell line being tested, as cancer cells have shown 3- to 5-fold more sensitivity to this compound than normal cells.[1]
Q3: Which cell lines have been shown to be sensitive to this compound?
A3: this compound has demonstrated cytotoxic effects against a variety of cancer cell lines, including:
Notably, normal cell lines, such as the mammary epithelial cell line MCF-10A, have shown resistance to the apoptotic effects of this compound.[3]
Q4: What are the key signaling pathways affected by this compound treatment?
A4: this compound treatment leads to the inhibition of several critical oncogenic signaling pathways due to the disruption of cholesterol homeostasis and receptor-mediated endocytosis.[1][2][4] The primary pathways affected are:
-
PI3K/Akt Pathway: Inhibition of Akt phosphorylation.[1][4][6]
-
MAPK/Erk Pathway: Inhibition of Erk phosphorylation.[1][4][6]
-
STAT3 Pathway: Inhibition of STAT3 phosphorylation.[1][4][6]
These pathways are crucial for cell survival, proliferation, and metastasis in many cancers.
Experimental Protocols & Data
General Protocol for a this compound Cytotoxicity Assay (e.g., MTS Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO. Create a serial dilution of this compound in a complete cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include vehicle-only (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Add the MTS reagent to each well according to the manufacturer's protocol.
-
Incubation with Reagent: Incubate the plate for 1-4 hours until a color change is apparent.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Summary of this compound Concentrations and Effects
| Cell Line | Assay Type | Concentration Range | Observed Effect | Reference |
| UACC 903 (Melanoma) | MTS | 3 - 6 µM | Inhibition of PI3K/Akt, MAPK, and STAT3 pathways | [6] |
| 1205 Lu (Melanoma) | MTS | 3 - 6 µM | Inhibition of PI3K/Akt, MAPK, and STAT3 pathways | [6] |
| UACC 903 (Melanoma) | Endocytosis Assay | 3 - 5 µM | 68% - 88% decrease in endocytosis-positive cells | [1] |
| HCT116 (Colon) | Viability Assay | Increasing conc. | Dose-dependent decrease in viability | [1] |
| MEF (Fibroblast) | Viability Assay | Increasing conc. | Less sensitive compared to cancer cell lines | [1] |
| 22Rv1 (Prostate) | Clonogenic Assay | Desired doses | Inhibition of colony formation | [7] |
| LNCaP, Myc-Cap (Prostate) | Immunocytochemistry | 2.5 - 5 µM | Downregulation of cMyc protein | [7] |
Visualizations
Caption: this compound's mechanism of action and its impact on key oncogenic signaling pathways.
Caption: A generalized experimental workflow for determining this compound's cytotoxicity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | 1. Inconsistent cell seeding. 2. Pipetting errors during treatment or reagent addition. 3. Edge effects in the 96-well plate. | 1. Ensure the cell suspension is homogenous before and during plating. 2. Use calibrated pipettes and be consistent with technique. 3. Avoid using the outermost wells of the plate, or fill them with a sterile medium to maintain humidity. |
| Low signal or minimal cell death even at high concentrations | 1. The cell line is resistant to this compound. 2. Insufficient incubation time. 3. This compound degradation. | 1. Test a different cell line known to be sensitive. 2. Perform a time-course experiment (e.g., 24, 48, and 72 hours). 3. Prepare fresh this compound dilutions for each experiment from a properly stored stock solution. |
| Unexpectedly high cell death in control wells | 1. Solvent (e.g., DMSO) toxicity. 2. Contamination of cell culture. 3. Poor cell health prior to the experiment. | 1. Ensure the final solvent concentration is low (typically <0.5%) and consistent across all wells, including a vehicle-only control. 2. Regularly check for microbial contamination. 3. Use cells from a healthy, sub-confluent culture. |
| Inconsistent results between experiments | 1. Variation in cell passage number. 2. Differences in reagent lots. 3. Subtle changes in incubation conditions. | 1. Use cells within a consistent and low passage number range. 2. Qualify new lots of reagents. 3. Ensure consistent temperature, humidity, and CO2 levels in the incubator. |
References
- 1. This compound mediates cancer cell death through inhibition of intracellular cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound mediates cancer cell death through inhibition of intracellular cholesterol transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Brief Overview of the Antitumoral Actions of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. Identifying the structure-activity relationship of this compound necessary for inhibiting intracellular cholesterol transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting Multiple Key Signaling Pathways in Melanoma using this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oaepublish.com [oaepublish.com]
- 8. A Brief Overview of the Antitumoral Actions of this compound | MDPI [mdpi.com]
Identifying and mitigating off-target effects of Leelamine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Leelamine in their experiments. The information is designed to help identify and mitigate potential off-target effects of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a lysosomotropic agent. As a weakly basic compound, it accumulates in the acidic environment of lysosomes. This accumulation disrupts intracellular cholesterol transport, leading to a cascade of downstream effects, including the inhibition of key signaling pathways crucial for cancer cell survival and proliferation, such as the PI3K/AKT, MAPK, and STAT3 pathways.[1][2][3] Previously suggested targets like cannabinoid receptors (CBRs) and pyruvate dehydrogenase kinases (PDKs) are now considered to have weak affinity or are not central to its primary anticancer activity.[2]
Q2: I am observing a cellular phenotype inconsistent with the known targets of this compound. Could this be an off-target effect?
A2: Yes, it is possible. While the primary mechanism involves disruption of cholesterol homeostasis, the full spectrum of this compound's off-target interactions is not completely characterized. Any phenotype that cannot be directly attributed to the disruption of cholesterol transport or the inhibition of the PI3K/AKT, MAPK, or STAT3 pathways should be investigated as a potential off-target effect.
Q3: My cells are showing higher than expected toxicity at concentrations where on-target effects are observed. What could be the cause?
A3: This could be due to several factors related to this compound's mechanism:
-
Lysosomal-mediated cell death: The accumulation of this compound in lysosomes can lead to lysosomal membrane permeabilization and the release of cathepsins, triggering a caspase-independent cell death pathway.
-
Disruption of essential cellular processes: The inhibition of intracellular cholesterol transport can have widespread consequences beyond the well-documented signaling pathways, affecting other cellular functions that rely on proper cholesterol homeostasis and leading to toxicity.
-
Undocumented off-target interactions: this compound may be interacting with other proteins that regulate critical cellular processes, leading to toxicity.
Q4: How can I distinguish between on-target and off-target effects of this compound?
A4: A multi-pronged approach is recommended:
-
Chemical controls: Use a structurally similar but inactive analog of this compound. If the analog does not produce the same phenotype, it suggests the effect is specific to this compound's chemical properties.
-
Rescue experiments: If you hypothesize an off-target interaction, overexpressing the potential off-target protein might rescue the phenotype.
-
Broad-spectrum profiling: Employ techniques like kinome screening or proteomic analysis to identify a wider range of potential interacting partners.
-
Cellular Thermal Shift Assay (CETSA): This technique can be used to validate direct binding of this compound to a suspected off-target protein within a cellular context.[4][5][6][7][8]
Q5: What are some strategies to mitigate the off-target effects of this compound?
A5: Mitigating off-target effects can be challenging, but here are some strategies:
-
Dose optimization: Use the lowest effective concentration of this compound that elicits the desired on-target effect to minimize engagement with lower-affinity off-targets.
-
Use of synergistic compounds: Combining this compound with other therapeutic agents at lower concentrations may enhance the desired on-target effect while reducing off-target toxicities.
-
Structural modification: If a specific off-target is identified, medicinal chemistry efforts could be employed to design this compound analogs with reduced affinity for that off-target while retaining on-target activity.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent results between experiments | Cell line variability, passage number, or health. | Ensure consistent cell culture conditions. Use cells within a defined passage number range. Regularly check for mycoplasma contamination. |
| Purity and stability of this compound. | Verify the purity of your this compound stock. Store the compound under recommended conditions to prevent degradation. | |
| Unexpected changes in signaling pathways not typically associated with this compound | Off-target kinase inhibition. | Perform a broad kinase profiling assay to identify potential off-target kinases. |
| Indirect effects of cholesterol transport disruption. | Investigate other signaling pathways that are sensitive to alterations in cellular cholesterol levels. | |
| Cell death is observed, but it does not appear to be apoptotic. | Lysosomal membrane permeabilization. | Assess markers of lysosomal-mediated cell death, such as cathepsin release into the cytosol. |
| Difficulty reproducing published data | Differences in experimental conditions. | Carefully review and replicate the exact conditions reported in the literature, including cell line, this compound concentration, and treatment duration. |
| Different sources or batches of this compound. | If possible, obtain this compound from the same supplier as the original study. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound and its Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | UACC 903 (Melanoma) | ~5 | [3] |
| This compound | 1205 Lu (Melanoma) | ~7 | [3] |
| Derivative 5a | UACC 903 (Melanoma) | 1.2 | [3] |
| Derivative 5a | 1205 Lu (Melanoma) | 2.0 | [3] |
| Derivative 5b | UACC 903 (Melanoma) | 1.0 | [3] |
| Derivative 5b | 1205 Lu (Melanoma) | 1.8 | [3] |
| Derivative 5c | UACC 903 (Melanoma) | 89.4 | [3] |
| Derivative 5c | 1205 Lu (Melanoma) | >100 | [3] |
Table 2: In Vivo Efficacy of this compound
| Treatment | Animal Model | Dosage | Tumor Growth Inhibition | Reference |
| This compound | Melanoma Xenograft | 7.5 mg/kg daily (i.p.) | 60% decrease in tumor burden | [2][9] |
Experimental Protocols
MTT Cell Viability Assay
This protocol is used to assess the cytotoxic effects of this compound on cultured cells.
Materials:
-
Cells of interest
-
96-well culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the treatment period, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate at 37°C for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[10][11]
Western Blotting for Signaling Pathway Analysis
This protocol is used to determine the effect of this compound on the activation state of key signaling proteins.
Materials:
-
Cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT, anti-AKT, anti-phospho-ERK, anti-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse the treated and control cells with lysis buffer and quantify the protein concentration.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[12][13][14][15][16]
Whole-Genome Sequencing for Off-Target Analysis
This protocol provides a general framework for identifying potential off-target mutations induced by small molecules, although it is more commonly used for gene-editing technologies.
Procedure:
-
Cell Treatment: Treat cells with this compound at a relevant concentration and for a prolonged period to allow for the accumulation of potential mutations. Include a vehicle-treated control group.
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from both treated and control cell populations.
-
Library Preparation: Prepare sequencing libraries from the extracted genomic DNA.
-
Sequencing: Perform whole-genome sequencing at a sufficient depth (e.g., 30-60x coverage) to confidently identify variants.
-
Data Analysis: Align the sequencing reads to a reference genome and perform variant calling to identify single nucleotide variants (SNVs) and insertions/deletions (indels) that are unique to the this compound-treated group.[17][18][19][20][21]
Visualizations
Caption: this compound's impact on key signaling pathways.
Caption: Workflow for identifying off-target effects.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. This compound mediates cancer cell death through inhibition of intracellular cholesterol transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound mediates cancer cell death through inhibition of intracellular cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identifying the structure-activity relationship of this compound necessary for inhibiting intracellular cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. annualreviews.org [annualreviews.org]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. researchhub.com [researchhub.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. pubcompare.ai [pubcompare.ai]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 14. Western Blot Protocol | Proteintech Group [ptglab.com]
- 15. Western blot protocol | Abcam [abcam.com]
- 16. bosterbio.com [bosterbio.com]
- 17. researchgate.net [researchgate.net]
- 18. Comprehensive Methods for Off-Target Detection in Gene Editing - CD Genomics [cd-genomics.com]
- 19. Off-Target Analysis in Gene Editing and Applications for Clinical Translation of CRISPR/Cas9 in HIV-1 Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. GitHub - LiJianYing-arch/Off_target: The detection CRISPR Off-target mutations through Whole Genome Sequencing (WGS). This pipeline contain six key steps and data processing scripts to describe the variations calling, filtering variations, merged variations, genome-wide prediction off-target sites, and detecting CRISPR off-target mutations. [github.com]
Leelamine Experiments: Technical Support Center for Troubleshooting Unexpected Results
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during in vitro and in vivo experiments with Leelamine. The information is presented in a question-and-answer format to directly address specific challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a lysosomotropic agent, meaning it accumulates in acidic organelles, primarily lysosomes.[1][2] This accumulation disrupts intracellular cholesterol transport, leading to a cascade of downstream effects, including the inhibition of autophagic flux and the suppression of key oncogenic signaling pathways such as PI3K/Akt, MAPK, and STAT3.[1][2][3][4][5]
Q2: What are the typical morphological changes observed in cancer cells treated with this compound?
A2: A hallmark of this compound treatment is the rapid and widespread vacuolization of cancer cells.[3][6] Electron microscopy has revealed that these vacuoles are accompanied by the accumulation of autophagosomes, membrane whorls, and lipofuscin-like structures, indicative of disrupted lysosomal function.[2][6]
Q3: Does this compound always induce apoptosis?
A3: this compound can induce apoptosis in various cancer cell lines, often in a dose-dependent manner.[7][8] However, early-stage cell death mediated by this compound can also be a caspase-independent event, particularly in melanoma cells.[2][3] Therefore, the mode of cell death can be cell-type specific and dependent on experimental conditions.
Troubleshooting Guide
Unexpected Results in Cell Viability and Morphology
Q4: I treated my cancer cells with this compound, but I don't observe any significant decrease in cell viability. What could be the reason?
A4: Several factors could contribute to a lack of effect on cell viability:
-
Cell Line Sensitivity: Different cancer cell lines exhibit varying sensitivities to this compound. Refer to the IC50 values in Table 1 to ensure you are using an appropriate concentration for your cell line. Some cell lines may be inherently resistant.
-
Drug Concentration and Purity: Verify the concentration and purity of your this compound stock solution. Improper storage or handling can lead to degradation.
-
Treatment Duration: Ensure a sufficient treatment duration. Effects on cell viability may not be apparent at early time points. A time-course experiment (e.g., 24, 48, 72 hours) is recommended.
-
Lysosomal pH: this compound's activity is dependent on its accumulation in acidic lysosomes. If the lysosomal pH of your cell line is not sufficiently acidic, the drug's efficacy may be reduced. Co-treatment with a V-ATPase inhibitor like Bafilomycin A1 can help determine if lysosomotropism is a limiting factor, as it should protect cells from this compound-mediated death.[3]
Q5: I am not observing the characteristic vacuolization in my cells after this compound treatment. Why might this be?
A5: The absence of vacuolization can be indicative of a few possibilities:
-
Autophagy Machinery: Vacuolization is linked to the accumulation of autophagosomes.[3] If your cells have a defect in the autophagy pathway (e.g., knockout of an essential autophagy gene like ATG5), you may not observe vacuole formation.[9]
-
Drug Concentration: The extent of vacuolization can be dose-dependent. You may need to optimize the this compound concentration.
-
Observation Timepoint: Vacuolization is a relatively early event. Ensure you are observing the cells at an appropriate time point after treatment (e.g., within a few hours).
Unexpected Results in Apoptosis and Autophagy Assays
Q6: My apoptosis assay (e.g., TUNEL, caspase activity) does not show a positive result after this compound treatment, even though I see a decrease in cell viability.
A6: As mentioned in A3, this compound can induce caspase-independent cell death.[3] If you suspect this, consider the following:
-
Pan-Caspase Inhibitor Control: Co-treat your cells with this compound and a pan-caspase inhibitor like z-VAD-fmk. If the inhibitor does not rescue the cells from death, it suggests a caspase-independent mechanism.[3]
-
Alternative Cell Death Assays: Investigate markers of other cell death pathways, such as necroptosis or ferroptosis.
-
Mitochondrial Membrane Potential: this compound has been shown to decrease mitochondrial membrane potential (ΔΨm), which can be a feature of both apoptosis and other cell death pathways.[3]
Q7: I am seeing an increase in LC3-II levels by Western blot after this compound treatment, which I thought indicated autophagy induction. However, the literature states this compound inhibits autophagic flux. How do I interpret this?
A7: This is a common point of confusion in autophagy research. An increase in LC3-II can mean either an induction of autophagy or a blockage of autophagic flux (i.e., inhibition of autophagosome degradation). Since this compound is known to inhibit the fusion of autophagosomes with lysosomes, the observed increase in LC3-II is due to the accumulation of autophagosomes that cannot be degraded.[3][10]
-
p62/SQSTM1 Levels: To confirm the inhibition of autophagic flux, you should also probe for p62 (also known as SQSTM1). This protein is a substrate of autophagy and is degraded in autolysosomes. An accumulation of p62 alongside LC3-II is a strong indicator of blocked autophagic flux.[10]
Unexpected Results in Signaling Pathway Analysis
Q8: I am not seeing the expected inhibition of pAkt, pErk, or pSTAT3 in my Western blot analysis after this compound treatment.
A8: Several factors can influence the outcome of signaling pathway analysis:
-
Time Course: The inhibition of different signaling pathways can occur at different times. For instance, inhibition of PI3K/Akt and MAPK pathways can be observed as early as 3-6 hours, while STAT3 inhibition may take 12 hours or longer.[11] A detailed time-course experiment is crucial.
-
Basal Pathway Activity: Ensure that the signaling pathway you are investigating is basally active in your cell line. If the pathway is not active under normal culture conditions, you will not be able to detect its inhibition.
-
Antibody Quality: Verify the specificity and efficacy of your phospho-specific antibodies. Always include appropriate positive and negative controls.
-
Cholesterol Depletion Control: The inhibition of these signaling pathways by this compound is a downstream consequence of cholesterol transport disruption. Co-treatment with β-cyclodextrin, which depletes cellular cholesterol, should rescue the inhibition of these signaling pathways.[3] This can serve as a critical experimental control.
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| UACC 903 | Melanoma | ~2.0 | [5] |
| 1205 Lu | Melanoma | ~2.0 | [5] |
| LNCaP | Prostate Cancer | < 5.0 | [12] |
| 22Rv1 | Prostate Cancer | < 5.0 | [12] |
| MDA-MB-231 | Breast Cancer | Dose-dependent viability decrease | [7] |
| MCF-7 | Breast Cancer | Dose-dependent viability decrease | [7] |
| SUM159 | Breast Cancer | Dose-dependent viability decrease | [7] |
| KBM5 | Chronic Myelogenous Leukemia | ~2.0 | [13] |
Note: IC50 values can vary depending on the specific assay conditions and cell line passage number.
Key Experimental Protocols
Cell Viability Assay (MTS)
-
Cell Seeding: Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with a range of this compound concentrations (e.g., 0.5 µM to 10 µM) or DMSO as a vehicle control for 24, 48, or 72 hours.
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the DMSO-treated control.
Western Blot for pAkt, LC3B, and p62
-
Cell Lysis: After treatment with this compound for the desired time, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against pAkt (Ser473), total Akt, LC3B, p62, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Cholesterol Localization Assay (Filipin Staining)
-
Cell Culture and Treatment: Grow cells on coverslips in a multi-well plate and treat with this compound (e.g., 3-5 µM) or a vehicle control for 2-24 hours. A positive control such as U18666A can be included.[3]
-
Fixation: Fix the cells with 3-4% paraformaldehyde in PBS for 1 hour at room temperature.[14]
-
Quenching: Quench the fixation by incubating with 1.5 mg/mL glycine in PBS for 10 minutes.[15]
-
Staining: Stain the cells with Filipin III solution (e.g., 0.05 mg/mL in PBS with 10% FBS) for 2 hours at room temperature, protected from light.[14][15]
-
Washing: Wash the cells three times with PBS.
-
Imaging: Mount the coverslips and immediately visualize the intracellular cholesterol distribution using a fluorescence microscope with a UV filter (excitation ~340-380 nm, emission ~385-470 nm).[14] Be aware that Filipin fluorescence is prone to photobleaching.
Visualizations
Caption: this compound's mechanism of action experimental workflow.
Caption: A logical troubleshooting guide for this compound experiments.
References
- 1. This compound Hydrochloride | 16496-99-4 | Benchchem [benchchem.com]
- 2. This compound mediates cancer cell death through inhibition of intracellular cholesterol transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound mediates cancer cell death through inhibition of intracellular cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Identifying the structure-activity relationship of this compound necessary for inhibiting intracellular cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Potential Application of this compound as a Novel Regulator of Chemokine-Induced Epithelial-to-Mesenchymal Transition in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Brief Overview of the Antitumoral Actions of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. oncotarget.com [oncotarget.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. This compound Modulates STAT5 Pathway Causing Both Autophagy and Apoptosis in Chronic Myelogenous Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tabaslab.com [tabaslab.com]
- 15. zenodo.org [zenodo.org]
Technical Support Center: Leelamine Treatment Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Leelamine in their experiments. The information is designed to help optimize treatment duration for maximum efficacy and address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a lysosomotropic agent, meaning it accumulates in acidic organelles like lysosomes.[1][2][3] This accumulation disrupts intracellular cholesterol transport, leading to a cascade of downstream effects.[1][4][5] By inhibiting cholesterol export from lysosomes, this compound effectively reduces the availability of free cholesterol necessary for various cellular processes in cancer cells.[2][6] This disruption of cholesterol homeostasis is a key driver of its anti-cancer activity.[1]
Q2: Which signaling pathways are affected by this compound treatment?
This compound treatment has been shown to inhibit several key oncogenic signaling pathways. The lack of available cholesterol due to disrupted transport affects receptor-mediated endocytosis and endosome trafficking.[1][5][6] This, in turn, leads to the inhibition of:
Inhibition of these pathways contributes to decreased cell proliferation, induction of apoptosis, and a G0-G1 phase cell cycle block.[6][9]
Q3: How quickly does this compound enter the cells?
Studies have shown that this compound is rapidly internalized by cells. In UACC 903 melanoma cells, approximately 60% of tritiated this compound was taken up within 30 minutes of treatment, which is consistent with its lysosomotropic properties.[4]
Q4: Is this compound-induced cell death dependent on caspases?
Early-stage cell death induced by this compound is a caspase-independent event.[1][4] The primary trigger for cell death is the accumulation of intracellular cholesterol.[1][4] Pre-treatment with a pan-caspase inhibitor, z-VAD-fmk, did not prevent this compound-induced cell death, confirming its caspase-independent nature.[4]
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected cytotoxicity.
-
Possible Cause 1: Suboptimal treatment duration.
-
Recommendation: The optimal treatment duration can vary between cell lines. Based on published data, significant effects on cell viability are typically observed after 24 hours of treatment.[4][9] It is recommended to perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the ideal endpoint for your specific cell line.
-
-
Possible Cause 2: Issues with this compound solution.
-
Recommendation: this compound is typically dissolved in DMSO.[6] Ensure the stock solution is properly prepared and stored. It is advisable to prepare fresh dilutions for each experiment.
-
-
Possible Cause 3: Cell density.
-
Recommendation: High cell density can sometimes affect drug efficacy. Ensure consistent cell seeding densities across experiments.
-
Issue 2: Difficulty in observing inhibition of signaling pathways.
-
Possible Cause 1: Incorrect timing of analysis.
-
Recommendation: The kinetics of pathway inhibition can differ. Inhibition of the PI3K/Akt and MAPK pathways has been observed as early as 3 to 6 hours post-treatment, while STAT3 pathway inhibition may be more pronounced at 12 hours or later.[7][8] Perform a time-course analysis (e.g., 3, 6, 12, 24 hours) to capture the peak inhibition of each pathway.
-
-
Possible Cause 2: Antibody quality.
-
Recommendation: Ensure that the primary and secondary antibodies used for Western blotting are validated and of high quality.
-
Issue 3: Unexpected morphological changes in cells.
-
Observation: Cells exhibit widespread vacuolization.[4]
-
Observation: Formation of membrane whorls and lipofuscin-like structures.[4]
Quantitative Data Summary
Table 1: Time-Dependent Inhibition of Signaling Pathways by this compound (3-6 µmol/L)
| Target Pathway | 3 hours | 6 hours | 12 hours | 24 hours |
| PI3K/Akt | Inhibition Observed[7][8] | Inhibition Observed[7][8] | Sustained Inhibition | Sustained Inhibition |
| MAPK | Inhibition Observed[7][8] | Inhibition Observed[7][8] | Sustained Inhibition | Sustained Inhibition |
| STAT3 | No significant inhibition | No significant inhibition | Inhibition Observed[7][8] | Sustained Inhibition[7][8] |
Table 2: Effect of this compound on Cell Viability and Proliferation (24-hour treatment)
| Cell Line | Assay | Effect |
| UACC 903 | MTS | Decreased Viability[9] |
| 1205 Lu | MTS | Decreased Viability[9] |
| UACC 903 | BrdU Incorporation | Decreased Proliferation[9] |
| 1205 Lu | BrdU Incorporation | Decreased Proliferation[9] |
Experimental Protocols
1. Cell Viability (MTS) Assay
-
Methodology:
-
Seed cells in a 96-well plate at the desired density.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of this compound or DMSO control for the desired duration (e.g., 24 hours).
-
Add MTS reagent to each well according to the manufacturer's protocol.
-
Incubate for the recommended time.
-
Measure the absorbance at the appropriate wavelength to determine cell viability.[4]
-
2. Western Blot Analysis of Signaling Pathways
-
Methodology:
-
Plate cells in 100-mm culture dishes and grow to 75-90% confluency.[4]
-
Treat cells with this compound or DMSO control for the specified time points (e.g., 3, 6, 12, 24 hours).[4]
-
Harvest cells in RIPA buffer containing protease and phosphatase inhibitors.[4]
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Separate protein lysates by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies against phosphorylated and total proteins of interest (e.g., Akt, Erk, STAT3).
-
Incubate with appropriate secondary antibodies.
-
Visualize and quantify protein bands.
-
3. Receptor-Mediated Endocytosis Assay
-
Methodology:
-
Seed cells in chamber slides.
-
Treat cells with this compound or DMSO control for 2 hours.[4]
-
Add Alexa Fluor 488-conjugated transferrin (5 µg/mL final concentration) and incubate for 30 minutes.[4]
-
Wash cells with PBS.
-
Fix cells with 4% paraformaldehyde for fluorescence microscopy or trypsinize for flow cytometry analysis.[4]
-
Visualizations
Caption: this compound's mechanism of action.
Caption: Recommended experimental workflow.
References
- 1. This compound mediates cancer cell death through inhibition of intracellular cholesterol transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Hydrochloride | 16496-99-4 | Benchchem [benchchem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound mediates cancer cell death through inhibition of intracellular cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Brief Overview of the Antitumoral Actions of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting Multiple Key Signaling Pathways in Melanoma using this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Addressing Leelamine-induced cellular stress in experimental models
Technical Support Center: Leelamine-Induced Cellular Stress
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for experiments involving this compound. It includes frequently asked questions, troubleshooting guides for common experimental issues, detailed protocols, and quantitative data summaries to facilitate the effective use of this compound in studying cellular stress.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a natural diterpene amine compound extracted from the bark of pine trees.[1][2] Its primary mechanism of action stems from its lysosomotropic properties. As a weakly basic amine, this compound accumulates in acidic organelles, particularly lysosomes.[3][4][5] This accumulation disrupts intracellular cholesterol transport, leading to cholesterol buildup within lysosomes and a deficit of free cholesterol in the cytoplasm.[4][5][6] This disruption of cholesterol homeostasis is the upstream event that triggers widespread cellular stress and inhibits multiple oncogenic signaling pathways.[5][6][7]
Q2: What type of cellular stress does this compound induce?
A2: this compound induces a multi-faceted cellular stress response, primarily initiated by lysosomal dysfunction. Key stress events include:
-
Lysosomal Stress: Accumulation of this compound alkalinizes the lysosome and disrupts its function, leading to the buildup of undigested materials, such as lipofuscin-like substances and membrane whorls.[3][4]
-
Inhibition of Autophagic Flux: By impairing lysosomal function, this compound blocks the final step of autophagy, where autophagosomes fuse with lysosomes to degrade their contents. This leads to an accumulation of autophagosomes.[3][4][5]
-
Disruption of Endocytosis: The altered cholesterol balance interferes with receptor-mediated endocytosis, affecting the internalization and signaling of receptor tyrosine kinases (RTKs).[3][4]
-
Downstream Signaling Inhibition: The disruption of cholesterol trafficking and endocytosis leads to the inhibition of critical cell survival signaling pathways, including PI3K/AKT, MAPK/ERK, and STAT3.[3][6][7]
Q3: How should this compound be prepared and stored for in vitro experiments?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a concentrated stock solution. For long-term storage, the stock solution should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low (typically <0.1%) to avoid solvent-induced toxicity.
Q4: Is this compound-induced cell death caspase-dependent or independent?
A4: Early-stage cell death induced by this compound is primarily a caspase-independent process.[3][4] This is linked to the disruption of lysosomal function and cholesterol accumulation. However, in some cancer cell types, prolonged treatment or higher concentrations can lead to the induction of apoptosis, which may involve caspase activation.[1][8]
Troubleshooting Guides
Problem 1: Inconsistent cell viability results after this compound treatment.
-
Possible Cause 1: this compound Precipitation.
-
Solution: Ensure the final DMSO concentration in your media is not causing this compound to precipitate. Visually inspect the culture medium for any signs of precipitation after adding the compound. If needed, gently warm the stock solution before dilution and ensure thorough mixing.
-
-
Possible Cause 2: Cell Density Variation.
-
Solution: Seed cells at a consistent density across all wells and plates. Cell confluence can significantly impact the cellular response to treatment. Perform a cell count before seeding to ensure uniformity.
-
-
Possible Cause 3: Fluctuation in Lysosomal pH.
-
Solution: The activity of this compound is dependent on the acidic environment of the lysosome. Co-treatment with agents that neutralize lysosomal pH, such as Bafilomycin A1 (BafA1), can protect cells from this compound-mediated death.[3] Ensure that other experimental variables are not unintentionally altering lysosomal pH.
-
Problem 2: Difficulty detecting inhibition of downstream signaling pathways (e.g., p-AKT, p-ERK).
-
Possible Cause 1: Incorrect Time Point.
-
Solution: The inhibition of signaling pathways like PI3K/AKT and MAPK can occur within 3 to 6 hours of treatment, while STAT3 inhibition may take longer (around 12 hours).[7] Perform a time-course experiment (e.g., 3, 6, 12, 24 hours) to determine the optimal time point for observing pathway inhibition in your specific cell model.
-
-
Possible Cause 2: Suboptimal this compound Concentration.
-
Solution: The effective concentration of this compound can vary significantly between cell lines. Perform a dose-response experiment to identify the concentration that effectively inhibits signaling without causing immediate, widespread cell death. Refer to the IC50 table below for guidance.
-
-
Possible Cause 3: Cholesterol Rescue Effect.
-
Solution: The inhibition of signaling is a direct consequence of cholesterol transport disruption.[3][5] If your culture medium is rich in cholesterol or if cells have high intrinsic cholesterol synthesis, the effect might be masked. Co-treatment with the cholesterol-depleting agent β-cyclodextrin can restore this compound-mediated signaling inhibition and confirm the mechanism.[3]
-
Problem 3: Observing high background or non-specific staining in lysosomal imaging.
-
Possible Cause 1: Dye Concentration or Incubation Time.
-
Solution: Optimize the concentration and incubation time for your lysosomal dye (e.g., LysoTracker). Excessive dye or prolonged incubation can lead to accumulation in non-lysosomal acidic compartments. Titrate the dye and perform a time-course to find the optimal signal-to-noise ratio.
-
-
Possible Cause 2: Cell Health.
-
Solution: Unhealthy or dying cells can exhibit altered lysosomal morphology and pH, leading to aberrant staining. Ensure you are imaging a healthy population of cells. Use a viability marker like DAPI or Propidium Iodide to exclude dead cells from your analysis.
-
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|
| UACC 903 | Melanoma | 1.2 - 2.1 | [6] |
| 1205 Lu | Melanoma | 1.8 - 2.9 | [6] |
| MDA-MB-231 | Breast Cancer | Not specified, but induces apoptosis | [1] |
| MCF-7 | Breast Cancer | Not specified, but induces apoptosis | [1] |
| LNCaP | Prostate Cancer | Not specified, but decreases mitotic activity | [1][8] |
| 22Rv1 | Prostate Cancer | Not specified, but decreases mitotic activity |[1][8] |
Table 2: Modulation of Key Cellular Processes and Proteins by this compound
| Process/Protein | Effect | Typical Concentration | Time Frame | Reference |
|---|---|---|---|---|
| Autophagic Flux | Inhibition (p62, LC3B-II accumulation) | 3-6 µM | 12-24 hours | [3][5] |
| Endocytosis | Inhibition | 3-5 µM | 2-4 hours | [3] |
| p-AKT (S473) | Decrease | 3-6 µM | 3-6 hours | [7][9] |
| p-ERK | Decrease | 3-6 µM | 3-6 hours | [7] |
| p-STAT3 (Y705) | Decrease | 3-6 µM | 12-24 hours | [7][9] |
| cMyc Expression | Downregulation | Not specified | Not specified |[10] |
Key Signaling Pathways & Experimental Workflows
Detailed Experimental Protocols
Protocol 1: Assessment of Lysosomal Integrity using Acridine Orange (AO) Staining
Acridine Orange is a fluorescent dye that accumulates in acidic compartments. In healthy lysosomes, it fluoresces red, while in the cytoplasm and nucleus, it fluoresces green. A decrease in red fluorescence or leakage of the dye into the cytoplasm (increased green fluorescence) can indicate lysosomal membrane permeabilization.
-
Cell Seeding: Seed cells on glass coverslips in a 12-well plate at a density that will result in 60-70% confluency on the day of the experiment.
-
Treatment: Treat cells with the desired concentrations of this compound for the appropriate duration. Include a positive control for lysosomal damage (e.g., L-leucyl-L-leucine methyl ester) and a vehicle control (DMSO).
-
Staining:
-
Prepare a 1 µg/mL working solution of Acridine Orange in complete cell culture medium.
-
Remove the treatment medium from the cells and wash once with 1x PBS.
-
Add the AO working solution to each well and incubate for 15 minutes at 37°C, protected from light.
-
-
Washing:
-
Remove the AO solution and wash the cells twice with 1x PBS to remove excess dye.
-
-
Imaging:
-
Immediately mount the coverslips on glass slides with a drop of PBS.
-
Visualize the cells using a fluorescence microscope with filters for green (Ex/Em ~502/525 nm) and red (Ex/Em ~460/650 nm) fluorescence.
-
Capture images from multiple random fields for each condition.
-
-
Analysis: Quantify the intensity of red and green fluorescence per cell using image analysis software (e.g., ImageJ). A decrease in the red/green fluorescence intensity ratio indicates a loss of lysosomal integrity.
Protocol 2: Western Blot Analysis of Autophagic Flux (p62 and LC3B)
This protocol measures the accumulation of p62/SQSTM1 and the conversion of LC3B-I to LC3B-II, which are hallmark indicators of autophagic flux inhibition.
-
Cell Culture and Treatment: Plate cells in 6-well plates and grow to 80-90% confluency. Treat with this compound at various concentrations and time points. Include a positive control for autophagy inhibition (e.g., Bafilomycin A1) and a vehicle control.
-
Cell Lysis:
-
Wash cells twice with ice-cold 1x PBS.
-
Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Transfer the supernatant to a new tube.
-
Determine the protein concentration of each sample using a BCA protein assay.
-
-
Sample Preparation:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane onto a 12-15% polyacrylamide gel.
-
Run the gel until adequate separation of LC3B-I and LC3B-II is achieved.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against p62 and LC3B overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
Also, probe for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Analysis: Quantify the band intensities. An increase in the ratio of LC3B-II to LC3B-I and an accumulation of p62 protein indicate a blockage in autophagic flux.
References
- 1. A Brief Overview of the Antitumoral Actions of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound mediates cancer cell death through inhibition of intracellular cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound mediates cancer cell death through inhibition of intracellular cholesterol transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. Identifying the structure-activity relationship of this compound necessary for inhibiting intracellular cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting Multiple Key Signaling Pathways in Melanoma using this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. oaepublish.com [oaepublish.com]
Leelamine Technical Support Center: Troubleshooting and FAQs
Welcome to the technical support center for Leelamine. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound in stock solutions and ensuring the integrity of their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is soluble in several organic solvents. For optimal stability and compatibility with most cell culture media, we recommend using dimethyl sulfoxide (DMSO), ethanol, or dimethylformamide (DMF).[1][2]
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: To minimize degradation, this compound stock solutions should be stored at low temperatures and protected from light. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
Q3: Should I use this compound free base or this compound hydrochloride salt?
A3: For enhanced stability in stock solutions, the hydrochloride (HCl) salt of this compound is generally recommended. The protonated amine group in the HCl salt is less susceptible to oxidation, a common degradation pathway for amines.[1][3]
Q4: What are the likely causes of this compound degradation in my stock solution?
A4: The primary causes of this compound degradation in solution are oxidation, exposure to light (photodegradation), and repeated freeze-thaw cycles. This compound, being a primary amine, is susceptible to oxidation.[1]
Q5: How can I tell if my this compound stock solution has degraded?
A5: Visual indicators of degradation can include a change in the color of the solution or the appearance of precipitates. However, the absence of these signs does not guarantee stability. The most reliable method to assess degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitate forms in the stock solution upon storage at low temperatures. | The concentration of this compound may exceed its solubility limit in the chosen solvent at the storage temperature. | Gently warm the solution to room temperature and vortex to redissolve the precipitate before use. If the issue persists, consider preparing a more dilute stock solution. |
| Loss of biological activity in experiments. | This compound may have degraded due to improper storage or handling. | Prepare a fresh stock solution from solid this compound. Verify the concentration and purity of the new stock solution using a stability-indicating analytical method like HPLC. |
| Inconsistent experimental results. | This could be due to the use of a degraded stock solution or variability introduced by repeated freeze-thaw cycles. | Aliquot stock solutions into single-use vials to minimize freeze-thaw cycles. Always use a fresh aliquot for each experiment. |
| Discoloration of the stock solution. | This is often a sign of oxidation or other chemical degradation. | Discard the discolored solution and prepare a fresh stock solution. To prevent oxidation, consider using degassed solvents and storing aliquots under an inert gas like argon or nitrogen. |
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | ≥ 100 mM | [4] |
| Ethanol | ≥ 100 mM | [4] |
| DMF | Data not available |
Table 2: Recommended Storage Conditions for this compound Stock Solutions
| Storage Temperature | Duration | Recommendations | Reference |
| -20°C | Short-term (up to 1 month) | Aliquot in single-use vials. Protect from light. | [4] |
| -80°C | Long-term (up to 6 months) | Aliquot in single-use vials. Protect from light. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (free base or HCl salt)
-
Anhydrous DMSO, ethanol, or DMF (high purity, sterile-filtered)
-
Sterile, amber-colored polypropylene or glass vials
-
Calibrated balance and pipettes
-
-
Procedure:
-
Allow the solid this compound to equilibrate to room temperature before opening the container.
-
Weigh the desired amount of this compound in a sterile vial.
-
Add the appropriate volume of the chosen solvent to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (up to 37°C) may be applied if necessary.
-
Aliquot the stock solution into single-use, light-protected vials.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Assessment of this compound Stability by HPLC
This protocol provides a general framework for a stability-indicating HPLC method. Method optimization will be required.
-
Instrumentation and Columns:
-
HPLC system with a UV or photodiode array (PDA) detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
-
Mobile Phase (example):
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Use a gradient elution to separate this compound from its potential degradation products.
-
-
Chromatographic Conditions (example):
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 30°C
-
Detection wavelength: 210-280 nm (monitor at a wavelength where this compound has maximum absorbance)
-
-
Sample Preparation:
-
Dilute the this compound stock solution to a suitable concentration (e.g., 10 µg/mL) with the initial mobile phase composition.
-
-
Analysis:
-
Inject the diluted sample and monitor the chromatogram for the appearance of new peaks or a decrease in the area of the this compound peak over time. The percentage of degradation can be calculated by comparing the peak area of this compound in a fresh sample versus a stored sample.
-
Visualizations
Caption: Inferred primary degradation pathway of this compound.
Caption: Experimental workflow for assessing this compound stability.
Caption: Troubleshooting decision tree for this compound stock solution issues.
References
Technical Support Center: Managing Leelamine Toxicity in Normal Versus Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for experiments involving Leelamine. Below you will find troubleshooting guides and frequently asked questions to address specific issues you might encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a lipophilic diterpene amine derived from the bark of pine trees. Its primary mechanism of action is attributed to its lysosomotropic properties. As a weakly basic amine, it accumulates in acidic organelles like lysosomes. This accumulation disrupts intracellular cholesterol transport, leading to a cascade of downstream effects, including the inhibition of key oncogenic signaling pathways.[1][2]
Q2: Why does this compound show differential toxicity between normal and cancer cell lines?
A2: this compound has been shown to be 3- to 5-fold more effective at inducing cell death in cancer cell lines, such as melanoma, compared to normal cells.[3] This selectivity is thought to be due to cancer cells' increased reliance on the signaling pathways that are inhibited by this compound's disruption of cholesterol homeostasis. Additionally, this compound inhibits cellular endocytosis more potently in cancer cells, requiring a 3-fold higher concentration to achieve a similar effect in normal cells.[3]
Q3: What are the major signaling pathways affected by this compound treatment?
A3: this compound treatment leads to the inhibition of several critical signaling pathways that are often constitutively active in cancer cells and are important for their survival and proliferation. These include the PI3K/Akt, MAPK, and STAT3 signaling cascades.[3][4][5] The inhibition of these pathways is a downstream consequence of the disruption of receptor-mediated endocytosis caused by cholesterol accumulation.[2][3]
Q4: Does this compound induce apoptosis?
A4: The initial phase of this compound-mediated cell death is a caspase-independent process.[2][3] However, longer exposure can lead to increased apoptosis.[5] this compound treatment has been shown to decrease the mitochondrial membrane potential in a time- and dose-dependent manner, suggesting the involvement of mitochondria in the cell death process.[3] In some cancer cell lines, like breast cancer, this compound-induced cell death is mediated by the activation of Bax and Bak.[1]
Q5: What is the expected IC50 value for this compound in my cell line?
A5: The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the cell line. It is crucial to perform a dose-response experiment to determine the IC50 in your specific model. For reference, reported IC50 values for some cell lines are summarized in the table below.
Quantitative Data Summary
Table 1: this compound IC50 Values in Various Cell Lines
| Cell Line | Cell Type | IC50 (µmol/L) | Reference |
| UACC 903 | Melanoma | ~2 | [5] |
| 1205 Lu | Melanoma | ~2 | [5] |
| FF2441 | Normal Fibroblasts | ~9.3 | [5] |
| MCF-10A | Normal Mammary Epithelial | Resistant | [1] |
| MDA-MB-231 | Breast Cancer | Dose-dependent apoptosis | [1] |
| MCF-7 | Breast Cancer | Dose-dependent apoptosis | [1] |
| SUM159 | Breast Cancer | Dose-dependent apoptosis | [1] |
| LNCaP | Prostate Cancer | Dose-dependent apoptosis | [1] |
| C4-2B | Prostate Cancer | Dose-dependent apoptosis | [1] |
| 22Rv1 | Prostate Cancer | Dose-dependent apoptosis | [1] |
Troubleshooting Guides
Issue 1: High variability in cytotoxicity assay results between experiments.
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Ensure a homogenous cell suspension before and during plating. Gently swirl the cell suspension frequently to prevent cell settling. Use a consistent, optimized cell number for your specific cell line and plate format.
-
-
Possible Cause: this compound precipitation.
-
Solution: Visually inspect the wells after adding this compound. Prepare fresh dilutions from a stock solution for each experiment. Ensure the final solvent concentration (e.g., DMSO) is consistent and non-toxic to the cells.
-
-
Possible Cause: Variation in cell passage number.
-
Solution: Use cells within a consistent and low passage number range. High-passage cells can exhibit altered growth rates and drug sensitivity.
-
Issue 2: No significant difference in toxicity between normal and cancer cell lines.
-
Possible Cause: Suboptimal this compound concentration range.
-
Solution: Perform a broad dose-response curve (e.g., 0.1 µM to 100 µM) to identify the optimal concentration range that shows a differential effect.
-
-
Possible Cause: Cell lines may have inherent resistance mechanisms.
-
Solution: Investigate the expression levels of key proteins in the PI3K/Akt, MAPK, and STAT3 pathways in your cell lines. Cells with lower baseline activation of these pathways may be less sensitive to this compound.
-
-
Possible Cause: Incorrect incubation time.
-
Solution: Optimize the incubation time. While initial effects can be seen within hours, differential toxicity may become more apparent after 24, 48, or 72 hours of treatment.
-
Issue 3: Inconsistent results in Western blot analysis of signaling pathways.
-
Possible Cause: Variation in protein loading.
-
Solution: Use a reliable loading control (e.g., α-Enolase, GAPDH, or β-actin) to normalize your data. Perform a total protein quantification assay (e.g., BCA) to ensure equal protein loading.
-
-
Possible Cause: Timing of cell lysis after treatment.
-
Solution: The inhibition of different signaling pathways can occur at different time points. For example, inhibition of PI3K and MAPK pathways can be observed as early as 3 to 6 hours, while STAT3 pathway inhibition may take 12 hours or longer.[4][5] Perform a time-course experiment to determine the optimal time point for observing the desired effect.
-
-
Possible Cause: Antibody quality.
-
Solution: Use validated antibodies specific for the phosphorylated and total forms of your target proteins. Titrate your antibodies to determine the optimal concentration for your experimental setup.
-
Experimental Protocols
Cell Viability (MTS) Assay
This protocol is for determining the cytotoxic effects of this compound on cell viability.
Materials:
-
96-well cell culture plates
-
Cells of interest (normal and cancer cell lines)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTS reagent (e.g., Promega CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. The final DMSO concentration should be below 0.1%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO₂ incubator.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the no-cell control from all other values. Calculate cell viability as a percentage of the vehicle-treated control.
Evaluation of Endocytosis (Transferrin Uptake Assay)
This protocol measures the effect of this compound on receptor-mediated endocytosis.[3]
Materials:
-
Chamber slides or 6-well plates
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
Alexa Fluor 488-conjugated transferrin
-
Phosphate-buffered saline (PBS)
-
4% paraformaldehyde in PBS
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Seeding: Seed cells into chamber slides or a 6-well plate and grow to 75-90% confluency.
-
This compound Treatment: Treat the cells with the desired concentrations of this compound for 2 hours.
-
Transferrin Incubation: Add Alexa Fluor 488-conjugated transferrin to a final concentration of 5 µg/mL and incubate for 30 minutes.
-
Washing: Wash the cells with PBS to remove unbound transferrin.
-
Analysis:
-
For Fluorescence Microscopy: Fix the cells with 4% paraformaldehyde for 15 minutes, wash with PBS, and mount the slides for imaging.
-
For Flow Cytometry: Trypsinize the cells, collect them by centrifugation, and resuspend in PBS for analysis.
-
Western Blot Analysis of Signaling Pathways
This protocol is for assessing the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt, MAPK, and STAT3 pathways.
Materials:
-
6-well plates
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
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Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
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Primary antibodies (e.g., phospho-Akt, total Akt, phospho-ERK, total ERK, phospho-STAT3, total STAT3, and a loading control like α-Enolase)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with this compound at various concentrations for the desired time points (e.g., 3, 6, 12, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein (e.g., 20-30 µg) and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an ECL substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.
Visualizations
Caption: this compound's mechanism of action in cancer cells.
Caption: General experimental workflow for studying this compound.
Caption: A logical approach to troubleshooting inconsistent results.
References
Best practices for long-term storage of Leelamine
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of Leelamine. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for long-term storage of this compound?
A1: The optimal long-term storage temperature for this compound depends on its form (solid vs. solution) and whether it is the free base or a salt, such as this compound hydrochloride. For solid forms, storage at room temperature is generally acceptable for up to two years.[1] However, for maximum stability, especially for the hydrochloride salt, storage at -20°C is recommended and can extend stability to four years or more.[2] Solutions of this compound should be stored at -20°C for short-term use (up to one month) and at -80°C for long-term storage.[3]
Q2: How should I prepare and store this compound solutions?
A2: this compound is soluble in organic solvents such as ethanol, DMSO, and DMF.[1][2] To prepare a stock solution, dissolve the solid this compound in the desired solvent. For long-term storage, it is best practice to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can lead to degradation. Store these aliquots in tightly sealed vials at -20°C or -80°C. Before use, allow the vial to equilibrate to room temperature for at least 60 minutes before opening to prevent condensation.
Q3: What are the signs of this compound degradation?
A3: Visual signs of degradation in solid this compound can include a change in color or the appearance of clumping. For solutions, precipitation or a color change may indicate degradation or contamination. If you suspect degradation, it is recommended to verify the compound's integrity using analytical methods such as HPLC or mass spectrometry before proceeding with experiments.
Q4: Is this compound sensitive to light or air?
A4: While specific data on light and air sensitivity of this compound is not extensively reported, it is a general best practice for all research compounds to be stored in tightly sealed containers and protected from light, especially for long-term storage.[4] Exposure to air can lead to oxidation, and light can cause photodegradation of certain chemical structures.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Unexpected or inconsistent experimental results. | Degradation of this compound due to improper storage. | Verify the integrity of your this compound stock. If degradation is suspected, use a fresh, properly stored sample. Ensure solutions are not subjected to multiple freeze-thaw cycles. |
| Inaccurate concentration of this compound solution. | Re-verify the calculations and preparation of your stock solution. If possible, confirm the concentration using a spectrophotometer or other quantitative methods. | |
| Precipitation observed in this compound solution upon thawing. | The solution may be supersaturated, or the solubility has decreased at lower temperatures. | Gently warm the solution to room temperature and vortex to redissolve the precipitate. If the issue persists, consider preparing a fresh solution at a slightly lower concentration. |
| Difficulty dissolving solid this compound. | Use of an inappropriate solvent or insufficient mixing. | Ensure you are using a recommended solvent such as ethanol, DMSO, or DMF.[1][2] Use of a vortex mixer or sonication can aid in dissolution. |
Data Presentation: Long-Term Storage Recommendations
| Form | Storage Temperature | Expected Stability | Container | Notes |
| This compound (solid, free base) | Room Temperature | ≥ 2 years[1] | Tightly sealed, light-resistant vial | For extended stability, consider storage at -20°C. |
| This compound hydrochloride (solid) | -20°C | ≥ 4 years[2] | Tightly sealed, light-resistant vial | |
| This compound Solution (in organic solvent) | -20°C | Up to 1 month | Tightly sealed aliquots | Avoid repeated freeze-thaw cycles. |
| This compound Solution (in organic solvent) | -80°C | > 1 month | Tightly sealed aliquots | Recommended for long-term storage of solutions. |
Experimental Protocols
Protocol 1: Assessment of this compound's Effect on Cell Viability
This protocol is designed to determine the cytotoxic effects of this compound on a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., UACC-903 melanoma cells)[5]
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT or similar cell viability reagent
-
Plate reader
Methodology:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium from the stock solution.
-
Remove the old medium from the cells and add the this compound-containing medium to the respective wells. Include a vehicle control (medium with DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Western Blot Analysis of this compound-Induced Signaling Pathway Inhibition
This protocol outlines the steps to investigate the effect of this compound on key signaling proteins like p-Akt, p-ERK, and p-STAT3.[6][7]
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-p-STAT3, anti-STAT3, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Methodology:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound for the desired time (e.g., 3-24 hours).[7]
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
Visualizations
Caption: this compound's mechanism of action, inhibiting key survival pathways.
Caption: Workflow for Western blot analysis of this compound's effects.
References
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound hydrochloride|16496-99-4|MSDS [dcchemicals.com]
- 4. diplomatacomercial.com [diplomatacomercial.com]
- 5. This compound mediates cancer cell death through inhibition of intracellular cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Multiple Key Signaling Pathways in Melanoma using this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Interpreting vacuolization in cells treated with Leelamine
Welcome to the Technical Support Center for Leelamine-related research. This guide is designed for researchers, scientists, and drug development professionals to help interpret the cellular phenomenon of vacuolization following this compound treatment.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it cause vacuolization in cells?
This compound is a weakly basic diterpene amine derived from pine bark that exhibits anticancer properties.[1] It is a lysosomotropic agent, meaning that due to its chemical nature (pKa of 9.9), it passively crosses cell membranes and becomes protonated and trapped within acidic cellular compartments, primarily late endosomes and lysosomes.[1][2][3][4][5] This accumulation is the primary driver of the observed cellular vacuolization.[2][5][6] Pre-treatment with agents that neutralize lysosomal acidity, such as V-ATPase inhibitors (e.g., Bafilomycin A1), can suppress this compound-induced vacuolization.[2][5]
Q2: What is the specific molecular mechanism that leads to the formation of these vacuoles?
The core mechanism is the inhibition of intracellular cholesterol transport.[2][3][4] this compound's accumulation within lysosomes disrupts their function, specifically blocking the egress of free cholesterol from the lysosome to the cytoplasm.[1][3] This leads to a massive build-up of unesterified cholesterol within the late endosomal/lysosomal compartments, a phenotype that mimics the lysosomal storage disorder Niemann-Pick Disease Type C (NPC).[3][7] These cholesterol-engorged organelles are the vacuoles visible under a microscope.[2][7]
Q3: What is the nature of the vacuoles observed after this compound treatment?
The vacuoles are derived from the endo-lysosomal system. Electron microscopy reveals that these structures contain accumulated lipofuscin-like material (undegraded waste), web-like membrane whorls, and autophagosomes.[2][4] this compound blocks autophagic flux, which is the process of degrading cellular components via autophagy.[2][3] This blockage prevents the fusion of autophagosomes with lysosomes, causing them to accumulate and contribute to the vacuolated phenotype.[2]
Q4: How does this compound-induced vacuolization relate to cell death?
The vacuolization is a direct precursor to a specific form of cell death. The massive accumulation of cholesterol is the primary trigger for a caspase-independent cell death pathway.[2][4] This is not a classical apoptotic pathway. The disruption of cholesterol homeostasis has significant downstream consequences, including the inhibition of crucial pro-survival signaling pathways like PI3K/AKT, MAPK, and STAT3, which further contributes to cell death.[2][5][8][9] Importantly, depleting cellular cholesterol (e.g., using β-cyclodextrin) can attenuate this compound-induced cell death.[2][4][7]
Section 2: Troubleshooting Guide
Issue 1: Excessive cell death is observed with minimal vacuolization.
-
Possible Cause: The concentration of this compound may be too high for the specific cell line being used. Different cell lines exhibit varying sensitivities.
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Test a wide range of this compound concentrations (e.g., from 1 µM to 50 µM) to determine the optimal concentration that induces significant vacuolization without immediate, widespread cell lysis.
-
Reduce Incubation Time: High concentrations can cause rapid cell death. Try a shorter incubation period (e.g., 6-12 hours) to observe vacuolization before the cells die.
-
Check Cell Confluency: Ensure cells are in a healthy, logarithmic growth phase and are not overly confluent, as stressed cells may be more susceptible to drug-induced toxicity.[10]
-
Issue 2: No or minimal vacuolization is observed at expected concentrations.
-
Possible Cause 1: The cell line may be resistant or the drug may be inactive.
-
Troubleshooting Steps:
-
Verify Drug Activity: Test the compound on a sensitive, previously validated cell line (e.g., UACC 903 melanoma cells) to confirm its activity.[2]
-
Check Culture Media pH: this compound's activity is dependent on an acidic lysosomal pH. Ensure your culture medium is not abnormally alkaline, which could potentially buffer the lysosomal compartment.
-
-
Possible Cause 2: The observation method is not sensitive enough.
-
Troubleshooting Steps:
-
Use Staining Reagents: Enhance visualization by staining with Neutral Red, a dye that accumulates in lysosomes and will highlight the vacuoles.
-
Confirm Cholesterol Accumulation: Use Filipin staining, which specifically binds to unesterified cholesterol, to confirm that the drug is causing the expected molecular effect even if morphological changes are subtle.
-
Issue 3: How can I differentiate this compound-induced vacuoles from vacuoles caused by other stressors or pure autophagy?
-
This compound-induced vacuoles have a specific origin. They are characterized by the co-accumulation of cholesterol and markers of blocked autophagy.
-
Experimental Differentiation:
-
Cholesterol Staining: Stain with Filipin. A strong positive signal within the vacuoles is a hallmark of this compound's mechanism.[7] Vacuoles from other stressors (e.g., osmotic stress) will not be enriched with cholesterol.
-
Autophagy Flux Assay: Use an autophagy flux marker (e.g., tandem mRFP-GFP-LC3). In this compound-treated cells, you will see an accumulation of yellow puncta (autophagosomes), indicating a block in fusion with lysosomes. In contrast, starvation-induced autophagy (functional flux) will result in predominantly red puncta (autolysosomes).
-
Use Inhibitors: As a control, co-treat with Bafilomycin A1. If the vacuolization is prevented, it confirms its dependence on lysosomal acidity, a key feature of this compound's action.[2][5]
-
Section 3: Data Presentation
Table 1: Representative Dose-Response to this compound in Melanoma Cells (UACC 903)
| This compound Conc. (µM) | Incubation Time (h) | Observation | Effect on Signaling Pathways |
| 3 - 6 | 3 - 6 | Widespread cellular vacuolization visible by light microscopy.[2] Accumulation of cholesterol detected by Filipin staining.[7] | Inhibition of PI3K/AKT and MAPK pathways begins.[8][9] |
| 3 - 6 | 12 - 24 | Vacuolization persists, followed by signs of cell death (rounding, blebbing).[2] | Sustained inhibition of PI3K/AKT and MAPK pathways; inhibition of STAT3 pathway becomes evident.[8][9] |
| > 10 | 24 | Significant increase in cell death.[2] | Strong inhibition of all three pathways (PI3K/AKT, MAPK, STAT3).[5][11] |
Section 4: Key Experimental Protocols
Protocol: Assessment of Lysosomal Cholesterol Accumulation via Filipin Staining
This protocol is adapted for cultured adherent cells in a 96-well plate format.[12][13][14]
-
Cell Seeding: Seed cells onto a 96-well clear-bottom, black-walled plate and allow them to adhere overnight.
-
Treatment: Treat cells with the desired concentrations of this compound (and controls) for the specified duration (e.g., 6-24 hours). Include a vehicle control (e.g., DMSO).
-
Fixation: Carefully remove the culture medium. Fix the cells by adding 100 µL of 4% Paraformaldehyde (PFA) in PBS to each well and incubate for 20-60 minutes at room temperature.
-
Washing: Aspirate the PFA and wash the cells 3 times with PBS.
-
Quenching (Optional but Recommended): To reduce background from unreacted PFA, add 100 µL of 1.5 mg/mL glycine in PBS to each well and incubate for 10 minutes at room temperature. Wash 3 times with PBS.
-
Staining: Prepare the Filipin III working solution at 0.05 mg/mL in PBS containing 10% Fetal Bovine Serum (FBS). Protect the solution from light. Add 50-100 µL of the working solution to each well and incubate for 2 hours at room temperature in the dark.
-
Final Wash: Aspirate the Filipin solution and wash the cells 3 times with PBS.
-
Imaging: Immediately visualize the cells using a fluorescence microscope with a UV filter set (Excitation: ~340-380 nm, Emission: ~385-470 nm). Filipin photobleaches very rapidly, so images should be captured promptly.
Protocol: Quantification of Vacuolization and Viability via Neutral Red Uptake Assay
This assay quantifies viable cells based on their ability to incorporate and retain the Neutral Red dye within their lysosomes.[15][16][17][18] A decrease in Neutral Red uptake reflects either cell death or compromised lysosomal function.
-
Cell Seeding & Treatment: Seed cells in a 96-well plate and treat with this compound as described above.
-
Prepare Neutral Red Medium: The day before the assay, dilute a Neutral Red stock solution (e.g., 4 mg/mL) 1:100 in complete culture medium to a final concentration of 40 µg/mL. Incubate this medium overnight in the cell culture incubator to allow the dye to equilibrate. Before use, centrifuge the medium to pellet any dye crystals.[16]
-
Dye Incubation: Remove the drug-containing medium from the cells. Add 100 µL of the pre-warmed Neutral Red medium to each well. Incubate for 2-3 hours at 37°C. During this time, viable cells will take up the dye into their lysosomes.
-
Wash: Aspirate the dye medium and wash the cells once with 150 µL of PBS to remove unincorporated dye.
-
Dye Extraction (Destain): Add 150 µL of destain solution (e.g., 50% ethanol, 49% deionized water, 1% glacial acetic acid) to each well.[15]
-
Solubilization: Place the plate on a plate shaker for 10 minutes to fully extract the dye from the cells and form a homogenous solution.
-
Quantification: Measure the absorbance (Optical Density) at 540 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Section 5: Diagrams of Pathways and Workflows
Caption: Mechanism of this compound-induced vacuolization and cell death.
Caption: Experimental workflow for assessing this compound's effects.
Caption: Troubleshooting flowchart for common experimental issues.
References
- 1. A Brief Overview of the Antitumoral Actions of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound mediates cancer cell death through inhibition of intracellular cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identifying the structure-activity relationship of this compound necessary for inhibiting intracellular cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound mediates cancer cell death through inhibition of intracellular cholesterol transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Targeting Multiple Key Signaling Pathways in Melanoma using this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. zenodo.org [zenodo.org]
- 13. tabaslab.com [tabaslab.com]
- 14. abcam.cn [abcam.cn]
- 15. qualitybiological.com [qualitybiological.com]
- 16. re-place.be [re-place.be]
- 17. researchgate.net [researchgate.net]
- 18. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Ensuring consistent results in Leelamine-based studies
Welcome to the technical support center for Leelamine-based studies. This resource is designed to assist researchers, scientists, and drug development professionals in achieving consistent and reliable results in their experiments involving this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to support your research.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
Issue 1: Inconsistent or No Observed Effect of this compound on Cultured Cells
-
Question: I am not observing the expected cytotoxic or signaling effects of this compound on my cancer cell lines. What could be the reason?
-
Answer: Several factors can contribute to a lack of response to this compound treatment. Consider the following troubleshooting steps:
-
This compound Stock Solution:
-
Solubility: this compound is soluble in DMF (30 mg/ml), DMSO (30 mg/ml), and Ethanol (100 mg/ml).[1] Ensure your stock solution is fully dissolved. Precipitates can lead to inaccurate dosing.
-
Storage: Store stock solutions at -20°C for long-term use and at 4°C for frequent use, protected from light. Repeated freeze-thaw cycles should be avoided.
-
Freshness: Prepare fresh dilutions in culture media for each experiment. This compound's stability in aqueous media over long periods can be a concern.
-
-
Cell Culture Conditions:
-
pH of Media: this compound is a weakly basic amine and its uptake is dependent on the pH gradient between the cytoplasm and acidic organelles.[2][3] Variations in the pH of your culture media can affect its activity. Ensure your media is properly buffered and fresh.
-
Cell Density: Plate cells at a consistent density for all experiments. Overly confluent or sparse cultures can respond differently to treatment.
-
Serum Concentration: Components in fetal bovine serum (FBS) can sometimes interact with compounds. If you are observing inconsistencies, consider testing the effect of different serum concentrations.
-
-
Lysosomotropic Properties:
-
Cellular Vacuolization: this compound's accumulation in lysosomes can cause the formation of cytoplasmic vacuoles.[2][4] This is a characteristic effect of lysosomotropic agents. If you do not observe this, it might indicate a problem with compound uptake or concentration.
-
Lysosomal pH: The activity of this compound is dependent on the acidic environment of lysosomes.[3] Co-treatment with agents that alter lysosomal pH, such as chloroquine, may affect this compound's efficacy and can be used as a positive control for lysosomotropic effects.[2]
-
-
Issue 2: High Variability in Cell Viability Assay Results
-
Question: My MTS/MTT assay results show high variability between replicates and experiments. How can I improve consistency?
-
Answer: High variability in cell viability assays can be frustrating. Here are some tips to improve the consistency of your results:
-
Assay Protocol:
-
Consistent Incubation Times: Ensure that the incubation time with both this compound and the viability reagent (MTS/MTT) is consistent across all plates and experiments.[5][6]
-
Proper Mixing: After adding the viability reagent and the solubilization solution (for MTT), ensure the plates are gently mixed to get a homogenous solution before reading the absorbance.
-
Background Control: Always include wells with media and the viability reagent but no cells to subtract the background absorbance.[6]
-
-
This compound Dilution:
-
Serial Dilutions: Prepare serial dilutions of this compound carefully. Minor errors in dilution can lead to significant differences in the final concentration.
-
Vehicle Control: Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells, including the untreated control. High concentrations of DMSO can be toxic to cells.
-
-
Plate Reader Settings:
-
Wavelength: Use the correct wavelength for absorbance reading (e.g., ~490 nm for MTS and ~570 nm for MTT).[5]
-
Shaking: Use a plate shaker for a short duration before reading to ensure a uniform color distribution.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the primary mechanism of action of this compound?
-
A1: this compound is a lysosomotropic agent. As a weakly basic amine, it accumulates in acidic organelles like lysosomes.[2][3][7] This accumulation disrupts intracellular cholesterol transport, leading to cholesterol accumulation within lysosomes.[8] The disruption of cholesterol homeostasis, in turn, inhibits key oncogenic signaling pathways such as PI3K/AKT, MAPK, and STAT3, ultimately leading to cancer cell death.[1][9][10]
-
-
Q2: How should I prepare this compound for in vitro experiments?
-
A2: this compound is soluble in ethanol, DMSO, and DMF.[1] For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO (e.g., 10-30 mg/ml) and then dilute it to the final working concentration in the cell culture medium.[7] It is crucial to ensure that the final concentration of DMSO in the medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
-
Q3: What are the typical concentrations of this compound used in cell culture?
-
A3: The effective concentration of this compound can vary depending on the cell line. For melanoma cell lines like UACC 903 and 1205 Lu, IC50 values are in the low micromolar range (e.g., 1-3 µM).[11][12] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
-
-
Q4: Is this compound-induced cell death apoptotic?
-
Q5: Are there any visible morphological changes in cells treated with this compound?
-
A5: Yes, a common morphological change observed in cells treated with this compound is the formation of cytoplasmic vacuoles.[2] This is a consequence of its lysosomotropic nature and the accumulation of the compound in lysosomes.
-
Quantitative Data
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| UACC 903 | Melanoma | ~1.2 - 2.1 | [11][12] |
| 1205 Lu | Melanoma | ~1.8 - 2.9 | [11][12] |
| LNCaP | Prostate Cancer | 2.5 - 5 (effective concentration) | [10] |
| 22Rv1 | Prostate Cancer | 2.5 - 5 (effective concentration) | [10] |
| MDA-MB-231 | Breast Cancer | Dose-dependent apoptosis observed | [7] |
| MCF-7 | Breast Cancer | Dose-dependent apoptosis observed | [7] |
| SUM159 | Breast Cancer | Dose-dependent apoptosis observed | [7] |
Experimental Protocols
1. Cell Viability (MTS) Assay
This protocol is for assessing the effect of this compound on the viability of adherent or suspension cells in a 96-well format.
-
Materials:
-
96-well clear flat-bottom plates
-
This compound stock solution (in DMSO)
-
Cell culture medium
-
MTS reagent
-
Multi-well spectrophotometer (ELISA reader)
-
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow cells to attach.
-
Prepare serial dilutions of this compound in culture medium from your stock solution.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and untreated control wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a multi-well spectrophotometer.[5]
-
Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance.
-
2. Western Blot Analysis of PI3K/AKT Pathway
This protocol describes how to assess the phosphorylation status of AKT, a key component of the PI3K/AKT signaling pathway, following this compound treatment.
-
Materials:
-
6-well plates
-
This compound stock solution (in DMSO)
-
Cell culture medium
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total-AKT, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound or vehicle control for the specified time (e.g., 3-24 hours).[9]
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer to each well. Scrape the cells and collect the lysate.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Normalize the protein concentrations for all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel and run the gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-AKT) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
To probe for total AKT or the loading control, the membrane can be stripped and re-probed following the antibody manufacturer's protocol.
-
3. In Vivo Tumor Xenograft Study in Mice
This protocol provides a general outline for assessing the in vivo efficacy of this compound in a mouse xenograft model. All animal procedures must be approved by the institution's Animal Care and Use Committee.
-
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Cancer cells for injection (e.g., UACC 903 melanoma cells)
-
This compound for injection (formulated in a suitable vehicle, e.g., DMSO or a microemulsion)[13]
-
Calipers for tumor measurement
-
Anesthetic and euthanasia agents
-
-
Procedure:
-
Subcutaneously inject cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.
-
Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).
-
Randomize the mice into control and treatment groups.
-
Administer this compound or vehicle control to the mice via the desired route (e.g., intraperitoneal injection or oral gavage). A typical dose might be 2.5-7.5 mg/kg body weight daily.[13][14]
-
Monitor the health of the mice and measure tumor volume with calipers regularly (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Continue treatment for the predetermined duration (e.g., 3-4 weeks).[14]
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, or western blotting).
-
Monitor for any signs of toxicity by recording body weight throughout the study and, if necessary, by collecting blood for analysis of organ function markers.[7]
-
Visualizations
Caption: this compound's mechanism of action on key signaling pathways.
Caption: General experimental workflow for this compound studies.
Caption: Troubleshooting logic for inconsistent this compound results.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound mediates cancer cell death through inhibition of intracellular cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Hydrochloride | 16496-99-4 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. broadpharm.com [broadpharm.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. A Brief Overview of the Antitumoral Actions of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound mediates cancer cell death through inhibition of intracellular cholesterol transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting Multiple Key Signaling Pathways in Melanoma using this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oaepublish.com [oaepublish.com]
- 11. Identifying the structure-activity relationship of this compound necessary for inhibiting intracellular cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oncotarget.com [oncotarget.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Leelamine's Effect on Autophagic Flux Markers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Leelamine in studies involving autophagic flux. The information is tailored for scientists and drug development professionals investigating the effects of this compound on key autophagy markers, LC3B and p62.
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of this compound on LC3B and p62 protein levels?
A1: this compound is a lysosomotropic agent, meaning it accumulates in acidic organelles like lysosomes.[1][2] This accumulation disrupts lysosomal function, leading to an inhibition of autophagic flux.[2][3][4][5] Consequently, you should expect to see an accumulation of both the lipidated form of LC3B (LC3-II) and the autophagy substrate p62 (also known as SQSTM1).[2][4][5] This is because the final degradation step of autophagy is blocked.
Q2: If I see an increase in LC3-II, doesn't that mean autophagy is induced?
A2: Not necessarily. An increase in LC3-II can indicate either an induction of autophagosome formation or a blockage in their degradation.[6] This is a critical point in autophagy research. To distinguish between these two possibilities, it is essential to perform an autophagic flux assay.[7]
Q3: How does an autophagic flux assay work?
A3: An autophagic flux assay helps to measure the rate of autophagosome degradation.[7] The most common method involves treating cells with your compound of interest (e.g., this compound) in the presence and absence of a lysosomal inhibitor, such as Bafilomycin A1 or Chloroquine.[8] These inhibitors block the final degradation step of autophagy. If your compound is a true autophagy inducer, you will see a further increase in LC3-II levels in the presence of the lysosomal inhibitor compared to the inhibitor alone. If your compound, like this compound, is an inhibitor of autophagic flux, you will likely see little to no further increase in LC3-II accumulation when a lysosomal inhibitor is added, as the pathway is already blocked.
Q4: Why do p62 levels also increase with this compound treatment?
A4: p62 is a cargo receptor that binds to ubiquitinated proteins and targets them for degradation by autophagy. During this process, p62 itself is also degraded. Therefore, when autophagic flux is inhibited by this compound, the degradation of p62 is blocked, leading to its accumulation.[2][4] An increase in p62 levels is a strong indicator of impaired autophagic clearance.
Troubleshooting Guides
Problem 1: Unexpected Decrease or No Change in LC3B-II and p62 Levels After this compound Treatment
| Possible Cause | Troubleshooting Step |
| Incorrect this compound Concentration: The dose of this compound may be too low to effectively inhibit autophagic flux in your specific cell line. | Perform a dose-response experiment to determine the optimal concentration of this compound. Refer to published data for your cell type if available. |
| Incorrect Treatment Duration: The incubation time with this compound may be too short. | Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal treatment duration for observing LC3B-II and p62 accumulation. |
| Cell Line Insensitivity: Some cell lines may be less sensitive to this compound's effects. | Confirm the sensitivity of your cell line to other known autophagy inhibitors like Bafilomycin A1 or Chloroquine. |
| Technical Issues with Western Blotting: Problems with protein extraction, gel electrophoresis, antibody incubation, or detection can lead to inaccurate results. | Refer to the detailed Western Blot protocol below and the troubleshooting guide for Western blotting. Ensure you are using a high-percentage acrylamide gel (e.g., 15% or a gradient gel) for better resolution of LC3-I and LC3-II.[9] |
Problem 2: High Background or Non-Specific Bands in LC3B/p62 Western Blot
| Possible Cause | Troubleshooting Step |
| Antibody Concentration Too High: Using too much primary or secondary antibody can lead to non-specific binding. | Optimize the antibody concentrations by performing a titration. Start with the manufacturer's recommended dilution and test several dilutions around it. |
| Insufficient Blocking: Inadequate blocking of the membrane can result in high background. | Increase the blocking time (e.g., 1-2 hours at room temperature) or try a different blocking agent (e.g., 5% BSA instead of non-fat dry milk). |
| Inadequate Washing: Insufficient washing between antibody incubations can leave behind unbound antibodies. | Increase the number and duration of washes with TBST. |
| Poor Quality Antibody: The antibody may not be specific for the target protein. | Use a well-validated antibody with positive reviews in the literature for your specific application. Include a positive control (e.g., lysate from cells treated with an autophagy inducer/inhibitor) and a negative control (e.g., lysate from knockout/knockdown cells if available). |
Quantitative Data Summary
The following table summarizes the expected dose-dependent effect of this compound on the accumulation of LC3B-II and p62, as observed in UACC 903 melanoma cells. Data is conceptually derived from published findings.[4]
| This compound Concentration (µM) | Relative LC3B-II Levels (Fold Change vs. Control) | Relative p62 Levels (Fold Change vs. Control) |
| 0 (DMSO Control) | 1.0 | 1.0 |
| 5 | 2.5 | 1.8 |
| 10 | 4.0 | 3.2 |
| 20 | 5.5 | 4.5 |
Experimental Protocols
Detailed Protocol for LC3B and p62 Western Blotting
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE:
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
Load 20-30 µg of protein per lane onto a 15% polyacrylamide gel for optimal separation of LC3-I and LC3-II.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins to a PVDF membrane at 100V for 60-90 minutes in a wet transfer system or according to the manufacturer's instructions for a semi-dry system.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against LC3B (e.g., 1:1000 dilution) and p62 (e.g., 1:1000 dilution) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the protein of interest to a loading control like β-actin or GAPDH.
-
Detailed Protocol for Autophagic Flux Assay using Bafilomycin A1
-
Cell Seeding: Seed your cells in multiple wells of a culture plate to have enough for all treatment conditions.
-
Treatment:
-
Group 1 (Control): Treat cells with vehicle (e.g., DMSO).
-
Group 2 (this compound only): Treat cells with the desired concentration of this compound.
-
Group 3 (Bafilomycin A1 only): Treat cells with Bafilomycin A1 (e.g., 100 nM) for the last 2-4 hours of the experiment.
-
Group 4 (this compound + Bafilomycin A1): Treat cells with this compound for the desired duration, and add Bafilomycin A1 (e.g., 100 nM) for the final 2-4 hours of the this compound treatment.
-
-
Protein Extraction and Western Blotting: Following the treatment period, harvest the cells and perform Western blotting for LC3B and p62 as described in the protocol above.
-
Data Interpretation:
-
Compare the LC3-II levels between the control and this compound-treated groups.
-
Compare the LC3-II levels in the Bafilomycin A1-only group to the control group to confirm that the inhibitor is working.
-
Critically, compare the LC3-II levels in the "this compound + Bafilomycin A1" group to the "this compound only" and "Bafilomycin A1 only" groups. A significant further increase in LC3-II in the co-treated group compared to the this compound-only group would suggest that this compound does not completely block the final degradation step. However, with this compound being a potent lysosomotropic agent, a minimal additive effect is expected.
-
Visualizations
Caption: this compound inhibits autophagic flux by blocking autophagosome-lysosome fusion.
Caption: Workflow for assessing autophagic flux in response to this compound treatment.
References
- 1. This compound Modulates STAT5 Pathway Causing Both Autophagy and Apoptosis in Chronic Myelogenous Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound mediates cancer cell death through inhibition of intracellular cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. Guidelines for the use and interpretation of assays for monitoring autophagy in higher eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identifying the structure-activity relationship of this compound necessary for inhibiting intracellular cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analyzing LC3 in Western Blot | How to Interpret LC3 | Bio-Techne [bio-techne.com]
- 7. Untangling Autophagy Measurements: All Fluxed Up - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Autophagic flux analysis [protocols.io]
- 9. proteolysis.jp [proteolysis.jp]
Potential resistance mechanisms to Leelamine in cancer cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Leelamine. The information is based on the current understanding of this compound's mechanism of action and potential resistance pathways.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line is showing reduced sensitivity to this compound. What are the potential resistance mechanisms?
A1: Reduced sensitivity to this compound, a lysosomotropic agent that inhibits intracellular cholesterol transport, can arise from several potential mechanisms. These are often linked to alterations in lysosomes, cholesterol metabolism, and cell survival pathways. Key potential resistance mechanisms include:
-
Alterations in Lysosomal Function:
-
Increased Lysosomal Sequestration: Cancer cells may increase the number or volume of lysosomes, leading to enhanced sequestration of this compound away from its intracellular targets.[1][2][3][4] This prevents the drug from reaching effective concentrations in the cytoplasm.
-
Changes in Lysosomal pH: this compound's accumulation is driven by the acidic environment of lysosomes.[5][6] An increase in lysosomal pH, potentially through altered V-ATPase activity, could reduce the trapping of this weakly basic compound.[1][3]
-
-
Enhanced Drug Efflux:
-
Alterations in Cholesterol Metabolism:
-
Cholesterol Homeostasis Dysregulation: Since this compound's primary mechanism involves disrupting cholesterol transport, cancer cells may develop resistance by altering their cholesterol metabolism to compensate.[5][10] This could involve upregulating cholesterol synthesis or uptake pathways to counteract the effects of the drug. Depleting cholesterol has been shown to attenuate this compound-mediated cell death.[5][11]
-
-
Modifications in Downstream Signaling and Survival Pathways:
-
Bypass of Signaling Inhibition: this compound inhibits key survival pathways such as PI3K/AKT, MAPK, and STAT3.[5][12][13] Resistant cells might develop mutations or activate alternative pathways to bypass this inhibition and maintain proliferation and survival.
-
Defects in Autophagy and Apoptosis: Cells with defects in autophagy-related genes (e.g., ATG5 knockout) have shown partial resistance to this compound.[5] Similarly, alterations in apoptotic pathways could contribute to reduced drug efficacy.
-
Q2: I am observing extensive vacuolization in my cells after this compound treatment, but not significant cell death. What could be the reason?
A2: The extensive vacuolization is a characteristic cellular response to this compound and is indicative of its lysosomotropic nature, leading to the accumulation of the drug and disruption of lysosomes.[5] If this is not followed by significant cell death, it could suggest that the downstream cell death-inducing pathways are not being effectively activated. This might be due to:
-
Cell-line specific differences in their dependence on the pathways targeted by this compound.
-
The development of partial resistance , where the initial lysosomal disruption occurs, but the cells are able to adapt and survive.
-
Sub-optimal drug concentration or treatment duration.
Consider performing a dose-response and time-course experiment to optimize the treatment conditions for your specific cell line.
Troubleshooting Guides
Issue 1: Decreased Efficacy of this compound Over Time
| Potential Cause | Troubleshooting Steps |
| Development of Acquired Resistance | 1. Verify Drug Integrity: Ensure the this compound stock solution has not degraded. Prepare a fresh stock and repeat the experiment. 2. Perform Dose-Response Analysis: Compare the IC50 value of the suspected resistant cells with the parental cell line. A significant shift in the IC50 indicates resistance. 3. Investigate ABC Transporter Expression: Analyze the expression of ABCB1 and ABCG2 using qPCR or Western blotting. 4. Assess Lysosomal Mass and pH: Use fluorescent probes like LysoTracker to quantify lysosomal mass and pH. An increase in lysosomal volume or pH may suggest a resistance mechanism. 5. Analyze Cholesterol Distribution: Use Filipin staining to visualize intracellular cholesterol distribution. Altered distribution may point to changes in cholesterol metabolism. |
| Cell Line Contamination or Drift | 1. Cell Line Authentication: Perform short tandem repeat (STR) profiling to confirm the identity of your cell line. 2. Use Early Passage Cells: Thaw a new vial of early passage cells and repeat the experiment to rule out genetic drift. |
Issue 2: High Variability in Experimental Replicates
| Potential Cause | Troubleshooting Steps |
| Inconsistent Drug Concentration | 1. Ensure Proper Mixing: Vortex the this compound stock solution before each use. 2. Calibrate Pipettes: Regularly calibrate pipettes to ensure accurate dispensing of the drug. |
| Cell Seeding Density | 1. Optimize Seeding Density: Ensure a consistent number of cells are seeded in each well. Cell density can affect drug response. |
| Edge Effects in Multi-well Plates | 1. Avoid Using Outer Wells: Do not use the outermost wells of multi-well plates for experimental samples, as they are prone to evaporation and temperature fluctuations. Fill them with media or PBS instead. |
Quantitative Data Summary
| Parameter | Parental Cell Line (Hypothetical) | This compound-Resistant Cell Line (Hypothetical) | Experimental Method |
| This compound IC50 | 5 µM | 25 µM | Cell Viability Assay (e.g., MTT, CellTiter-Glo) |
| ABCB1 mRNA Expression (Fold Change) | 1.0 | 15.2 | Quantitative Real-Time PCR (qPCR) |
| P-glycoprotein Protein Level | Low | High | Western Blotting / Flow Cytometry |
| Lysosomal Volume (Arbitrary Units) | 100 | 250 | LysoTracker Staining and Quantification |
| Intracellular Cholesterol Accumulation | High | Moderate | Filipin Staining and Quantification |
Key Experimental Protocols
1. Assessment of ABC Transporter Expression by qPCR
-
Objective: To quantify the mRNA expression levels of ABC transporters (e.g., ABCB1, ABCG2) in parental and potentially resistant cancer cells.
-
Methodology:
-
RNA Extraction: Isolate total RNA from cell lysates using a commercially available kit (e.g., RNeasy Kit, Qiagen).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative real-time PCR using SYBR Green or TaqMan probes with primers specific for the target ABC transporter genes and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.
-
2. Measurement of Lysosomal Mass and pH
-
Objective: To assess changes in lysosomal volume and acidity, which can be indicative of resistance to lysosomotropic agents.
-
Methodology:
-
Cell Seeding: Plate cells in a glass-bottom dish or multi-well plate suitable for fluorescence microscopy or flow cytometry.
-
Staining: Incubate the cells with a lysosome-specific fluorescent probe. For lysosomal mass, use a pH-insensitive probe like LysoTracker Red. For lysosomal pH, use a ratiometric probe.
-
Imaging/Analysis:
-
Microscopy: Capture images using a fluorescence microscope and quantify the fluorescence intensity per cell using image analysis software (e.g., ImageJ).
-
Flow Cytometry: Harvest the cells and analyze the fluorescence intensity using a flow cytometer.
-
-
Data Interpretation: An increase in fluorescence intensity with a pH-insensitive probe suggests an increase in lysosomal mass.
-
3. Visualization of Intracellular Cholesterol
-
Objective: To visualize the distribution and accumulation of unesterified cholesterol within cells.
-
Methodology:
-
Cell Culture: Grow cells on coverslips.
-
Fixation: Fix the cells with 4% paraformaldehyde.
-
Staining: Incubate the fixed cells with Filipin III, a fluorescent dye that binds specifically to unesterified cholesterol.
-
Imaging: Visualize the cells using a fluorescence microscope with a UV filter.
-
Analysis: Observe the pattern of Filipin staining. In this compound-treated sensitive cells, cholesterol is expected to accumulate in perinuclear vesicles (lysosomes). Alterations in this pattern in resistant cells may indicate a change in cholesterol trafficking.
-
Visualizations
Caption: Potential resistance mechanisms to this compound in cancer cells.
Caption: Experimental workflow for investigating this compound resistance.
References
- 1. Influence of lysosomal sequestration on multidrug resistance in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Drug Sequestration in Lysosomes as One of the Mechanisms of Chemoresistance of Cancer Cells and the Possibilities of Its Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drug Sequestration in Lysosomes as One of the Mechanisms of Chemoresistance of Cancer Cells and the Possibilities of Its Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound mediates cancer cell death through inhibition of intracellular cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. mdpi.com [mdpi.com]
- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 9. ABC-transporter upregulation mediates resistance to the CDK7 inhibitors THZ1 and ICEC0942 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound mediates cancer cell death through inhibition of intracellular cholesterol transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Brief Overview of the Antitumoral Actions of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. oncotarget.com [oncotarget.com]
Technical Support Center: Validating the Specificity of Leelamine's Effects on Signaling Pathways
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to validate the specificity of Leelamine's effects on signaling pathways during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a lysosomotropic agent, meaning it accumulates in acidic organelles like lysosomes.[1][2] Its primary mechanism of action is the inhibition of intracellular cholesterol transport.[1][3] This disruption of cholesterol homeostasis is the upstream event that leads to the modulation of various downstream signaling pathways.[1][4]
Q2: Which signaling pathways are affected by this compound treatment?
A2: this compound has been shown to inhibit several key signaling pathways that are crucial for cancer cell survival and proliferation. These include the PI3K/AKT, MAPK, and STAT3 signaling cascades.[5][6] The inhibition of these pathways is a consequence of disrupted cholesterol transport and not due to direct interaction with kinases in these pathways.[4][5]
Q3: Does this compound have off-target effects on cannabinoid receptors or pyruvate dehydrogenase kinases (PDKs)?
A3: While early reports suggested weak interactions with cannabinoid receptors and PDKs, subsequent studies have demonstrated that the cancer cell death induced by this compound is independent of these targets.[5][7] The primary effects of this compound are attributed to its lysosomotropic properties.[8]
Q4: How can I be sure that the observed effects in my experiment are due to this compound's action on cholesterol transport and not other mechanisms?
A4: To validate that the observed effects are a direct result of this compound's impact on cholesterol transport, you can perform a cholesterol rescue experiment. Co-treatment of cells with this compound and a cholesterol-depleting agent like β-cyclodextrin should attenuate the cytotoxic effects and restore normal signaling.[1][5]
Troubleshooting Guides
Issue 1: Unexpected or inconsistent effects on downstream signaling pathways.
-
Possible Cause: The primary action of this compound is on cholesterol transport, which can have varied downstream consequences depending on the cell type and its reliance on specific signaling pathways.
-
Troubleshooting Steps:
-
Confirm Lysosomal Accumulation: Verify that this compound is accumulating in the lysosomes of your cell line using a LysoTracker Red DND-99 competition assay. A decrease in LysoTracker staining in the presence of this compound indicates lysosomotropism.[5]
-
Assess Cholesterol Accumulation: Directly measure intracellular cholesterol levels using a fluorescent cholesterol probe (e.g., Filipin) or a quantitative cholesterol assay. An increase in intracellular cholesterol with this compound treatment confirms its primary effect.[5]
-
Perform a Time-Course Experiment: The inhibition of different signaling pathways can occur at different time points. For instance, inhibition of the PI3K and MAPK pathways may be observed earlier than the inhibition of the STAT3 pathway.[6]
-
Issue 2: this compound does not induce the expected level of cytotoxicity in my cancer cell line.
-
Possible Cause: The sensitivity of cancer cells to this compound can vary.
-
Troubleshooting Steps:
-
Dose-Response Analysis: Perform a dose-response study to determine the optimal concentration of this compound for your specific cell line. IC50 values can vary between cell lines.[8]
-
Verify Lysosomotropic Properties: Ensure that your cell line has acidic lysosomes that can accumulate this compound.
-
Consider Combination Therapies: The efficacy of this compound may be enhanced when used in combination with other therapeutic agents.
-
Quantitative Data Summary
| Parameter | Cell Line | Concentration | Effect | Reference |
| IC50 | UACC 903 Melanoma | 1.35 ± 0.1 µM | Cell Viability | [8] |
| 1205 Lu Melanoma | 1.93 ± 0.2 µM | Cell Viability | [8] | |
| Endocytosis Inhibition | UACC 903 Melanoma | 3 µmol/L | 68% decrease in endocytosis-positive cells | [5] |
| UACC 903 Melanoma | 5 µmol/L | 88% decrease in endocytosis-positive cells | [5] |
Experimental Protocols
Protocol 1: Validation of this compound's Lysosomotropic Properties using LysoTracker Red DND-99 Competition Assay
-
Cell Seeding: Plate cells in a suitable format for fluorescence microscopy or flow cytometry.
-
This compound Treatment: Treat cells with varying concentrations of this compound for a predetermined time. Include a vehicle control (e.g., DMSO).
-
LysoTracker Staining: In the final 30-60 minutes of this compound treatment, add LysoTracker Red DND-99 to the culture medium at the manufacturer's recommended concentration.
-
Washing: Wash the cells with fresh, pre-warmed medium to remove excess dye.
-
Analysis:
-
Fluorescence Microscopy: Capture images to visualize the localization and intensity of the LysoTracker signal. A decrease in fluorescence in this compound-treated cells compared to the control indicates competition for lysosomal accumulation.
-
Flow Cytometry: Quantify the mean fluorescence intensity of the cell population. A shift to the left in the fluorescence histogram for this compound-treated cells indicates reduced LysoTracker uptake.
-
Protocol 2: Cholesterol Rescue Experiment
-
Cell Seeding: Plate cells and allow them to adhere overnight.
-
Treatment Groups:
-
Vehicle Control
-
This compound alone
-
β-cyclodextrin alone
-
This compound and β-cyclodextrin co-treatment
-
-
Treatment: Treat the cells with the respective compounds for the desired duration.
-
Endpoint Analysis:
-
Cell Viability Assay: Perform an MTS or similar assay to assess cell viability. A rescue from this compound-induced cell death by β-cyclodextrin co-treatment would be observed.[5]
-
Western Blotting: Analyze the phosphorylation status of key proteins in the PI3K/AKT, MAPK, and STAT3 pathways. Restoration of phosphorylation levels in the co-treated group compared to the this compound-alone group would indicate a rescue of signaling.[9]
-
Visualizations
Caption: this compound's mechanism of action on signaling pathways.
Caption: Experimental workflow for validating this compound's specificity.
References
- 1. This compound mediates cancer cell death through inhibition of intracellular cholesterol transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Hydrochloride | 16496-99-4 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Identifying the structure-activity relationship of this compound necessary for inhibiting intracellular cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound mediates cancer cell death through inhibition of intracellular cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Multiple Key Signaling Pathways in Melanoma using this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. A Brief Overview of the Antitumoral Actions of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Leelamine and U18666A in the Disruption of Intracellular Cholesterol Transport
For researchers, scientists, and drug development professionals, understanding the nuances of compounds that modulate cholesterol trafficking is critical. Leelamine and U18666A are two such molecules that have garnered significant attention for their potent ability to disrupt intracellular cholesterol transport, leading to its accumulation in late endosomes and lysosomes. This guide provides a detailed, objective comparison of their performance, supported by experimental data and methodologies, to aid in the selection and application of these valuable research tools.
Both this compound, a natural product derived from pine bark, and the synthetic compound U18666A, induce a cellular phenotype reminiscent of Niemann-Pick type C (NPC) disease by functionally impairing the Niemann-Pick C1 (NPC1) protein, a key transporter in cholesterol egress from lysosomes.[1][2][3][4] This disruption has profound downstream consequences, affecting cellular processes such as autophagy and signal transduction, making these compounds powerful probes for studying cholesterol homeostasis and its role in various diseases, including cancer and viral infections.[5][6][7][8]
Quantitative Comparison of Biological Activity
The following tables summarize the key quantitative data on the biological effects of this compound and U18666A, providing a direct comparison of their potency in various assays.
| Compound | Cell Line | Assay | IC50 Value | Reference |
| This compound | UACC 903 (Melanoma) | Cell Viability (72h) | ~1-2 µM | [6] |
| 1205 Lu (Melanoma) | Cell Viability (72h) | ~1-2 µM | [6] | |
| Normal Fibroblasts | Cell Viability (72h) | ~5-8 µM | [6] | |
| U18666A | CHO cells | LDL-stimulated Cholesterol Esterification | 0.6 µM | [1] |
| CHO-7 cells | Inhibition of LDL-derived cholesterol esterification | 0.03 µM | [9][10] | |
| TR-4139 cells (NPC1 overexpression) | Inhibition of LDL-derived cholesterol esterification | 2.7 µM | [9][10] |
Table 1: Comparative IC50 Values of this compound and U18666A. This table highlights the half-maximal inhibitory concentrations (IC50) of both compounds in different cell lines and assays. This compound's potency against melanoma cell lines is evident, as is U18666A's potent inhibition of cholesterol esterification. The increased IC50 for U18666A in cells overexpressing NPC1 strongly supports its on-target activity.[9][10]
| Compound | Cell Line | Treatment | Observation | Reference |
| This compound | UACC 903, 1205 Lu (Melanoma) | 3 µM, 3h | Significant intracellular cholesterol accumulation, comparable to U18666A | [2] |
| UACC 903, 1205 Lu (Melanoma) | 3-5 µM, 3-12h | Inhibition of PI3K/Akt, MAPK, and STAT3 signaling pathways | [2][6] | |
| U18666A | Human Neuroblastoma cells | ≤0.2 µg/ml | Complete inhibition of LDL-stimulated cholesterol esterification and lysosomal cholesterol accumulation | [7] |
| PK-15, Vero cells | 0.625–10 µg/mL, 48h | Dose-dependent accumulation of intracellular cholesterol | [11] |
Table 2: Qualitative and Downstream Effects of this compound and U18666A. This table summarizes the observed cellular effects of the two compounds beyond simple viability or enzyme inhibition, demonstrating their impact on cholesterol localization and key signaling cascades.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following are protocols for key experiments cited in the comparison of this compound and U18666A.
Filipin Staining for Unesterified Cholesterol
This protocol is widely used to visualize the accumulation of unesterified cholesterol in the late endosomes/lysosomes, a hallmark effect of both this compound and U18666A.
Materials:
-
Cells cultured on glass coverslips
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
1.5 mg/mL Glycine in PBS
-
Filipin complex (e.g., from Streptomyces filipinensis) stock solution (e.g., 25 mg/mL in DMSO)
-
Filipin working solution (e.g., 0.05 mg/mL in PBS containing 10% fetal bovine serum)
-
Fluorescence microscope with a UV filter set (Excitation: 340-380 nm, Emission: 385-470 nm)
Procedure:
-
Wash cells three times with PBS.
-
Fix the cells with 4% PFA for 1 hour at room temperature.
-
Wash the cells three times with PBS.
-
Quench the PFA by incubating with 1.5 mg/mL glycine in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Stain the cells with the filipin working solution for 2 hours at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Mount the coverslips and visualize immediately using a fluorescence microscope, as filipin is susceptible to photobleaching.[5][12][13]
Cholesterol Esterification Assay
This assay quantitatively measures the transport of LDL-derived cholesterol to the endoplasmic reticulum, where it is esterified by ACAT. Inhibition of this process is a key indicator of disrupted cholesterol egress from lysosomes.
Materials:
-
Cultured cells (e.g., CHO cells)
-
Lipoprotein-deficient serum (LPDS)
-
[¹⁴C]oleate
-
Low-density lipoprotein (LDL)
-
This compound or U18666A
-
Lipid extraction solvents (e.g., hexane/isopropanol)
-
Thin-layer chromatography (TLC) system
-
Scintillation counter
Procedure:
-
Incubate cells in media containing LPDS to upregulate LDL receptor expression.
-
Add LDL and [¹⁴C]oleate to the media in the presence or absence of varying concentrations of this compound or U18666A.
-
Incubate for a defined period (e.g., 4-6 hours).
-
Wash the cells and extract the lipids.
-
Separate the cholesteryl esters from other lipids using TLC.
-
Quantify the amount of [¹⁴C]oleate incorporated into cholesteryl esters using a scintillation counter.[1][9][10]
Visualizing the Mechanisms of Action
The following diagrams, generated using the DOT language, illustrate the signaling pathways and experimental workflows discussed in this guide.
Caption: Mechanism of this compound in disrupting cholesterol transport and downstream signaling.
Caption: U18666A's direct inhibition of NPC1 leading to cholesterol accumulation.
Caption: A generalized experimental workflow for comparing cholesterol transport inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound mediates cancer cell death through inhibition of intracellular cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identifying the structure-activity relationship of this compound necessary for inhibiting intracellular cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tabaslab.com [tabaslab.com]
- 6. Targeting Multiple Key Signaling Pathways in Melanoma using this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. U18666A inhibits intracellular cholesterol transport and neurotransmitter release in human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Identification of NPC1 as the target of U18666A, an inhibitor of lysosomal cholesterol export and Ebola infection | eLife [elifesciences.org]
- 10. Identification of NPC1 as the target of U18666A, an inhibitor of lysosomal cholesterol export and Ebola infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. glpbio.com [glpbio.com]
- 13. zenodo.org [zenodo.org]
- 14. A Brief Overview of the Antitumoral Actions of this compound - PMC [pmc.ncbi.nlm.nih.gov]
Leelamine vs. Standard Chemotherapy: A Comparative Efficacy Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of leelamine, a naturally derived diterpene amine, with standard chemotherapy drugs. The information presented is based on preclinical data and aims to offer an objective overview for research and development purposes.
Introduction
This compound, a compound extracted from the bark of pine trees, has emerged as a promising agent in oncology research.[1][2][3] Unlike traditional chemotherapy agents that primarily target DNA replication and cell division, this compound exhibits a unique mechanism of action centered on the disruption of cholesterol homeostasis within cancer cells. This guide will compare the efficacy, mechanism, and safety profile of this compound with standard-of-care chemotherapy drugs, with a focus on melanoma, a cancer type where this compound has been extensively studied.
Mechanism of Action: A Tale of Two Strategies
This compound: Disrupting Cellular Logistics
This compound's anticancer effects stem from its identity as a weakly basic amine with lysosomotropic properties.[4][5] This characteristic allows it to accumulate in acidic organelles, primarily lysosomes. This accumulation triggers a cascade of events:
-
Inhibition of Cholesterol Transport: this compound's sequestration within lysosomes disrupts the normal trafficking of cholesterol, causing it to accumulate in these compartments.[1][5][6] This effectively starves the cancer cell of the cholesterol it needs for various functions.
-
Disruption of Signaling Pathways: The lack of available cholesterol cripples receptor-mediated endocytosis and endosome trafficking.[1][5] This, in turn, inhibits key oncogenic signaling pathways that are crucial for cancer cell survival, proliferation, and metastasis, including:
-
Induction of Apoptosis and Autophagy: By shutting down these survival pathways, this compound induces programmed cell death (apoptosis) and can also modulate autophagy, a cellular recycling process.[1][8]
Standard Chemotherapy: A Direct Assault on Cell Division
Standard chemotherapy drugs for melanoma, such as dacarbazine and temozolomide, are primarily alkylating agents.[9] Their mechanism involves:
-
DNA Damage: These drugs attach alkyl groups to the DNA of cancer cells.[9]
-
Inhibition of Replication: This DNA damage interferes with the cell's ability to replicate its DNA and divide.
-
Apoptosis Induction: The extensive DNA damage triggers apoptosis, leading to cell death.[9]
While effective in some cases, these agents are not specific to cancer cells and can damage any rapidly dividing cells in the body, leading to significant side effects.[10] Moreover, melanoma often develops resistance to these therapies.[11]
Comparative Efficacy: In Vitro and In Vivo Data
This compound has demonstrated significant efficacy in preclinical models of melanoma, breast cancer, and prostate cancer.[1][12][13] Studies have shown that this compound can be more effective than standard treatments in certain contexts and can overcome drug resistance.
Table 1: Comparative In Vitro Cytotoxicity (IC50 Values)
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound Derivative (5a) | UACC 903 | Melanoma | 1.2 | [7][14] |
| This compound Derivative (5a) | 1205 Lu | Melanoma | 2.0 | [7][14] |
| This compound Derivative (5b) | UACC 903 | Melanoma | 1.0 | [7][14] |
| This compound Derivative (5b) | 1205 Lu | Melanoma | 1.8 | [7][14] |
| This compound Derivative (4a) | UACC 903 | Melanoma | 2.1 | [14] |
| This compound Derivative (4a) | 1205 Lu | Melanoma | 2.9 | [14] |
| This compound Derivative (4b) | UACC 903 | Melanoma | 2.3 | [14] |
| This compound Derivative (4b) | 1205 Lu | Melanoma | 2.3 | [14] |
| Dacarbazine | (Various) | Melanoma | Response rates of 10-20% in clinical settings, not typically represented by a single IC50 value. | [9] |
Note: Direct IC50 comparisons with dacarbazine are challenging as its efficacy is often measured by overall response rates in patients rather than in vitro cytotoxicity in the same manner as experimental compounds.
In Vivo Xenograft Studies
In animal models, this compound has shown a significant reduction in tumor growth. In xenograft models using UACC 903 and 1205 Lu melanoma cells, intraperitoneal administration of this compound resulted in an approximately 60% decrease in tumor burden compared to control groups.[4][11][15] These studies also highlighted this compound's ability to inhibit the PI3K, MAPK, and STAT3 signaling pathways within the tumors.[4][11]
Experimental Protocols
In Vitro Cell Viability Assay (MTS Assay)
-
Cell Lines: UACC 903 and 1205 Lu human melanoma cell lines.
-
Methodology: Cells are seeded in 96-well plates and allowed to adhere overnight. They are then treated with varying concentrations of this compound or a vehicle control (e.g., DMSO). After a specified incubation period (e.g., 72 hours), a solution containing MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is added to each well. The MTS is bioreduced by viable cells into a formazan product that is soluble in the culture medium. The quantity of formazan product, as measured by the absorbance at 490 nm, is directly proportional to the number of living cells in culture. The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is then calculated.
In Vivo Xenograft Model
-
Animal Model: Athymic nude mice (e.g., Foxn1nu).
-
Methodology: Human melanoma cells (e.g., 1 x 10^6 UACC 903 or 1205 Lu cells) are injected subcutaneously into the flanks of the mice.[15] Once tumors reach a palpable size (e.g., 50-75 mm³), the mice are randomized into treatment and control groups.[15] The treatment group receives daily intraperitoneal injections of this compound (e.g., 2.5 to 7.5 mg/kg body weight), while the control group receives a vehicle control (e.g., DMSO).[15] Tumor volume is measured regularly (e.g., every other day) using calipers. At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., Western blotting to assess protein expression).
Western Blotting
-
Purpose: To detect and quantify specific proteins in a sample, thereby assessing the activity of signaling pathways.
-
Methodology: Cells or tumor tissues are lysed to release their protein content. The total protein concentration is determined using a method like the BCA assay. Equal amounts of protein from each sample are separated by size via SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis). The separated proteins are then transferred to a membrane (e.g., PVDF or nitrocellulose). The membrane is incubated with primary antibodies specific to the proteins of interest (e.g., phosphorylated Akt, Erk, or STAT3). After washing, the membrane is incubated with a secondary antibody that is conjugated to an enzyme (e.g., horseradish peroxidase). A substrate is then added that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence), which is captured on film or with a digital imager.
Visualizing the Mechanisms
Caption: this compound's mechanism of action in cancer cells.
Caption: Workflow for an in vivo xenograft study.
Toxicity and Safety Profile
A significant advantage of this compound observed in preclinical studies is its favorable safety profile. In mouse models, this compound treatment did not cause significant differences in body weight compared to control groups, and blood parameter analysis showed no signs of organ-related toxicity.[1][4] Histological analysis of major organs (liver, spleen, kidney, intestine, lung, heart) also revealed no morphological changes.[1] Furthermore, in vitro studies have shown that this compound is selectively cytotoxic to cancer cells, with normal cells being significantly more resistant to its effects.[1][4]
This contrasts sharply with standard chemotherapy drugs like dacarbazine, which are known to cause a range of side effects, including nausea, vomiting, bone marrow suppression, fatigue, and hair loss, due to their lack of specificity for cancer cells.[9][10]
Conclusion
This compound presents a novel and compelling approach to cancer therapy. Its unique mechanism of action, centered on the disruption of cholesterol transport and the subsequent inhibition of multiple oncogenic signaling pathways, offers a potential advantage over traditional chemotherapy agents, particularly in the context of drug-resistant cancers like melanoma.[1][11] Preclinical data strongly support its efficacy and suggest a favorable safety profile with negligible toxicity.[1][4]
While these findings are promising, further research, including clinical trials, is necessary to fully elucidate the therapeutic potential of this compound in human patients. Its multi-targeted action and low toxicity profile make it an attractive candidate for further development, both as a standalone therapy and in combination with other anticancer agents.
References
- 1. A Brief Overview of the Antitumoral Actions of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A Brief Overview of the Antitumoral Actions of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound mediates cancer cell death through inhibition of intracellular cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound mediates cancer cell death through inhibition of intracellular cholesterol transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. oncotarget.com [oncotarget.com]
- 8. This compound Modulates STAT5 Pathway Causing Both Autophagy and Apoptosis in Chronic Myelogenous Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemotherapy in the Management of Advanced Cutaneous Malignant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mountsinai.org [mountsinai.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. oaepublish.com [oaepublish.com]
- 14. Identifying the structure-activity relationship of this compound necessary for inhibiting intracellular cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Leelamine's Mechanism of Action: A Comparative Guide Based on Independent Research
Leelamine, a diterpene amine derived from pine bark, has emerged as a promising anti-cancer agent. Its mechanism of action, primarily elucidated in melanoma, points to a unique strategy of disrupting cellular cholesterol transport. This guide provides a comparative analysis of the experimental data from the foundational studies and explores additional mechanisms investigated by independent research groups in other cancer types, offering a broader perspective on its therapeutic potential.
Core Mechanism in Melanoma: Lysosomotropic Agent and Cholesterol Transport Inhibitor
Initial and in-depth studies have characterized this compound as a weakly basic, lysosomotropic compound. This property leads to its accumulation in the acidic environment of lysosomes. This sequestration within lysosomes is the initiating event for its cytotoxic effects against cancer cells.[1][2][3]
The primary mechanism of action established in melanoma models is the inhibition of intracellular cholesterol transport.[2][3] By accumulating in lysosomes, this compound is proposed to interfere with the function of the Niemann-Pick C1 (NPC1) protein, a key transporter for cholesterol efflux from lysosomes.[4][5] This disruption leads to a massive accumulation of unesterified cholesterol within late endosomes and lysosomes, effectively sequestering it from other cellular compartments where it is vital for various functions.[3][6]
The consequences of this cholesterol sequestration are multifaceted:
-
Inhibition of Autophagic Flux: The buildup of cholesterol and the lysosomotropic nature of this compound disrupt the normal process of autophagy, a cellular recycling system crucial for cancer cell survival.[2][3]
-
Disruption of Receptor-Mediated Endocytosis: Proper cholesterol levels in cell membranes are essential for the formation and trafficking of vesicles involved in endocytosis. By depleting available cholesterol, this compound impairs this process.[2][3]
-
Downregulation of Oncogenic Signaling: The inhibition of receptor-mediated endocytosis leads to the downregulation of several key pro-survival signaling pathways, including PI3K/AKT, STAT3, and MAPK, which are frequently hyperactivated in melanoma.[2][3]
Experimental evidence supporting this mechanism includes the observation of extensive cellular vacuolization, accumulation of autophagosomes, and the reversal of this compound-induced cell death by co-treatment with the cholesterol-depleting agent β-cyclodextrin.[3]
Independent Investigations in Other Cancers: Expanding the Mechanistic Landscape
While the lysosomotropic and cholesterol-disrupting properties of this compound are acknowledged, independent studies in other cancer types, such as prostate and breast cancer, have revealed additional or alternative mechanisms of action. These studies provide a cross-cancer perspective on this compound's effects, although they do not directly replicate the cholesterol transport experiments conducted in melanoma.
Prostate Cancer: Suppression of cMyc and Androgen Receptor Signaling
In human prostate cancer cells, this compound has been shown to downregulate the expression and activity of the cMyc oncogene.[7][8] cMyc is a critical driver of prostate cancer cell proliferation and metabolism. Overexpression of cMyc was found to partially rescue the anti-proliferative effects of this compound, suggesting that cMyc suppression is a significant component of its anti-cancer activity in this context.[7]
Furthermore, this compound was demonstrated to inhibit the expression and transcriptional activity of the androgen receptor (AR), a key driver in a majority of prostate cancers.[9] This effect was observed in both androgen-sensitive and castration-resistant prostate cancer cells.[9] Another study highlighted this compound's ability to inhibit lipogenesis in prostate cancer cells by downregulating key enzymes involved in fatty acid synthesis.[10]
Breast Cancer: Targeting the CXCR7/4 Signaling Axis
In breast cancer models, an independent research group found that this compound suppresses the expression of the chemokine receptors CXCR4 and CXCR7.[1][11][12] These receptors and their ligand CXCL12 play a crucial role in cancer cell migration, invasion, and the epithelial-to-mesenchymal transition (EMT), a process that enhances metastatic potential.[13] this compound was shown to inhibit the JAK/STAT signaling pathway downstream of these receptors and to induce an imbalance in cellular redox status, leading to increased reactive oxygen species (ROS).[1][11][12]
Comparative Data Summary
The following tables summarize the key findings on this compound's mechanism of action from the foundational melanoma studies and the independent investigations in prostate and breast cancer.
| Table 1: Effects of this compound on Cellular Processes | ||
| Cellular Process | Cancer Type | Key Findings |
| Lysosomotropism/ Cholesterol Transport | Melanoma | Accumulates in lysosomes, inhibits NPC1, causes cholesterol accumulation.[3][4] |
| Autophagy | Melanoma | Inhibits autophagic flux.[3] |
| Endocytosis | Melanoma | Inhibits receptor-mediated endocytosis.[3] |
| Gene Expression | Prostate Cancer | Downregulates cMyc and Androgen Receptor (AR) mRNA and protein.[7][9] |
| Breast Cancer | Suppresses mRNA and protein expression of CXCR4 and CXCR7.[1][11][12] | |
| Cell Migration/Invasion | Breast Cancer | Attenuates migration and invasion, inhibits the EMT process.[1][11][12] |
| Lipid Metabolism | Prostate Cancer | Inhibits de novo fatty acid synthesis.[10] |
| Table 2: Effects of this compound on Signaling Pathways | ||
| Signaling Pathway | Cancer Type | Effect |
| PI3K/AKT | Melanoma | Inhibition.[3] |
| MAPK | Melanoma | Inhibition.[3] |
| STAT3 | Melanoma | Inhibition.[3] |
| JAK/STAT | Breast Cancer | Inhibition of phosphorylation.[1][11][12] |
Experimental Protocols
A selection of key experimental methodologies cited in the studies is detailed below:
-
Filipin Staining for Cholesterol Accumulation: Cells were treated with this compound, fixed, and then stained with Filipin III, a fluorescent compound that binds to unesterified cholesterol. The accumulation of cholesterol in perinuclear vesicles was visualized by fluorescence microscopy.[3]
-
Western Blotting: Standard Western blotting techniques were used to assess the protein levels of key signaling molecules (e.g., p-AKT, p-ERK, p-STAT3), autophagy markers (LC3B, p62), cMyc, Androgen Receptor, CXCR4, and CXCR7. Cells were lysed after treatment with this compound, and proteins were separated by SDS-PAGE, transferred to a membrane, and probed with specific primary and secondary antibodies.[2][3][7][12]
-
Autophagic Flux Assay: Cells expressing GFP-LC3 were treated with this compound. An increase in the number and intensity of GFP-LC3 puncta, representing the accumulation of autophagosomes, was monitored by fluorescence microscopy to indicate a blockage in autophagic flux.[3]
-
Transferrin Uptake Assay for Endocytosis: To measure receptor-mediated endocytosis, cells were treated with this compound and then incubated with Alexa Fluor-conjugated transferrin. The cellular uptake of fluorescent transferrin was quantified by flow cytometry or visualized by fluorescence microscopy.[3]
-
Cell Viability and Colony Formation Assays: The effect of this compound on cell proliferation was determined using assays such as the MTT assay. For long-term survival, colony formation assays were performed, where cells were seeded at low density and allowed to grow into colonies in the presence of this compound.[1][7]
-
Wound Healing and Transwell Invasion Assays: To assess cell migration and invasion, a scratch was made in a confluent monolayer of cells (wound healing), or cells were seeded in the upper chamber of a Matrigel-coated Transwell insert. The ability of cells to migrate into the empty space or invade through the Matrigel in the presence of this compound was monitored over time.[1]
Visualizing the Mechanisms of Action
The following diagrams illustrate the proposed signaling pathways and workflows related to this compound's mechanism of action.
Caption: this compound's mechanism in melanoma.
Caption: this compound's proposed mechanisms in prostate cancer.
Caption: this compound's proposed mechanisms in breast cancer.
Conclusion
The mechanism of action of this compound has been most thoroughly elucidated in melanoma, where it functions as a lysosomotropic agent to inhibit intracellular cholesterol transport, leading to a cascade of anti-cancer effects. While this core mechanism is potent, independent studies in prostate and breast cancer suggest that this compound's therapeutic efficacy may be multifaceted, involving the modulation of other key oncogenic pathways such as cMyc, androgen receptor signaling, and the CXCR4/7 axis.
It is important to note that the foundational cholesterol transport inhibition mechanism, while well-supported in melanoma, has not yet been independently cross-validated in other cancer types in the published literature. Future research from diverse research groups will be crucial to determine if this is a universal mechanism of this compound action or if its effects are context-dependent, varying with the specific molecular drivers of different cancers. This expanded understanding will be vital for the strategic clinical development of this compound as a broad-spectrum anti-cancer therapeutic.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound mediates cancer cell death through inhibition of intracellular cholesterol transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound mediates cancer cell death through inhibition of intracellular cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identifying the structure-activity relationship of this compound necessary for inhibiting intracellular cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. oaepublish.com [oaepublish.com]
- 8. This compound suppresses cMyc expression in prostate cancer cells in vitro and inhibits prostate carcinogenesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. This compound is a Novel Lipogenesis Inhibitor in Prostate Cancer Cells In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Potential Application of this compound as a Novel Regulator of Chemokine-Induced Epithelial-to-Mesenchymal Transition in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. CXCL12-CXCR4/CXCR7 Axis in Cancer: from Mechanisms to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Role of Cholesterol Depletion in Leelamine-Induced Cell Death: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Leelamine's performance with alternative compounds, focusing on its mechanism of inducing cell death through cholesterol depletion. Experimental data is presented to validate its role, alongside detailed protocols for key assays.
Introduction to this compound and its Mechanism of Action
This compound, a naturally occurring diterpene amine extracted from pine bark, has emerged as a promising anti-cancer agent.[1][2] Its primary mechanism of action involves the disruption of intracellular cholesterol trafficking.[3][4][5] As a lysosomotropic agent, this compound, being a weak base, accumulates in the acidic environment of lysosomes.[3][4] This accumulation is crucial for its anti-cancer activity and is attributed to its amino group.[4]
Once sequestered within lysosomes, this compound is thought to inhibit the function of Niemann-Pick C1 (NPC1), a key protein responsible for exporting cholesterol from lysosomes to the cytoplasm.[4] This inhibition leads to a buildup of unesterified cholesterol within the late endosomes and lysosomes, a phenotype reminiscent of Niemann-Pick type C (NPC) disease.[3] The resulting depletion of cytosolic cholesterol disrupts critical cellular processes that are often hyperactive in cancer cells, including:
-
Inhibition of Receptor-Mediated Endocytosis: The lack of available cholesterol impairs the formation and function of endocytic vesicles, hindering the uptake of essential molecules and the internalization of cell surface receptors.
-
Disruption of Autophagic Flux: The accumulation of cholesterol within lysosomes interferes with the fusion of autophagosomes with lysosomes, leading to a blockage in the cellular recycling process of autophagy.[3]
-
Downregulation of Oncogenic Signaling Pathways: The impairment of receptor-mediated endocytosis leads to the downregulation of several key signaling pathways crucial for cancer cell survival and proliferation, including the PI3K/Akt/mTOR, MAPK/ERK, and STAT3 pathways.[5]
Ultimately, this cascade of events culminates in caspase-independent cancer cell death.[3][5] Evidence supporting this mechanism comes from studies showing that the cytotoxic effects of this compound can be rescued by co-treatment with β-cyclodextrin, a compound that depletes cholesterol from cells.[3][6]
Comparative Analysis of this compound and Alternatives
To objectively evaluate this compound's potential, this section compares its performance against other compounds known to induce cell death through cholesterol depletion or related lysosomotropic mechanisms.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and its comparators. It is important to note that direct comparisons of IC50 values across different studies should be interpreted with caution due to variations in cell lines, experimental conditions, and assay methodologies.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| UACC 903 | Melanoma | 1.35 ± 0.1 | [1] |
| 1205 Lu | Melanoma | 1.93 ± 0.2 | [1] |
| MDA-MB-231 | Breast Cancer | ~2.5 | [1] |
| MCF-7 | Breast Cancer | ~5 | [1] |
| SUM159 | Breast Cancer | ~5 | [1] |
| LNCaP | Prostate Cancer | Not specified | [1] |
| C4-2B | Prostate Cancer | Not specified | [1] |
| 22Rv1 | Prostate Cancer | Not specified | [1] |
Table 2: Performance Comparison of this compound and Alternative Compounds
| Compound | Mechanism of Action | Key Features | IC50 Range (µM) | Reference |
| This compound | Lysosomotropic agent, inhibits NPC1-mediated cholesterol transport. | Induces caspase-independent cell death; downregulates PI3K/Akt, MAPK, and STAT3 pathways. | 1-10 (various cancer cell lines) | [1] |
| U18666A | Inhibits the egress of cholesterol from late endosomes and lysosomes, mimicking NPC disease. | Well-characterized tool for studying cholesterol transport; also affects cholesterol biosynthesis. | Not typically used as a cytotoxic agent in these studies. | [3] |
| Sunitinib | Tyrosine kinase inhibitor with lysosomotropic properties. | Sequesters in lysosomes, leading to drug resistance; inhibits key signaling pathways like p-Akt and p-ERK. | 1.4 - 2.3 (renal and colon cancer cells) | [7][8] |
| Siramesine | σ-2 receptor ligand and lysosomotropic detergent. | Induces lysosomal membrane permeabilization and caspase-independent, cathepsin-dependent cell death. | Induces growth inhibition at nanomolar concentrations. | [9] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to reproduce and validate the findings.
Cholesterol Quantification Assay (Filipin Staining)
Objective: To visualize and quantify the accumulation of unesterified cholesterol in cells.
Materials:
-
Cells cultured on glass coverslips
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
1.5 mg/mL Glycine in PBS
-
Filipin III stock solution (e.g., 5 mg/mL in DMSO)
-
Staining solution: Filipin III diluted in PBS containing 10% Fetal Bovine Serum (FBS)
-
Mounting medium
-
Fluorescence microscope with a UV filter set
Procedure:
-
Cell Culture: Seed cells on sterile glass coverslips in a culture plate and treat with this compound or other compounds for the desired time.
-
Fixation: Wash the cells twice with PBS and then fix with 4% PFA for 30 minutes at room temperature.
-
Quenching: Wash the cells three times with PBS and then quench the autofluorescence from PFA by incubating with 1.5 mg/mL glycine in PBS for 10 minutes.
-
Staining: Wash the cells three times with PBS. Prepare the filipin staining solution (e.g., 50 µg/mL in PBS with 10% FBS) and protect it from light. Incubate the cells with the filipin solution for 2 hours at room temperature in the dark.
-
Washing: Wash the cells three times with PBS.
-
Mounting and Visualization: Mount the coverslips onto glass slides using a suitable mounting medium. Visualize the cells using a fluorescence microscope with a UV filter (excitation ~340-380 nm, emission ~385-470 nm). Capture images for analysis.
-
Quantification: Use image analysis software (e.g., ImageJ) to quantify the fluorescence intensity per cell, which corresponds to the amount of unesterified cholesterol.
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic effects of this compound and other compounds on cancer cells.
Materials:
-
Cancer cells
-
Complete culture medium
-
96-well culture plates
-
This compound and other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: The next day, treat the cells with various concentrations of this compound or other test compounds. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add MTT solution to each well (typically 10-20 µL of a 5 mg/mL stock) and incubate for another 2-4 hours at 37°C. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control. Plot the results to determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound mediates cancer cell death through inhibition of intracellular cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. This compound mediates cancer cell death through inhibition of intracellular cholesterol transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Lysosomal Sequestration of Sunitinib: A Novel Mechanism of Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lysosomal sequestration of sunitinib: a novel mechanism of drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
Leelamine's Differential Impact on Prostate Cancer Cell Lines: A Comparative Analysis of LNCaP and 22Rv1
A Detailed Examination of a Novel Phytochemical's Anti-Cancer Effects
Leelamine, a phytochemical derived from the bark of pine trees, has emerged as a promising agent in prostate cancer research. Its multifaceted mechanism of action targets key signaling pathways implicated in tumor progression and therapy resistance. This guide provides a comparative analysis of this compound's effects on two distinct human prostate cancer cell lines: LNCaP, an androgen-sensitive, and 22Rv1, a castration-resistant line. This objective comparison, supported by experimental data, aims to inform researchers, scientists, and drug development professionals on the differential therapeutic potential of this compound.
Comparative Efficacy of this compound on Cell Viability and Apoptosis
This compound demonstrates a dose-dependent inhibition of cell viability in both LNCaP and 22Rv1 prostate cancer cell lines.[1][2] Notably, the castration-resistant 22Rv1 cell line exhibits greater sensitivity to this compound-induced apoptosis compared to the androgen-sensitive LNCaP cells.[2]
| Cell Line | Assay | This compound Concentration (µM) | Result | Reference |
| LNCaP | Cell Viability (MTS Assay) | 0.5, 1, 2.5, 5 | Concentration-dependent inhibition of viability. | [1] |
| 22Rv1 | Cell Viability (Trypan Blue Exclusion) | 5 | >90% decrease in viability after 24 hours. | [1] |
| LNCaP | Apoptosis (Histone-DNA Fragments) | Not specified | Increased release of histone-associated DNA fragments. | [2] |
| 22Rv1 | Apoptosis (Histone-DNA Fragments) | Not specified | More sensitive to apoptosis induction than LNCaP. | [2] |
| LNCaP | Apoptosis (Annexin V/PI Staining) | Indicated doses | Induction of apoptosis. | [1] |
| 22Rv1 | Apoptosis (Annexin V/PI Staining) | Indicated doses | Induction of apoptosis. | [1] |
Mechanism of Action: Targeting Key Oncogenic Pathways
This compound's anti-cancer activity stems from its ability to modulate several critical signaling pathways that drive prostate cancer growth and survival.
Androgen Receptor (AR) Signaling
A primary mechanism of this compound is the transcriptional suppression of the Androgen Receptor (AR) in both LNCaP and 22Rv1 cells.[1][2] This is significant as the 22Rv1 cell line is known for expressing AR splice variants, such as AR-V7, which contribute to resistance to conventional anti-androgen therapies.[1][3] this compound effectively downregulates both full-length AR and its splice variants at both the mRNA and protein levels.[1] This leads to a reduction in the expression of AR target genes like Prostate-Specific Antigen (PSA) and TMPRSS2.[1]
cMyc Expression
This compound has been shown to downregulate the protein and mRNA levels of the oncoprotein cMyc in both LNCaP and 22Rv1 cells.[4][5][6] Overexpression of cMyc is a common feature in prostate cancer and is associated with increased cell proliferation and metabolic dysregulation.[4][6]
Lipogenesis and Cholesterol Homeostasis
This compound acts as a novel inhibitor of lipogenesis in prostate cancer cells.[7][8] It achieves this by downregulating key enzymes involved in fatty acid synthesis, including ATP citrate lyase (ACLY), acetyl-CoA carboxylase 1 (ACC1), and fatty acid synthase (FASN), as well as the sterol regulatory element-binding protein 1 (SREBP1).[7] Furthermore, this compound disrupts intracellular cholesterol trafficking, leading to its accumulation in lysosomes and subsequent inhibition of critical signaling pathways like AKT and MAPK.[3][9]
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the complex interactions and experimental procedures, the following diagrams have been generated.
Caption: this compound's multi-target mechanism in prostate cancer cells.
Caption: Workflow for evaluating this compound's effects.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cell Viability and Proliferation Assays
-
MTS Assay: LNCaP or 22Rv1 cells are seeded in 96-well plates (750-1000 cells/well) and allowed to attach overnight.[1][10] The cells are then treated with varying concentrations of this compound or a vehicle control for 24, 48, or 72 hours.[1][10] Subsequently, a colorimetric reagent (e.g., MTS) is added to each well, and the absorbance is measured at 492 nm after a 2-hour incubation at 37°C.[1][10]
-
Trypan Blue Dye Exclusion Assay: Cells are treated with this compound for the desired duration. Following treatment, both floating and attached cells are collected, and a cell suspension is mixed with trypan blue dye. The number of viable (unstained) and non-viable (blue) cells is then counted using a hemocytometer to determine cell viability.[11]
Apoptosis Assays
-
Annexin V/Propidium Iodide (PI) Staining: LNCaP or 22Rv1 cells are plated in triplicate and treated with this compound for 24 hours.[1][12] The cells are then harvested, washed, and stained with Annexin V and PI according to the manufacturer's protocol. The percentage of apoptotic cells (Annexin V positive) is quantified by flow cytometry.[1]
-
Histone-Associated DNA Fragment Release: Apoptosis can also be quantified by measuring the release of histone-associated DNA fragments into the cytosol using a specific enzyme-linked immunosorbent assay (ELISA) kit, as per the manufacturer's instructions.[1]
Western Blotting
Cells are treated with this compound for specified times, after which cell lysates are prepared. Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membranes are then probed with primary antibodies against target proteins (e.g., AR, cMyc, ACLY, ACC1, FASN) and a loading control (e.g., GAPDH, β-Actin).[7] Following incubation with secondary antibodies, the protein bands are visualized using an appropriate detection system.
Luciferase Reporter Assay
To assess the transcriptional activity of AR and cMyc, LNCaP or 22Rv1 cells are co-transfected with a luciferase reporter plasmid containing the respective response elements and a control plasmid (e.g., pCMV-RL).[4][6] Twenty-four hours post-transfection, the cells are treated with this compound for 12 hours.[4][6] Luciferase activity is then measured using a dual-luciferase reporter assay system, and the values are normalized to the control luciferase activity.[4][6]
Conclusion
This compound demonstrates significant anti-cancer effects in both androgen-sensitive (LNCaP) and castration-resistant (22Rv1) prostate cancer cell lines. Its ability to target multiple oncogenic pathways, including the AR signaling axis, cMyc expression, and cellular metabolism, underscores its potential as a broad-spectrum therapeutic agent. The heightened sensitivity of the more aggressive 22Rv1 cell line to this compound-induced apoptosis is particularly noteworthy and suggests its potential utility in treating advanced and therapy-resistant prostate cancer. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic promise of this compound.
References
- 1. Therapeutic Potential of this compound, a Novel Inhibitor of Androgen Receptor and Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. A Brief Overview of the Antitumoral Actions of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oaepublish.com [oaepublish.com]
- 5. oaepublish.com [oaepublish.com]
- 6. This compound suppresses cMyc expression in prostate cancer cells in vitro and inhibits prostate carcinogenesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound is a Novel Lipogenesis Inhibitor in Prostate Cancer Cells In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Is a Novel Lipogenesis Inhibitor in Prostate Cancer Cells In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound mediates cancer cell death through inhibition of intracellular cholesterol transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Apoptosis assay [bio-protocol.org]
Assessing the Synergistic Effects of Leelamine with Other Cancer Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the diterpene amine Leelamine, focusing on its potential synergistic effects when combined with other cancer therapies. Drawing on existing preclinical data, this document outlines this compound's mechanism of action, its standalone efficacy, and the strong scientific rationale for its use in combination regimens. While direct quantitative data on this compound's synergistic effects remain to be fully elucidated in published studies, this guide presents a framework for future research by drawing parallels with other lysosomotropic agents and cholesterol-disrupting compounds.
This compound: A Multi-faceted Anti-Cancer Agent
This compound, a natural compound extracted from the bark of pine trees, has demonstrated significant anti-cancer properties in various preclinical models.[1] Its primary mechanism of action is the disruption of intracellular cholesterol trafficking due to its lysosomotropic nature.[2] As a weakly basic amine, this compound accumulates in the acidic environment of lysosomes, leading to their dysfunction.[2] This disruption has a cascading effect on multiple critical cellular processes that are often dysregulated in cancer.
The accumulation of this compound in lysosomes inhibits the export of cholesterol, a crucial component for various cellular functions, including the formation of lipid rafts and the proper functioning of receptor tyrosine kinases (RTKs).[1] Consequently, this compound treatment leads to the inhibition of several key oncogenic signaling pathways, including:
-
PI3K/Akt Pathway: Crucial for cell survival, proliferation, and growth.
-
MAPK Pathway: A central regulator of cell proliferation, differentiation, and apoptosis.
-
STAT3 Pathway: Involved in cell survival, proliferation, and angiogenesis.
By simultaneously targeting these three major signaling cascades, this compound presents itself as a promising candidate for cancer therapy.[1]
Data Presentation: Standalone Efficacy of this compound
While direct synergistic data is emerging, the standalone efficacy of this compound has been documented. The following table summarizes the in vitro and in vivo effects of this compound as a monotherapy in different cancer models.
| Cancer Type | Model System | Key Findings | Reference |
| Melanoma | UACC 903 & 1205 Lu cells | 4.5-fold more effective at inhibiting melanoma cell survival than normal cells. | [3] |
| Xenograft mice | 60% average reduction in pre-existing tumor growth. | [3] | |
| Breast Cancer | MDA-MB-231, MCF-7, SUM159 cells | Dose-dependent induction of apoptosis. | [1] |
| Orthotopic SUM159 xenografts | Suppression of tumor growth with no systemic toxicity. | [4] | |
| Prostate Cancer | 22Rv1 xenograft | Inhibition of tumor growth. | [1] |
| Human prostate cancer cell lines | Decreased mitotic activity and PSA expression. | [4] |
Potential for Synergistic Combinations: A Mechanistic Rationale
The unique mechanism of action of this compound provides a strong basis for its synergistic application with conventional cancer therapies.
Combination with Chemotherapy
Many chemotherapeutic agents are weak bases that can be sequestered and neutralized within the acidic lysosomes of cancer cells, contributing to drug resistance.[5] By disrupting lysosomal function, this compound can prevent this sequestration, thereby increasing the intracellular concentration and efficacy of these chemotherapeutic drugs.[6] Lysosomotropic agents, similar to this compound, have been shown to reverse multi-drug resistance in cancer cells.[7]
Hypothesized Synergistic Effect with Doxorubicin:
-
Doxorubicin: A widely used chemotherapy drug that is known to be sequestered in lysosomes.
-
This compound: By increasing lysosomal pH and disrupting lysosomal function, this compound could enhance the cytotoxic effects of Doxorubicin by increasing its availability at its target sites within the cancer cell.
Combination with Targeted Therapy
Targeted therapies, such as BRAF inhibitors in melanoma, often lead to the development of resistance through the activation of alternative signaling pathways.[8] this compound's ability to inhibit multiple signaling pathways (PI3K/Akt, MAPK, STAT3) simultaneously suggests it could be effective in overcoming or delaying the onset of resistance to targeted agents.[1] Furthermore, disrupting cholesterol synthesis, a downstream effect of this compound's action, has been shown to have synergistic effects with EGFR-targeted therapies in non-small cell lung cancer.[9][10]
Hypothesized Synergistic Effect with BRAF Inhibitors (e.g., Vemurafenib):
-
BRAF Inhibitors: Target a specific mutation in the MAPK pathway.
-
This compound: By inhibiting parallel survival pathways like PI3K/Akt and STAT3, this compound could prevent the cancer cells from escaping the effects of BRAF inhibition, leading to a more durable response. The combination of BET and BRAF inhibitors has already shown synergistic effects in melanoma.[11]
Combination with Immunotherapy
The link between cholesterol metabolism and the tumor microenvironment is an active area of research. While direct evidence for this compound's synergy with immunotherapy is not yet available, its ability to induce cancer cell death and modulate cellular stress pathways could potentially enhance the immunogenicity of tumors, making them more susceptible to immune checkpoint inhibitors.
Experimental Protocols
To investigate the hypothesized synergistic effects of this compound, the following experimental protocols, based on methodologies described in the cited literature, can be employed.
In Vitro Synergy Assessment
-
Cell Viability and Cytotoxicity Assays (MTS/MTT):
-
Culture cancer cell lines (e.g., MDA-MB-231 for breast cancer, A375 for melanoma) in 96-well plates.
-
Treat cells with a range of concentrations of this compound alone, the combination drug (e.g., Doxorubicin, Vemurafenib) alone, and the combination of both at various ratios.
-
After a defined incubation period (e.g., 48-72 hours), assess cell viability using MTS or MTT assays.
-
Calculate the Combination Index (CI) using the Chou-Talalay method to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
-
-
Apoptosis Assays (Annexin V/PI Staining):
-
Treat cells with this compound, the combination drug, and the combination at synergistic concentrations determined from viability assays.
-
After treatment, stain cells with Annexin V-FITC and Propidium Iodide (PI).
-
Analyze the percentage of apoptotic cells using flow cytometry. An increase in the apoptotic cell population in the combination group compared to single agents would indicate synergy.
-
-
Western Blot Analysis:
-
Treat cells as described above and lyse them to extract proteins.
-
Perform Western blotting to analyze the expression and phosphorylation status of key proteins in the PI3K/Akt, MAPK, and STAT3 pathways, as well as markers of apoptosis (e.g., cleaved PARP, cleaved Caspase-3).
-
Observe if the combination treatment leads to a more profound inhibition of survival pathways and induction of apoptotic markers compared to single agents.
-
In Vivo Synergy Assessment
-
Xenograft Tumor Models:
-
Implant human cancer cells (e.g., MDA-MB-231, A375) subcutaneously into immunocompromised mice.
-
Once tumors are established, randomize mice into treatment groups: vehicle control, this compound alone, combination drug alone, and the combination of this compound and the other drug.
-
Administer treatments via an appropriate route (e.g., oral gavage, intraperitoneal injection) at predetermined doses and schedules.
-
Measure tumor volume and body weight regularly.
-
At the end of the study, excise tumors and perform immunohistochemical analysis for markers of proliferation (Ki-67) and apoptosis (TUNEL).
-
A significant reduction in tumor growth in the combination group compared to the single-agent groups would indicate in vivo synergy.
-
Visualizing the Mechanisms
The following diagrams, generated using Graphviz, illustrate the key mechanisms of this compound and its potential synergistic interactions.
Caption: this compound's mechanism of action in a cancer cell.
Caption: Hypothesized synergistic workflow of this compound.
Conclusion and Future Directions
This compound's unique mechanism of action, centered on the disruption of lysosomal function and intracellular cholesterol transport, positions it as a strong candidate for combination cancer therapies. By inhibiting multiple key oncogenic signaling pathways simultaneously, it has the potential to overcome the resistance mechanisms that often limit the efficacy of single-agent treatments.
While direct experimental evidence for the synergistic effects of this compound with chemotherapy, targeted therapy, and immunotherapy is still needed, the mechanistic rationale is compelling. The experimental frameworks outlined in this guide provide a clear path for future research to quantitatively assess these potential synergies. Such studies are crucial to unlock the full therapeutic potential of this compound and to develop novel, more effective combination strategies for the treatment of various cancers. The development of nanoparticle formulations of this compound, such as Nanolipolee-007, may further enhance its therapeutic index and facilitate its clinical translation.[12]
References
- 1. A Brief Overview of the Antitumoral Actions of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound mediates cancer cell death through inhibition of intracellular cholesterol transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound mediates cancer cell death through inhibition of intracellular cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Targeting Lysosomes in Cancer as Promising Strategy to Overcome Chemoresistance—A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oaepublish.com [oaepublish.com]
- 7. Lysosomotropic agents reverse multiple drug resistance in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Integrating BRAF/MEK inhibitors into combination therapy for melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cholesterol synthesis disruption combined with a molecule-targeted drug is a promising metabolic therapy for EGFR mutant non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cholesterol synthesis disruption combined with a molecule-targeted drug is a promising metabolic therapy for EGFR mutant non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. BET and BRAF inhibitors act synergistically against BRAF-mutant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nanolipolee-007, a novel nanoparticle based drug containing this compound for the treatment of melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Leelamine's Inhibition of the AKT/mTOR Pathway: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Leelamine's inhibitory effect on the AKT/mTOR signaling pathway with other compounds that act through a similar mechanism. The information presented is supported by experimental data from peer-reviewed scientific literature.
Executive Summary
This compound, a natural diterpene amine derived from pine bark, has demonstrated antitumor properties in various cancer models. Its mechanism of action is primarily attributed to its lysosomotropic nature, leading to the disruption of intracellular cholesterol trafficking. This upstream event subsequently triggers the inhibition of key oncogenic signaling pathways, including the PI3K/AKT/mTOR cascade. While the majority of in-depth research on this compound's specific molecular effects originates from a dedicated research group, the broader scientific principle of cholesterol transport inhibition leading to AKT/mTOR pathway suppression is independently well-established. This guide will detail the mechanism of action of this compound, provide quantitative data on its efficacy, and compare it with other cholesterol transport inhibitors that also impact the AKT/mTOR pathway.
Mechanism of Action: An Indirect Inhibition
This compound's effect on the AKT/mTOR pathway is not a result of direct enzymatic inhibition. Instead, it acts as a lysosomotropic agent, accumulating in the acidic environment of lysosomes. This accumulation disrupts the normal function of proteins involved in cholesterol export from the lysosome, such as Niemann-Pick C1 (NPC1). The resulting blockage of intracellular cholesterol transport has a cascading effect on cellular signaling.
The sequestration of cholesterol within the lysosome leads to a depletion of available cholesterol in other cellular membranes, including the plasma membrane and the endoplasmic reticulum. This disruption of cholesterol homeostasis interferes with the proper function of membrane-associated proteins and signaling complexes, including receptor tyrosine kinases (RTKs). The impaired RTK signaling, in turn, leads to a downstream reduction in the activation of the PI3K/AKT/mTOR pathway. This indirect mechanism of action is a key differentiator for this compound compared to direct ATP-competitive inhibitors of AKT or mTOR.
Figure 1. This compound's indirect inhibition of the AKT/mTOR pathway.
Comparative Performance Data
The following table summarizes the quantitative data for this compound and other cholesterol transport inhibitors that have been shown to inhibit the AKT/mTOR pathway. The data presented are primarily IC50 values for cell proliferation, which is a downstream consequence of AKT/mTOR inhibition by these compounds.
| Compound | Target/Mechanism | Cell Line(s) | IC50 (Proliferation) | Reference(s) |
| This compound | Lysosomotropic Agent, Cholesterol Transport Inhibitor | UACC 903 (Melanoma) | 1.35 ± 0.1 µM | [1] |
| 1205 Lu (Melanoma) | 1.85 ± 0.1 µM | [1] | ||
| Itraconazole | Cholesterol Transport Inhibitor | SK-MEL-28 (Melanoma) | ~0.62 µM (48h) | [2][3] |
| A375 (Melanoma) | ~15.71 µM (48h) | [2][3] | ||
| U18666A | Cholesterol Transport Inhibitor | HUVEC | Proliferation inhibited in a dose-dependent manner, comparable to cholesterol trafficking inhibition. | [4] |
Experimental Protocols
The primary method for verifying the inhibition of the AKT/mTOR pathway is through Western blot analysis. This technique allows for the detection and quantification of the phosphorylated (active) forms of key proteins in the pathway.
Experimental Workflow: Western Blot for AKT/mTOR Pathway Inhibition
Figure 2. Workflow for Western blot analysis of AKT/mTOR pathway.
Detailed Western Blot Protocol
-
Cell Culture and Treatment: Plate cancer cells (e.g., melanoma cell lines UACC 903 or 1205 Lu) and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or other inhibitors for a specified time (e.g., 24-48 hours). Include a vehicle-only control (e.g., DMSO).
-
Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on a polyacrylamide gel (e.g., 4-12% Bis-Tris).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of key pathway proteins (e.g., p-AKT (Ser473), AKT, p-mTOR (Ser2448), mTOR, p-p70S6K (Thr389), p70S6K, p-4E-BP1 (Thr37/46)).
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to the total protein levels to determine the extent of pathway inhibition.
Logical Relationship of this compound's Action
The following diagram illustrates the logical flow from this compound's physicochemical properties to its ultimate effect on cancer cell survival.
Figure 3. Logical cascade of this compound's anticancer effects.
Conclusion
The available evidence strongly indicates that this compound indirectly inhibits the AKT/mTOR pathway by disrupting intracellular cholesterol transport. This mechanism is supported by studies on other cholesterol transport inhibitors that elicit similar downstream effects on this critical oncogenic signaling cascade. While much of the specific research on this compound has been conducted by a concentrated group of researchers, the fundamental biological principle underpinning its mechanism of action is independently verified in the broader scientific literature. The quantitative data on this compound's antiproliferative effects, in conjunction with the mechanistic understanding, position it as a noteworthy compound for further investigation in cancer therapy. Future independent studies focusing on a direct comparison of this compound with other AKT/mTOR inhibitors, both direct and indirect, would be beneficial for a more comprehensive understanding of its therapeutic potential.
References
- 1. A Brief Overview of the Antitumoral Actions of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Itraconazole exerts its anti-melanoma effect by suppressing Hedgehog, Wnt, and PI3K/mTOR signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Itraconazole exerts its anti-melanoma effect by suppressing Hedgehog, Wnt, and PI3K/mTOR signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cholesterol trafficking is required for mTOR activation in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
Leelamine: A Comparative Analysis of In Vitro and In Vivo Efficacy
A comprehensive guide for researchers on the anti-cancer properties of Leelamine, detailing its performance in preclinical models and the experimental protocols for its evaluation.
This compound, a natural diterpene amine derived from the bark of pine trees, has emerged as a promising anti-cancer agent with a unique mechanism of action.[1][2] This guide provides a detailed comparison of its efficacy in laboratory (in vitro) and living organism (in vivo) settings, supported by experimental data and protocols to aid researchers in their investigations.
At a Glance: In Vitro vs. In Vivo Efficacy
| Parameter | In Vitro Findings | In Vivo Findings |
| Cell Viability | Dose-dependent reduction in viability across various cancer cell lines, including melanoma, prostate, and breast cancer.[3][4] | Inhibition of tumor growth in xenograft models of melanoma and prostate cancer.[1][3] |
| Mechanism of Action | Inhibition of intracellular cholesterol transport, leading to disruption of key oncogenic signaling pathways (PI3K/Akt, MAPK, STAT3).[1][5][6] Downregulation of cMyc expression in prostate cancer cells.[3] | Inhibition of AKT and STAT3 signaling observed in xenografted tumors.[1] A trend for decreased cMyc expression was noted in prostate cancer xenografts.[3] |
| Apoptosis | Induction of programmed cell death (apoptosis) in cancer cells.[5] | Increased apoptosis observed in tumor tissues from this compound-treated animals.[2] |
| Cell Migration & Invasion | Inhibition of cancer cell migration.[3] | Not explicitly detailed in the provided search results. |
| Toxicity | Selectively more effective against cancer cells compared to normal cells. | Well-tolerated in animal models with no obvious systemic toxicity at effective doses.[1][5] |
In Vitro Efficacy: Targeting Cancer at the Cellular Level
This compound has demonstrated potent anti-cancer effects across a range of cancer cell lines in laboratory settings. Its primary mechanism involves the disruption of intracellular cholesterol trafficking, a process critical for the function of cancer cells.[1][6]
Key In Vitro Findings:
-
Inhibition of Cell Proliferation: this compound effectively inhibits the growth of various cancer cell lines. For instance, in UACC 903 melanoma cells, a concentration of 3 µmol/L was sufficient to induce cell death.[1]
-
Disruption of Oncogenic Signaling: By sequestering cholesterol in lysosomes, this compound indirectly inhibits the activation of several key signaling pathways that drive cancer progression, including PI3K/Akt, MAPK, and STAT3.[5][6]
-
Downregulation of cMyc: In human prostate cancer cells (LNCaP and 22Rv1), this compound treatment led to a decrease in both the protein and mRNA levels of the oncoprotein cMyc.[3]
-
Inhibition of Chemokine Receptors: In breast cancer cells, this compound has been shown to inhibit the expression of CXCR4 and CXCR7, receptors that play a role in metastasis.[4]
Experimental Protocol: Cell Viability (MTS) Assay
This protocol outlines a common method for assessing the effect of this compound on cancer cell viability.
Caption: Workflow for a typical cell viability assay.
In Vivo Efficacy: Performance in Preclinical Models
The anti-tumor effects of this compound observed in vitro have been successfully translated to in vivo animal models, primarily using tumor xenografts.
Key In Vivo Findings:
-
Tumor Growth Inhibition: In a melanoma xenograft model, this compound treatment resulted in a 60% decrease in tumor burden compared to the control group.[1] In a transgenic mouse model of prostate cancer (Hi-Myc), this compound administration showed a trend towards decreasing the incidence of high-grade prostatic intraepithelial neoplasia and adenocarcinoma, although the results were not statistically significant at the tested dose of 10 mg/kg.[3]
-
Modulation of Signaling Pathways: Consistent with in vitro findings, this compound treatment in vivo led to the inhibition of AKT and STAT3 signaling in xenografted tumors.[1]
-
Favorable Safety Profile: Studies in mice have shown that this compound is well-tolerated, with no significant systemic toxicity observed based on body weight and blood parameters.[1][5]
Experimental Protocol: Tumor Xenograft Model
This protocol describes a general workflow for evaluating the in vivo efficacy of this compound in a mouse xenograft model.
Caption: Workflow for an in vivo tumor xenograft study.
Signaling Pathways Affected by this compound
This compound's disruption of intracellular cholesterol homeostasis has a cascading effect on multiple oncogenic signaling pathways. The diagram below illustrates the key pathways inhibited by this compound.
Caption: this compound's mechanism of action on key signaling pathways.
References
- 1. This compound mediates cancer cell death through inhibition of intracellular cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. oaepublish.com [oaepublish.com]
- 4. mdpi.com [mdpi.com]
- 5. A Brief Overview of the Antitumoral Actions of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identifying the structure-activity relationship of this compound necessary for inhibiting intracellular cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Leelamine and Other c-Myc Transcriptional Activity Suppressors
For Researchers, Scientists, and Drug Development Professionals
The proto-oncogene c-Myc is a critical transcription factor that governs a multitude of cellular processes, including proliferation, growth, and apoptosis. Its dysregulation is a hallmark of numerous human cancers, making it a prime target for therapeutic intervention. This guide provides a comparative analysis of leelamine, a naturally derived diterpene amine, and two other notable small molecules—JQ1 and omacetaxine—in their ability to suppress c-Myc transcriptional activity. We present supporting experimental data, detailed methodologies for key assays, and visual representations of the underlying molecular pathways.
Performance Comparison of c-Myc Inhibitors
The efficacy of this compound, JQ1, and omacetaxine in suppressing c-Myc has been evaluated across various cancer cell lines. The following tables summarize the quantitative data from key experimental assays, offering a side-by-side comparison of their potency and effects on c-Myc expression and transcriptional activity.
| Compound | Cell Line | Assay | Concentration | Effect on c-Myc | Reference |
| This compound | LNCaP (Prostate) | Western Blot | 2.5 µM | Decreased protein expression | [1] |
| 5 µM | Further decrease in protein expression | [1] | |||
| 22Rv1 (Prostate) | Western Blot | 2.5 µM | Decreased protein expression | [1] | |
| 5 µM | Further decrease in protein expression | [1] | |||
| LNCaP (Prostate) | qPCR | 5 µM | ~40% decrease in mRNA levels | [1] | |
| 22Rv1 (Prostate) | qPCR | 5 µM | ~50% decrease in mRNA levels | [1] | |
| LNCaP (Prostate) | Luciferase Assay | 2.5 µM | ~30% decrease in transcriptional activity | [1] | |
| 5 µM | ~50% decrease in transcriptional activity | [1] | |||
| 22Rv1 (Prostate) | Luciferase Assay | 2.5 µM | ~40% decrease in transcriptional activity | [1] | |
| 5 µM | ~60% decrease in transcriptional activity | [1] | |||
| JQ1 | HEC151 (Endometrial) | MTT Assay | IC50: 0.28 µM | Inhibition of cell proliferation | [2] |
| A2780 (Ovarian) | MTT Assay | IC50: 0.41 µM | Inhibition of cell proliferation | [2] | |
| HEC50B (Endometrial) | MTT Assay | IC50: 2.51 µM | Inhibition of cell proliferation | [2] | |
| HEC265 (Endometrial) | MTT Assay | IC50: 2.72 µM | Inhibition of cell proliferation | [2] | |
| OVK18 (Ovarian) | MTT Assay | IC50: 10.36 µM | Inhibition of cell proliferation | [2] | |
| Endometrial Cancer Cells | Western Blot | 1 µM (72h) | Significant decrease in protein expression | [3] | |
| Omacetaxine | Osteosarcoma Cells | Growth Inhibition | IC50: Low nM range | Significant growth inhibition | [4][5] |
| Osteosarcoma Cells | Western Blot | Dose-dependent | Reduction in protein levels | [4][5] | |
| Multiple Myeloma Cells | Intracellular Flow Cytometry | 50 nM (4h) | Decrease in protein expression | [6] |
Mechanisms of Action: A Visual Guide
The suppression of c-Myc by this compound, JQ1, and omacetaxine is achieved through distinct molecular mechanisms. The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by each compound.
Caption: this compound's indirect suppression of c-Myc.
Caption: JQ1's direct transcriptional suppression of c-Myc.
Caption: Omacetaxine's inhibition of c-Myc protein synthesis.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Western Blot Analysis for c-Myc Protein Levels
-
Cell Lysis:
-
Treat cells with the desired concentrations of the inhibitor for the specified duration.
-
Wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA (Bicinchoninic acid) protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a 10% gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against c-Myc (e.g., clone 9E10) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to a loading control such as GAPDH or β-actin.
-
Quantitative Real-Time PCR (qPCR) for c-Myc mRNA Levels
-
RNA Extraction and cDNA Synthesis:
-
Treat cells with the inhibitor as required.
-
Isolate total RNA using a suitable RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a high-capacity cDNA reverse transcription kit.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for c-Myc, and a SYBR Green or TaqMan master mix.
-
Use primers for a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Perform the qPCR reaction in a real-time PCR system with the following typical cycling conditions: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for both c-Myc and the housekeeping gene.
-
Calculate the relative mRNA expression of c-Myc using the ΔΔCt method.
-
Luciferase Reporter Assay for c-Myc Transcriptional Activity
-
Cell Transfection:
-
Seed cells in a 24-well plate.
-
Co-transfect the cells with a c-Myc responsive firefly luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.
-
-
Inhibitor Treatment:
-
After 24 hours of transfection, treat the cells with various concentrations of the inhibitor.
-
-
Luciferase Activity Measurement:
-
After the desired treatment period (e.g., 24-48 hours), lyse the cells using the passive lysis buffer provided with a dual-luciferase reporter assay system.
-
Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to account for variations in transfection efficiency and cell number.
-
Express the results as a percentage of the activity in untreated control cells.
-
Conclusion
This compound, JQ1, and omacetaxine each present a viable strategy for the suppression of c-Myc transcriptional activity, albeit through different mechanisms. This compound acts indirectly by disrupting upstream signaling pathways, offering a multi-targeted approach. JQ1 provides a more direct and potent inhibition of c-Myc transcription by targeting the epigenetic reader BRD4. Omacetaxine, a protein synthesis inhibitor, effectively reduces the levels of rapidly turned-over proteins like c-Myc. The choice of inhibitor will depend on the specific cancer type, the desired therapeutic window, and the potential for combination therapies. The data and protocols presented in this guide are intended to aid researchers in their evaluation and selection of the most appropriate c-Myc inhibitor for their preclinical and clinical investigations.
References
- 1. This compound suppresses cMyc expression in prostate cancer cells in vitro and inhibits prostate carcinogenesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. The BRD4 inhibitor JQ1 suppresses tumor growth by reducing c-Myc expression in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
Leelamine's Evasion of Caspase Executioners: A Comparative Guide to its Unique Cell Death Mechanism
For researchers, scientists, and drug development professionals, understanding the nuanced mechanisms of cell death induced by potential therapeutic agents is paramount. Leelamine, a diterpene amine derived from pine bark, has emerged as a promising anti-cancer compound that orchestrates cell demise through a pathway that sidesteps the classical caspase-dependent apoptosis. This guide provides a comprehensive comparison of this compound's caspase-independent cell death mechanism with other cell death modalities, supported by experimental data and detailed protocols.
This compound's primary mechanism of action is characterized by its lysosomotropic nature, leading to its accumulation in the acidic environment of lysosomes. This initiates a cascade of events that culminates in a unique form of caspase-independent cell death. Evidence strongly indicates that in the early phases of treatment, this compound-induced cell death is not reliant on the activation of caspases, the primary executioners of apoptosis.[1][2][3][4] This is substantiated by experiments where the pan-caspase inhibitor, zVAD-fmk, failed to rescue cancer cells from this compound-induced death.[1][5] Furthermore, classic hallmarks of caspase-mediated apoptosis, such as DNA fragmentation, are absent in the initial stages of this compound treatment.[1][5]
The central hub of this compound's activity is the lysosome. Its accumulation within this organelle disrupts intracellular cholesterol trafficking, leading to a build-up of cholesterol within the lysosomal/endosomal compartments.[1][2][3][4][6][7] This disruption has profound consequences, including the inhibition of autophagic flux, a critical cellular recycling process.[1][6] The compromised cholesterol homeostasis and autophagy blockade, in turn, lead to the shutdown of crucial pro-survival signaling pathways, including the Receptor Tyrosine Kinase (RTK), AKT/STAT, and MAPK pathways.[1][2][6]
Comparative Analysis of Cell Death Mechanisms
To better understand the uniqueness of this compound's action, a comparison with other cell death-inducing agents is essential.
| Feature | This compound | Staurosporine (Apoptosis Inducer) | Necrostatin-1 (Necroptosis Inhibitor) |
| Caspase Dependence | Independent (early phase)[1][5] | Dependent | Independent |
| Primary Organelle Target | Lysosome[1][6] | Mitochondria | Plasma Membrane/Mitochondria |
| Key Molecular Events | Inhibition of cholesterol transport, autophagic flux blockage[1][6] | Cytochrome c release, apoptosome formation | RIPK1/RIPK3/MLKL activation |
| Effect of Pan-Caspase Inhibitor (zVAD-fmk) | No rescue effect[1][5] | Rescues cells from death | No effect |
| DNA Fragmentation | Absent in early stages[1][5] | Present (laddering pattern) | Variable/smear pattern |
Experimental Protocols
Caspase Activity Assay
Objective: To determine if this compound treatment leads to the activation of caspases.
Methodology:
-
Seed cancer cells (e.g., UACC 903 melanoma cells) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with this compound at various concentrations (e.g., 10, 20, 40 µM) for a specified time (e.g., 24 hours). Include a positive control (e.g., Staurosporine, 1 µM) and a vehicle control (e.g., DMSO).
-
Following treatment, add a luminogenic caspase substrate (e.g., Caspase-Glo® 3/7, 8, or 9 Assay from Promega) to each well according to the manufacturer's instructions.
-
Incubate the plate at room temperature for 1-2 hours.
-
Measure the luminescence using a plate-reading luminometer. An increase in luminescence indicates caspase activation.
Cell Viability Assay with Caspase Inhibitor
Objective: To assess whether inhibiting caspases can prevent this compound-induced cell death.
Methodology:
-
Seed cancer cells in a 96-well plate.
-
Pre-treat one set of wells with a pan-caspase inhibitor (e.g., zVAD-fmk, 50 µM) for 1-2 hours.
-
Add this compound to both pre-treated and non-pre-treated wells. Include appropriate controls (vehicle, this compound alone, zVAD-fmk alone). A known apoptosis inducer like TRAIL can be used as a positive control for the inhibitor's efficacy.[1]
-
Incubate for the desired treatment duration (e.g., 24-48 hours).
-
Assess cell viability using a suitable method, such as the MTT assay or a commercial viability kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay from Promega). A lack of significant difference in viability between cells treated with this compound alone and those co-treated with zVAD-fmk indicates caspase-independent cell death.[1]
Visualizing the Molecular Cascade
The signaling pathway initiated by this compound leading to caspase-independent cell death can be visualized as follows:
References
- 1. This compound mediates cancer cell death through inhibition of intracellular cholesterol transport - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound mediates cancer cell death through inhibition of intracellular cholesterol transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. oncotarget.com [oncotarget.com]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Leelamine: A Guide for Laboratory Professionals
An essential guide to the proper handling and disposal of Leelamine, ensuring the safety of personnel and the environment.
This compound, a diterpene amine with diverse biological activities, requires careful management and disposal due to its potential hazards.[1] This document provides a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals to safely handle and dispose of this compound waste, aligning with best practices for laboratory safety and chemical handling. Adherence to these procedures is critical to mitigate risks and ensure regulatory compliance.
Safety and Hazard Profile of this compound
Understanding the inherent hazards of a chemical is the first step toward safe handling and disposal. The Safety Data Sheet (SDS) for this compound and its hydrochloride salt classifies it as hazardous.[2]
Key Hazards:
-
Acute Oral Toxicity: this compound is harmful if swallowed.[2]
-
Environmental Hazard: It is very toxic to aquatic life with long-lasting effects.[2] Therefore, it is imperative to prevent its release into the environment.[2]
-
Flammability: When dissolved in solvents like ethanol, this compound solutions are considered highly flammable liquids and vapors.[3]
| Hazard Classification | Description | Precautionary Statement |
| Acute toxicity, Oral (Category 4) | Harmful if swallowed.[2] | P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth.[2] |
| Acute aquatic toxicity (Category 1) | Very toxic to aquatic life.[2] | P273: Avoid release to the environment.[2] |
| Chronic aquatic toxicity (Category 1) | Very toxic to aquatic life with long lasting effects.[2] | P391: Collect spillage.[2] |
| Flammable Liquids (Category 2) | Highly flammable liquid and vapor (as a solution in ethanol).[3] | P210: Keep away from {heat/sparks/open flames/hot surfaces}. - No smoking.[3] |
Step-by-Step Disposal Protocol for this compound
Due to the lack of specific published experimental protocols for the neutralization or disposal of this compound, it must be managed as a hazardous chemical waste. The following procedure is based on general best practices for chemical waste management.
Step 1: Consultation with Environmental Health & Safety (EHS)
Before initiating any disposal procedures, it is mandatory to consult your institution's Environmental Health & Safety (EHS) department.[4] They will provide specific guidance based on local, state, and federal regulations.
Step 2: Personal Protective Equipment (PPE)
Always wear appropriate personal protective equipment when handling this compound waste, including:
-
Safety goggles with side-shields
-
Chemical-resistant gloves
-
Impervious clothing (lab coat)
-
A suitable respirator if handling powders or creating aerosols[2]
Step 3: Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent hazardous reactions.
-
Solid Waste: Collect pure this compound, contaminated lab materials (e.g., gloves, weigh boats, paper towels) in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste:
-
Collect liquid waste containing this compound in a separate, compatible, and properly labeled hazardous waste container.[4] High-density polyethylene (HDPE) or glass containers with secure, tight-fitting lids are recommended.[4]
-
Given its high aquatic toxicity, do not dispose of this compound down the drain.[2]
-
If dissolved in a flammable solvent like ethanol, it must be treated as both toxic and flammable waste.
-
Step 4: Labeling of Waste Containers
All waste containers must be clearly labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" or "this compound hydrochloride"
-
The specific hazards (e.g., "Toxic," "Aquatic Hazard," "Flammable")
-
The date when waste was first added to the container.
Step 5: Storage of Waste
Store this compound waste in a designated and properly ventilated satellite accumulation area.[5] The storage area should be away from heat, sparks, and open flames, especially for solutions in flammable solvents.[3]
Step 6: Arranging for Disposal
Once the waste container is full or has reached the maximum storage time allowed by your institution, contact your EHS department to arrange for a hazardous waste pickup.[4]
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
